1-Ethylquinolinium iodide
Description
Properties
IUPAC Name |
1-ethylquinolin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N.HI/c1-2-12-9-5-7-10-6-3-4-8-11(10)12;/h3-9H,2H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYUGMDDIBOXQM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC2=CC=CC=C21.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883516 | |
| Record name | Quinolinium, 1-ethyl-, iodide (1:1) | |
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Molecular Weight |
285.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or brown crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 1-Ethylquinolinium iodide | |
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CAS No. |
634-35-5 | |
| Record name | Quinolinium, 1-ethyl-, iodide (1:1) | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=634-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Quinolinium, 1-ethyl-, iodide (1:1) | |
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| Record name | Quinolinium, 1-ethyl-, iodide (1:1) | |
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| Record name | Quinolinium, 1-ethyl-, iodide (1:1) | |
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| Record name | 1-ethylquinolinium iodide | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1-Ethylquinolinium Iodide: Properties, Characterization, and Synthesis
Introduction: The Quinolinium Core in Modern Chemistry
Quinolinium salts represent a pivotal class of heterocyclic compounds, characterized by a fused benzene and pyridine ring system with a quaternized nitrogen atom. This structural motif imparts unique electronic and steric properties, rendering them valuable as catalysts, precursors in organic synthesis, and scaffolds in medicinal chemistry. Among these, 1-Ethylquinolinium iodide (CAS No. 634-35-5) is a notable member, frequently employed in research settings. Its utility stems from the reactivity of the quinolinium ring and the presence of the iodide counter-ion.
This guide provides a comprehensive overview of the essential physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for its effective application. We will delve into its core characteristics, provide a validated protocol for property determination, and illustrate its synthetic pathway, grounding all claims in authoritative data.
PART 1: Core Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application, dictating its handling, storage, reactivity, and suitability for various experimental conditions.
Physical Properties
The macroscopic and thermodynamic characteristics of this compound are summarized below. These properties are critical for predicting its behavior in different solvents and thermal conditions.
| Property | Value | Source(s) |
| CAS Number | 634-35-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₂IN | [1][2][3][4][5][6] |
| Molecular Weight | 285.12 g/mol | [1][2][3][4][5][6] |
| Appearance | Yellow to brown crystalline powder | [1] |
| Melting Point | 158-160 °C | [3][4][5] |
| Solubility | High solubility in polar solvents | [3] |
| IUPAC Name | 1-ethylquinolin-1-ium;iodide | [1] |
Chemical & Safety Profile
The chemical nature of this compound dictates its reactivity and stability. Understanding its hazard profile is paramount for safe laboratory practice.
-
Stability and Storage: The compound is known to be hygroscopic and sensitive to light.[5][7] Therefore, it should be stored in a tightly sealed container, away from light and moisture, to prevent degradation. A cool, dry, and well-ventilated environment is recommended.
-
Reactivity: As a quaternary ammonium salt, it is generally stable under normal conditions. The iodide ion can participate in nucleophilic substitution reactions. The quinolinium ring system is electron-deficient, making it susceptible to nucleophilic attack under certain conditions. It serves as a crucial precursor in various organic syntheses.[3]
-
Hazard Identification: this compound is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319).[1][8] Furthermore, it may cause respiratory irritation (H335).[1][8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
PART 2: Experimental Protocol - Melting Point Determination
The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. The following protocol details a self-validating method for the precise determination of the melting point of this compound using a modern digital apparatus.
Causality and Methodological Rationale
The choice of a slow heating rate (1-2°C/min) is crucial for ensuring that the sample and the thermometer are in thermal equilibrium, allowing for an accurate reading. A preliminary, rapid determination helps to identify the approximate melting range, saving time during the precise measurement. Using a fresh sample for each measurement is essential because some compounds may decompose or undergo polymorphic changes upon melting and re-solidifying.[9]
Step-by-Step Protocol
-
Sample Preparation:
-
Place a small amount of this compound onto a clean, dry watch glass.
-
Thoroughly crush the crystalline powder into a fine, uniform consistency using a spatula.
-
Take a glass capillary tube (sealed at one end) and press the open end into the powder.
-
Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample height should be approximately 1-2 mm.[10]
-
-
Apparatus Setup (Digital Melting Point Apparatus):
-
Ensure the heating block is clean and has cooled to at least 20°C below the expected melting point (approx. 158°C).
-
Insert the prepared capillary tube into one of the sample holders in the apparatus.
-
Insert a calibrated digital thermometer into the designated port.
-
-
Approximate Melting Point Determination (Optional but Recommended):
-
Set a rapid heating rate (e.g., 10-20°C per minute).
-
Observe the sample and note the temperature at which it begins to melt. This provides a rough estimate of the melting point.
-
Allow the apparatus to cool sufficiently before proceeding.
-
-
Accurate Melting Point Determination:
-
Using a fresh capillary tube with a new sample, place it in the cooled apparatus.
-
Set the starting temperature to approximately 15-20°C below the estimated melting point.
-
Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts completely.
-
The melting point is reported as the range T₁ - T₂.
-
-
Validation and Repetition:
-
Repeat the accurate determination (Step 4) at least two more times with fresh samples.
-
Consistent results across two or more measurements validate the determined melting point range.
-
PART 3: Synthesis Workflow
This compound is typically synthesized via a straightforward quaternization reaction, specifically an Sɴ2 reaction between the nucleophilic nitrogen of quinoline and the electrophilic carbon of an ethyl halide.
Logical Workflow: Synthesis of this compound
The diagram below illustrates the direct synthetic route from quinoline and ethyl iodide. This reaction is a classic example of the Menshutkin reaction, where a tertiary amine is converted into a quaternary ammonium salt.
Caption: Synthetic pathway for this compound.
References
- 1. Quinolinium, 1-ethyl-, iodide (1:1) | C11H12IN | CID 69446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Page loading... [wap.guidechem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. parchem.com [parchem.com]
- 6. scbt.com [scbt.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. echemi.com [echemi.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
1-Ethylquinolinium iodide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-Ethylquinolinium iodide (CAS No. 634-35-5), a quaternary ammonium salt with significant applications in synthetic organic chemistry and materials science. This document delves into the fundamental physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it explores its diverse applications, supported by detailed experimental protocols and safety considerations. The guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, offering both foundational knowledge and practical insights.
Introduction
This compound is a heterocyclic organic compound characterized by a quinoline core with an ethyl group attached to the nitrogen atom, forming a quaternary ammonium cation, and an iodide anion. Its planar aromatic structure and positive charge contribute to its unique reactivity and utility in various chemical transformations. This guide will elucidate the key aspects of this versatile reagent, providing a technical foundation for its effective use in a laboratory setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 634-35-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₁H₁₂IN | [1][2][3][5] |
| Molecular Weight | ~285.12 g/mol | [1][2][3][6] |
| Appearance | White, yellow, or brown crystalline solid/powder | [1][2] |
| Melting Point | 158-160 °C | [2][4][6] |
| Solubility | Soluble in polar solvents | [2] |
Synthesis of this compound
The synthesis of this compound is a classic example of the Menshutkin reaction, which involves the alkylation of a tertiary amine to form a quaternary ammonium salt. In this case, the tertiary amine is quinoline, and the alkylating agent is iodoethane.
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic ethyl group of iodoethane. This results in the formation of a new carbon-nitrogen bond and the displacement of the iodide ion, which then associates with the positively charged quinolinium cation.
Caption: The Menshutkin reaction for the synthesis of this compound.
Experimental Protocol
Materials:
-
Quinoline
-
Iodoethane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, dissolve quinoline in an excess of iodoethane.
-
Attach a reflux condenser and gently heat the mixture under reflux for 2-3 hours with constant stirring.
-
Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Add anhydrous diethyl ether to the flask to facilitate further precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with small portions of cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound in a vacuum oven.
Applications in Organic Synthesis
This compound serves as a versatile reagent in a variety of organic transformations. Its utility stems from the electrophilic nature of the quinolinium ring and the ability of the iodide ion to act as a nucleophile or leaving group.
Precursor to Cyanine Dyes
One of the primary applications of this compound is as a precursor in the synthesis of cyanine dyes. These dyes are characterized by a long polymethine chain connecting two nitrogen-containing heterocyclic systems. The ethyl group on the quinolinium nitrogen enhances the reactivity of the methyl group at the 2- or 4-position, allowing for condensation reactions with other heterocyclic salts to form the extended conjugated system of the dye.
Phase-Transfer Catalyst
The ionic nature of this compound allows it to function as a phase-transfer catalyst. It can facilitate the transport of anions from an aqueous phase to an organic phase, where they can participate in reactions with organic substrates. This is particularly useful in reactions involving water-insoluble organic reactants and water-soluble inorganic reagents.
Caption: Mechanism of phase-transfer catalysis using this compound.
Safety and Handling
This compound is an irritant and should be handled with appropriate safety precautions to minimize exposure.[1][7][8]
Hazard Statements:
Precautionary Measures:
-
Work in a well-ventilated area or in a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[7]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile compound with a well-established role in organic synthesis. Its straightforward preparation, coupled with its diverse reactivity, makes it an important tool for researchers in both academic and industrial settings. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory.
References
- 1. Quinolinium, 1-ethyl-, iodide (1:1) | C11H12IN | CID 69446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scbt.com [scbt.com]
- 6. parchem.com [parchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 1-Ethylquinolinium Iodide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Ethylquinolinium iodide, a quaternary ammonium salt with significant applications in chemical synthesis and potentially in drug development. The document details the underlying chemical principles, a step-by-step experimental protocol for its preparation via the Menshutkin reaction, and critical considerations for process optimization and safety. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering field-proven insights to ensure a reliable and reproducible synthesis.
Introduction: The Significance of this compound
Quinolinium salts are a class of heterocyclic compounds that have garnered considerable interest in various scientific domains. Their unique electronic properties and reactivity make them valuable intermediates in the synthesis of more complex molecules, including cyanine dyes and other functional materials. In the context of drug discovery and development, the quinoline scaffold is a privileged structure, appearing in a wide array of therapeutic agents. The quaternization of the quinoline nitrogen to form salts like this compound can modulate the molecule's solubility, stability, and biological activity, making it a key target for medicinal chemists.
This guide will focus on the most direct and classical synthetic route to this compound: the N-alkylation of quinoline with ethyl iodide.
The Chemical Foundation: The Menshutkin Reaction
The synthesis of this compound from quinoline and ethyl iodide is a classic example of the Menshutkin reaction . This reaction, first described by Nikolai Menshutkin in 1890, involves the alkylation of a tertiary amine (in this case, the nitrogen atom of the quinoline ring) with an alkyl halide to form a quaternary ammonium salt.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of quinoline acts as a nucleophile, attacking the electrophilic carbon atom of ethyl iodide. The iodide ion is subsequently displaced as a leaving group, resulting in the formation of the 1-Ethylquinolinium cation and the iodide anion, which associate to form the salt.
The choice of solvent is crucial in an SN2 reaction. Polar aprotic solvents, such as acetonitrile or acetone, are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the reaction rate. However, polar protic solvents like ethanol can also be used, sometimes in the presence of a non-nucleophilic base to neutralize any hydroiodic acid (HI) that may form as a minor byproduct.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the preparation of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| Quinoline | C₉H₇N | 129.16 | 91-22-5 | ≥98% |
| Ethyl Iodide | C₂H₅I | 155.97 | 75-03-6 | ≥99%, stabilized |
| Acetonitrile | CH₃CN | 41.05 | 75-05-8 | Anhydrous |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Absolute |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and flask
-
Vacuum source
-
Rotary evaporator (optional)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve quinoline (6.46 g, 0.05 mol) in 30 mL of anhydrous acetonitrile.
-
Addition of Ethyl Iodide: To the stirred solution, add ethyl iodide (8.58 g, 0.055 mol, 1.1 equivalents) dropwise at room temperature. Rationale: A slight excess of the alkylating agent ensures the complete conversion of the starting amine.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 82 °C for acetonitrile) with continuous stirring. Maintain the reflux for 4-6 hours. Rationale: Heating accelerates the SN2 reaction, leading to a reasonable reaction time.
-
Product Precipitation: After the reflux period, cool the reaction mixture to room temperature. The product, this compound, which is sparingly soluble in acetonitrile, should precipitate as a crystalline solid. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold, anhydrous diethyl ether (2 x 15 mL) to remove any unreacted starting materials and solvent residues. Rationale: Diethyl ether is a non-polar solvent in which the ionic product is insoluble, making it an effective washing agent.
-
Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimum amount of hot absolute ethanol. Once completely dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold absolute ethanol.
-
Drying: Dry the purified this compound under vacuum at 40-50 °C for several hours to remove any residual solvent. The final product should be a pale yellow to brownish crystalline powder.[1]
-
Characterization: The identity and purity of the product can be confirmed by measuring its melting point (expected: 158-160 °C)[2] and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Expected Yield
The typical yield for this reaction is in the range of 70-85%.
Safety and Handling Precautions
-
Ethyl Iodide: Ethyl iodide is a hazardous substance. It is flammable, a suspected carcinogen, and can cause skin and eye irritation.[1] It is also light-sensitive and should be stored in a dark, cool place. All manipulations involving ethyl iodide should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Quinoline: Quinoline is harmful if swallowed and can cause skin irritation. Handle with care in a fume hood.
-
Acetonitrile: Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
Conclusion
The synthesis of this compound via the Menshutkin reaction is a robust and reproducible method suitable for laboratory-scale preparation. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can obtain this valuable quinolinium salt in high yield and purity. The principles and techniques outlined in this guide provide a solid foundation for the synthesis of this compound and can be adapted for the preparation of other N-alkyl quinolinium derivatives.
References
Solubility of 1-Ethylquinolinium Iodide in Organic Solvents: A Technical Guide to Prediction, Measurement, and Application
An In-Depth Technical Guide for the Scientific Professional
Introduction: The Significance of Solubility for Quaternary Quinolinium Salts
1-Ethylquinolinium iodide (CAS 634-35-5) is an ionic compound consisting of a planar, aromatic 1-ethylquinolinium cation and an iodide anion[1][2]. Its structure, featuring a delocalized positive charge and a relatively large, polarizable anion, dictates its interactions with its environment. For professionals in drug development and synthetic chemistry, understanding its solubility is paramount for:
-
Reaction Medium Selection: Ensuring reactants are in the same phase is critical for reaction kinetics. Choosing a solvent in which the quinolinium salt is sufficiently soluble is a primary step in process design.
-
Purification and Recrystallization: The differential solubility of a target compound and its impurities in various solvents at different temperatures is the cornerstone of purification by recrystallization.
-
Formulation Development: In pharmaceutical sciences, controlling the solubility of an active pharmaceutical ingredient (API) or its intermediates is essential for achieving desired bioavailability and designing effective delivery systems.
-
Material Science Applications: For applications in areas like dye-sensitized solar cells or as components of ionic liquids, solubility in organic polymers and solvents determines processability and final material properties[3][4].
This guide will provide the tools to systematically approach the solubility of this important compound.
Theoretical Framework: Predicting Solubility Trends
The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool[1][5]. The solubility of an ionic compound like this compound in a molecular solvent is governed by the energetic balance of overcoming the solute-solute and solvent-solvent interactions and forming new, stabilizing solute-solvent interactions[6].
Key Intermolecular Forces at Play:
-
Ion-Dipole Interactions: This is the strongest and most crucial interaction for dissolving an ionic salt in a polar solvent. The positive charge on the quinolinium cation and the negative charge on the iodide anion will interact favorably with the partial positive and negative ends of polar solvent molecules (e.g., acetone, methanol, acetonitrile)[7].
-
Hydrogen Bonding: Polar protic solvents, such as alcohols (methanol, ethanol), can act as hydrogen bond donors. While the 1-ethylquinolinium cation cannot donate hydrogen bonds, the iodide anion is a weak hydrogen bond acceptor. The solvent's own hydrogen-bonding network must be disrupted, which requires significant energy[6].
-
London Dispersion Forces: These weak, temporary dipoles exist in all molecules. The large, aromatic quinolinium ring allows for significant dispersion interactions. These are the primary forces that allow for any minimal solubility in nonpolar solvents (e.g., toluene, hexane) but are generally insufficient to overcome the strong ionic attractions within the crystal lattice[6][7].
-
Halogen-π Interactions: In halogenated solvents like dichloromethane, specific, attractive interactions can occur between the halogen atoms of the solvent and the π-system of the quinolinium ring, potentially enhancing solubility[8].
Predicted Solubility Hierarchy:
Based on these principles, we can predict a general trend for the solubility of this compound:
-
High Solubility: Expected in highly polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol, where strong ion-dipole interactions can effectively solvate both the cation and anion.
-
Moderate Solubility: Expected in polar aprotic solvents with smaller dipole moments, such as acetone and acetonitrile. The solubility of simple iodides (e.g., KI, NaI) in acetonitrile is known, providing a baseline for the anion's behavior[9][10][11].
-
Low to Negligible Solubility: Expected in nonpolar solvents like hexane, toluene, and diethyl ether. The energy gained from weak dispersion forces is insufficient to break apart the ionic lattice of the salt[1][5].
This predictive framework is a powerful tool for initial solvent screening before committing to rigorous experimental determination.
Quantitative Determination of Solubility: Experimental Protocols
The lack of published quantitative data necessitates a reliable experimental approach. We present two robust methods. The choice of method depends on the available equipment and the required precision.
Protocol 1: Isothermal Gravimetric Analysis
This classic and straightforward method provides reliable data without the need for spectroscopic equipment. It relies on creating a saturated solution and determining the mass of dissolved solute in a known volume of solvent.
Methodology:
-
Preparation: To a series of 20 mL glass vials, add approximately 500 mg of this compound. Record the precise mass for each vial if desired, though an excess is the key.
-
Solvent Addition: To each vial, add exactly 5.0 mL of the desired organic solvent (e.g., methanol, acetone, ethyl acetate, etc.).
-
Equilibration: Seal the vials tightly. Place them in a shaker or on a stir plate within a temperature-controlled environment (e.g., a 25 °C water bath) for at least 24 hours. This extended time is crucial to ensure equilibrium is reached. A visible excess of solid must remain to confirm saturation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the undissolved solid settle.
-
Sampling: Carefully withdraw a 2.0 mL aliquot of the clear supernatant using a volumetric pipette fitted with a syringe filter (e.g., 0.45 µm PTFE) to prevent transfer of any solid particles. Transfer the filtered aliquot to a pre-weighed, dry glass vial. Record the exact weight of the empty vial.
-
Solvent Evaporation: Place the vials containing the supernatant in a vacuum oven or use a gentle stream of nitrogen to slowly evaporate the solvent completely. Ensure the temperature is kept low to prevent decomposition of the salt.
-
Final Weighing: Once the solid residue is completely dry, weigh the vial again. The difference between the final mass and the empty vial mass is the amount of this compound that was dissolved in the 2.0 mL aliquot.
-
Calculation: Calculate the solubility using the formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
Causality and Self-Validation:
-
Why 24 hours? Equilibration for ionic solids can be slow. A 24-hour period helps ensure the solution is truly saturated.
-
Why a filter? The syringe filter is a critical step. It guarantees that only the dissolved solute is transferred, preventing overestimation of solubility from suspended microcrystals. This is a key self-validating step.
-
Why pre-weighed vials? This ensures accurate mass determination of the dissolved solid, forming the basis of the quantitative measurement.
Protocol 2: Quantitative UV-Vis Spectrophotometry
This method is highly sensitive and ideal for determining solubility, especially for compounds with strong chromophores like the quinolinium ring. It relies on the Beer-Lambert Law (A = εbc).
Workflow Diagram:
References
- 1. Quinolinium, 1-ethyl-, iodide (1:1) | C11H12IN | CID 69446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Review of Solvate Ionic Liquids: Physical Parameters and Synthetic Applications [frontiersin.org]
- 5. quora.com [quora.com]
- 6. echemi.com [echemi.com]
- 7. scbt.com [scbt.com]
- 8. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 10. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 11. IUPAC-NIST Solubilities Database [srdata.nist.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Ethylquinolinium Iodide
Abstract
This technical guide provides a comprehensive framework for the acquisition, interpretation, and analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Ethylquinolinium iodide. While a definitive, publicly available dataset with complete spectral assignments for this compound (CAS No. 634-35-5) remains elusive in surveyed literature and databases, this guide establishes a robust methodology for its characterization.[1][2][3] Drawing upon established principles of NMR spectroscopy for quaternary quinolinium salts and related heterocyclic systems, we will delineate the expected spectral features, discuss the underlying physicochemical principles governing chemical shifts and coupling constants, and provide detailed experimental protocols for obtaining high-quality NMR data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of N-alkylated quinolinium compounds.
Introduction: The Structural Significance of this compound
This compound is a quaternary ammonium salt derived from quinoline, a heterocyclic aromatic compound. The quaternization of the nitrogen atom by an ethyl group introduces a permanent positive charge, significantly altering the electronic distribution within the aromatic system and influencing its chemical reactivity and physical properties. This class of compounds finds applications in various fields, including as precursors in the synthesis of cyanine dyes, as phase-transfer catalysts, and in the development of novel therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. ¹H NMR provides detailed information about the proton environment, including the number of distinct proton sets, their chemical environment, and their spatial relationships through spin-spin coupling. Concurrently, ¹³C NMR reveals the carbon framework of the molecule. A thorough analysis of both ¹H and ¹³C NMR spectra is therefore critical for confirming the identity and purity of this compound.
Theoretical Framework for Spectral Interpretation
Expected ¹H NMR Spectral Features
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the quinolinium ring and the N-ethyl group. The positive charge on the nitrogen atom significantly deshields the adjacent protons, causing their resonances to appear at a characteristically downfield chemical shift.
-
Quinolinium Ring Protons: The seven protons on the quinolinium ring will give rise to a complex multiplet pattern in the aromatic region of the spectrum (typically δ 7.5-9.5 ppm). The protons on the pyridinium ring (H2, H3, H4) are expected to be the most deshielded due to their proximity to the positively charged nitrogen. In contrast, the protons on the benzene ring (H5, H6, H7, H8) will appear at slightly more upfield positions. The precise chemical shifts and coupling patterns are governed by the electron-withdrawing effect of the quaternary nitrogen and the anisotropic effects of the aromatic system.
-
N-Ethyl Group Protons: The ethyl group will be characterized by two distinct signals:
-
A quartet corresponding to the methylene protons (-CH₂-), which are directly attached to the nitrogen atom. These protons are expected to be significantly deshielded and will likely appear in the range of δ 4.5-5.0 ppm.
-
A triplet corresponding to the methyl protons (-CH₃), which will be located further upfield, typically in the range of δ 1.5-2.0 ppm. The integration of these signals should correspond to a 2:3 ratio, respectively.
-
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum will provide complementary information on the carbon skeleton of this compound.
-
Quinolinium Ring Carbons: The nine carbon atoms of the quinolinium ring will produce signals in the aromatic region (δ 120-150 ppm). The carbons adjacent to the nitrogen (C2 and C8a) are expected to be the most deshielded. The chemical shifts of the other carbons will be influenced by the overall electron distribution in the heterocyclic system.
-
N-Ethyl Group Carbons: The two carbons of the ethyl group will give rise to signals in the aliphatic region of the spectrum. The methylene carbon (-CH₂-) will be more deshielded (typically δ 50-60 ppm) than the methyl carbon (-CH₃) (typically δ 15-20 ppm) due to its direct attachment to the nitrogen atom.
The Influence of the Iodide Counter-ion
The nature of the counter-ion in quaternary ammonium salts can influence the chemical shifts of the cation's protons, particularly those in close proximity to the positive charge. This effect is primarily due to ion-pairing phenomena in solution. While the iodide ion is considered to be a relatively "innocent" counter-ion in terms of its magnetic properties, its presence can lead to slight variations in chemical shifts depending on the solvent and concentration.
Hypothetical Spectral Data and Assignments
While experimentally obtained and verified data is not available in the searched resources, we can predict the approximate ¹H and ¹³C NMR spectral data for this compound in DMSO-d₆ based on the analysis of similar structures and general principles of NMR spectroscopy. These predicted values are presented in the tables below for illustrative purposes.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-Coupling (Hz) |
| ~9.3 | d | 1H | H-2 | J(H2,H3) ≈ 5-6 |
| ~9.1 | d | 1H | H-4 | J(H4,H3) ≈ 8-9 |
| ~8.4 | d | 1H | H-8 | J(H8,H7) ≈ 8-9 |
| ~8.2 | t | 1H | H-6 | J(H6,H5/H7) ≈ 7-8 |
| ~8.0 | m | 2H | H-5, H-7 | |
| ~7.8 | t | 1H | H-3 | J(H3,H2/H4) |
| ~4.8 | q | 2H | N-CH₂ | J(CH₂,CH₃) ≈ 7 |
| ~1.6 | t | 3H | N-CH₂-CH₃ | J(CH₃,CH₂) ≈ 7 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-2 |
| ~145 | C-4 |
| ~136 | C-8a |
| ~134 | C-7 |
| ~130 | C-5 |
| ~129 | C-4a |
| ~128 | C-6 |
| ~122 | C-3 |
| ~118 | C-8 |
| ~55 | N-CH₂ |
| ~15 | N-CH₂-CH₃ |
Experimental Protocols
The following section details the recommended procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its high polarity, which facilitates the dissolution of ionic compounds.[1]
-
Concentration: A concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is recommended for ¹H NMR, while a higher concentration of 20-50 mg in the same volume of solvent is advisable for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.
-
Procedure: a. Weigh the desired amount of this compound directly into a clean, dry NMR tube. b. Add the appropriate volume of DMSO-d₆ to the NMR tube. c. Cap the tube securely and vortex or gently agitate until the sample is completely dissolved. A brief period in an ultrasonic bath may aid dissolution. d. Ensure the final solution is clear and free of any particulate matter.
NMR Instrument Parameters
The following are general guidelines for setting up the NMR spectrometer. Instrument-specific parameters may require optimization.
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially in the crowded aromatic region of the ¹H NMR spectrum.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A spectral width of at least 12 ppm is recommended to encompass all signals.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is recommended.
-
Spectral Width: A spectral width of at least 200 ppm is necessary to cover the expected range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.
-
Number of Scans: Several hundred to several thousand scans may be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Visualization of Methodologies
Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Ethylquinolinium Iodide
Abstract
This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 1-Ethylquinolinium iodide. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis of the compound, detailed protocols for sample preparation and spectral acquisition, and an in-depth analysis of the resulting IR spectrum. By elucidating the vibrational modes of the 1-Ethylquinolinium cation, this guide serves as a critical resource for the characterization and quality control of this and similar quinolinium-based compounds, which are of increasing interest for their potential as antimicrobial and anticancer agents.
Introduction: The Significance of this compound in Modern Research
This compound, a quaternary ammonium salt, belongs to the class of ionic liquids and has garnered significant attention in the scientific community. Its molecular structure, featuring a positively charged quinolinium cation and an iodide anion, imparts unique chemical and physical properties.[1] In the realm of drug development, quinolinium salts are being explored for a range of therapeutic applications, including their potential as anticancer and antimicrobial agents.[2][3] The efficacy and mechanism of action of these compounds are intrinsically linked to their molecular structure and purity.
Infrared (IR) spectroscopy emerges as a powerful and non-destructive analytical technique for the structural elucidation and characterization of this compound. By probing the vibrational modes of its constituent functional groups, IR spectroscopy provides a molecular fingerprint, enabling researchers to confirm the compound's identity, assess its purity, and gain insights into intermolecular interactions. This guide will provide the foundational knowledge and practical steps necessary to perform and interpret the IR spectroscopy of this compound with a high degree of scientific rigor.
Synthesis of this compound: A Preparative Overview
The synthesis of this compound is typically achieved through a straightforward quaternization reaction. This involves the N-alkylation of quinoline with an ethylating agent, most commonly ethyl iodide. The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic ethyl group of the ethyl iodide. This results in the formation of the 1-Ethylquinolinium cation and the displacement of the iodide anion.
Reaction Scheme:
Caption: Synthesis of this compound.
A general laboratory procedure for this synthesis is as follows:
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known molar equivalent of quinoline in a suitable solvent, such as acetonitrile or ethanol.
-
Addition of Ethyl Iodide: To the stirred solution of quinoline, add a slight molar excess (e.g., 1.1 equivalents) of ethyl iodide dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then typically heated to reflux for several hours to ensure complete quaternization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product, this compound, is collected by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.[1]
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Principles of Infrared Spectroscopy for the Analysis of this compound
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The frequency of the absorbed radiation is specific to the type of chemical bond and the functional group it belongs to. The IR spectrum is a plot of absorbance or transmittance versus the wavenumber (cm⁻¹) of the incident radiation.
For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the 1-Ethylquinolinium cation. These include:
-
Aromatic C-H stretching vibrations from the quinoline ring.
-
C=C and C=N stretching vibrations within the quinolinium ring system.
-
Aliphatic C-H stretching and bending vibrations from the ethyl group.
-
"Fingerprint" region containing a complex pattern of bending and skeletal vibrations that are unique to the molecule.
The iodide anion (I⁻) is a monoatomic species and therefore does not exhibit any vibrational modes in the mid-infrared region. However, its presence can influence the electronic environment and, consequently, the vibrational frequencies of the cation.
Experimental Protocol: Acquisition of the FTIR Spectrum of this compound
The solid-state nature of this compound makes the Potassium Bromide (KBr) pellet method a suitable and widely used technique for obtaining its IR spectrum.[1]
Experimental Workflow: KBr Pellet Preparation and FTIR Analysis
Caption: Workflow for FTIR analysis using the KBr pellet method.
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Gently grind a small amount (1-2 mg) of dry this compound into a fine powder using an agate mortar and pestle.
-
In a separate, clean agate mortar, grind approximately 100-200 mg of spectroscopic grade KBr powder. It is crucial to use dry KBr as it is hygroscopic and water absorption will interfere with the spectrum.
-
-
Mixing:
-
Add the powdered this compound to the KBr powder in the mortar.
-
Thoroughly mix the two powders by gentle grinding until a homogenous mixture is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet. A transparent pellet is indicative of good sample dispersion and will yield a high-quality spectrum.
-
-
FTIR Spectrometer Setup:
-
Ensure the sample compartment of the FTIR spectrometer is clean and dry.
-
Purge the spectrometer with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Place a KBr pellet containing no sample (a "blank" pellet) in the sample holder.
-
Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to correct for instrumental and atmospheric absorptions.
-
-
Sample Spectrum Acquisition:
-
Replace the blank pellet with the this compound KBr pellet.
-
Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum should be baseline-corrected and, if necessary, smoothed. The data is typically presented as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Interpretation of the Infrared Spectrum of this compound
The interpretation of the IR spectrum involves assigning the observed absorption bands to specific vibrational modes within the molecule. The following table provides a guide to the expected vibrational frequencies for this compound based on its functional groups and data from similar compounds.
Table 1: Predicted IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching (Quinolinium ring) |
| 2980 - 2850 | Medium | Aliphatic C-H stretching (Ethyl group: -CH₃ and -CH₂) |
| 1650 - 1580 | Strong to Medium | C=C and C=N stretching (Quinolinium ring) |
| 1500 - 1400 | Medium | Aromatic ring skeletal vibrations; CH₂ scissoring and CH₃ asymmetric bending |
| 1390 - 1370 | Medium to Weak | CH₃ symmetric bending (umbrella mode) |
| 1300 - 1000 | Medium to Strong | In-plane C-H bending (aromatic); C-N stretching |
| 900 - 650 | Strong to Medium | Out-of-plane C-H bending (aromatic) |
Detailed Analysis of Key Spectral Regions:
-
3100 - 3000 cm⁻¹: The absorption bands in this region are characteristic of the stretching vibrations of the C-H bonds on the aromatic quinolinium ring.
-
2980 - 2850 cm⁻¹: These bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups of the ethyl substituent.
-
1650 - 1580 cm⁻¹: This region is dominated by the stretching vibrations of the C=C and C=N bonds within the quinolinium ring system. These are typically strong absorptions and are highly characteristic of the aromatic nature of the ring.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorption bands resulting from a variety of bending and skeletal vibrations. While individual assignments can be challenging, the overall pattern of peaks in this region is unique to this compound and serves as a definitive "fingerprint" for its identification.
Conclusion: The Role of IR Spectroscopy in the Advancement of Quinolinium-Based Therapeutics
Infrared spectroscopy is an indispensable tool in the arsenal of researchers and scientists working with this compound and related compounds. This in-depth technical guide has provided a comprehensive framework for the synthesis, sample preparation, spectral acquisition, and interpretation of the IR spectrum of this important molecule. The ability to rapidly and accurately characterize this compound using FTIR is crucial for ensuring its quality and purity in research and development settings. As the exploration of quinolinium salts for therapeutic applications continues to expand, the principles and protocols outlined in this guide will serve as a valuable resource for advancing our understanding and utilization of these promising compounds.
References
- 1. Quinolinium, 1-ethyl-, iodide (1:1) | C11H12IN | CID 69446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Potential Degradation Pathways of 1-Ethylquinolinium Iodide
Introduction
1-Ethylquinolinium iodide, a quaternary ammonium salt, is a compound of significant interest across various scientific and industrial domains, including organic synthesis and materials science.[1][2][3] Its utility is intrinsically linked to its chemical stability. Understanding the factors that influence its stability and the potential pathways through which it may degrade is paramount for researchers, scientists, and professionals in drug development to ensure its effective and safe application. This guide provides a comprehensive technical overview of the stability profile of this compound, detailing its potential degradation pathways and outlining robust methodologies for its assessment.
I. Chemical and Physical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for any stability assessment.
| Property | Value | Source(s) |
| CAS Number | 634-35-5 | [1] |
| Molecular Formula | C₁₁H₁₂IN | [1][3] |
| Molecular Weight | 285.13 g/mol | [4] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 158-160 °C | [1] |
| Solubility | Soluble in polar solvents | - |
| Hygroscopicity | Hygroscopic | [1] |
The hygroscopic nature of this compound necessitates storage in a dry, well-sealed container to prevent moisture absorption, which can influence its stability.
II. Potential Degradation Pathways
The degradation of this compound can be initiated by several factors, including heat, light, and hydrolysis. A thorough investigation of these pathways is crucial for predicting the compound's shelf-life and ensuring its integrity in various applications. Such investigations are often conducted through "forced degradation" or "stress testing" studies, where the compound is exposed to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5][6][7][8][9]
A. Thermal Degradation
Thermal stress is a significant factor that can induce the degradation of organic molecules. For this compound, the primary thermal degradation pathway is likely a retro-alkylation reaction, analogous to the decomposition of other quaternary ammonium salts.
Proposed Mechanism:
The most probable thermal degradation pathway involves the nucleophilic attack of the iodide anion on the ethyl group attached to the nitrogen atom of the quinolinium ring. This SN2 reaction would result in the formation of quinoline and ethyl iodide.
This decomposition mechanism is supported by studies on the thermal degradation of similar compounds, such as ethanethiol, which also show cleavage of the C-S bond upon heating.[10] The decomposition of methyl iodide at high temperatures has also been studied, providing insights into the stability of one of the potential degradation products.[11]
B. Photodegradation
Quinolinium salts are known to be photosensitive and can act as photocatalysts.[12] This inherent photoreactivity suggests that this compound is susceptible to degradation upon exposure to light, particularly UV radiation.
Proposed Mechanism:
The photodegradation of this compound likely proceeds through the formation of an excited state upon absorption of light. This excited species can then undergo various reactions, including electron transfer and radical formation, leading to the breakdown of the quinolinium ring or dealkylation. The mechanism can be complex, potentially involving dimerization or reactions with solvent molecules.[13] Studies on the photodegradation of other quinoline-containing compounds, such as the herbicide pyraquinate, have shown that degradation can occur through various reactions including oxidation and hydrolysis.[14]
C. Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many organic compounds, particularly in aqueous solutions. The stability of this compound to hydrolysis is expected to be pH-dependent.
Proposed Mechanism:
While the quinolinium ring itself is relatively stable to hydrolysis, extreme pH conditions (acidic or alkaline) can promote degradation. Under strongly basic conditions, hydroxide ions could potentially attack the electrophilic positions of the quinolinium ring, leading to ring-opening or other rearrangements. In acidic conditions, the stability might be higher, but degradation could still occur over extended periods, especially at elevated temperatures. The kinetics of iodine hydrolysis have been studied and could be a secondary reaction of the released iodide ion.[15][16]
D. Oxidative Degradation
Oxidative degradation is another important pathway to consider, especially if the compound is exposed to oxidizing agents or atmospheric oxygen over long periods.
Proposed Mechanism:
The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The presence of the iodide counter-ion could also play a role, as it can be oxidized to iodine. Advanced oxidation processes have been shown to degrade fluoroquinolone antibiotics, which share the quinoline core structure, through pathways like piperazine ring cleavage and hydroxylation.[17]
III. Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound requires a systematic approach involving forced degradation studies under various stress conditions. The following protocols provide a framework for such an investigation.
A. Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.
-
Neutral Hydrolysis: Treat the stock solution with water and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, following ICH Q1B guidelines.[6]
-
Thermal Degradation (Solid State): Heat the solid compound at a temperature below its melting point (e.g., 100°C) for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[18][19]
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
B. Thermal Analysis Protocol
Objective: To determine the thermal stability and decomposition profile of this compound.
1. Thermogravimetric Analysis (TGA)
-
Apparatus: Thermogravimetric Analyzer.[20]
-
Procedure:
-
Calibrate the TGA instrument.
-
Accurately weigh 5-10 mg of this compound into a tared TGA pan.
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature.
-
2. Differential Scanning Calorimetry (DSC)
-
Apparatus: Differential Scanning Calorimeter.[20]
-
Procedure:
-
Calibrate the DSC instrument.
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere.
-
Record the heat flow as a function of temperature to identify melting and decomposition endotherms or exotherms.
-
C. Analytical Methods for Stability Assessment
The choice of analytical method is critical for accurately monitoring the degradation of this compound and quantifying its degradation products.
1. High-Performance Liquid Chromatography (HPLC)
-
Principle: A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer).
-
Detection: UV detection at a wavelength where this compound and its chromophoric degradation products absorb (e.g., around 230 nm and 315 nm).
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS is a powerful tool for the identification and structural elucidation of unknown degradation products.[19]
-
Application: Fractions containing degradation products from HPLC can be collected and further analyzed by LC-MS to determine their molecular weights and fragmentation patterns, aiding in their identification.
3. Spectrophotometric Methods
-
Principle: A simple and rapid spectrophotometric method can be used for the routine quantification of quaternary ammonium compounds.[21]
-
Application: This method can be useful for initial screening of stability under different conditions before employing more sophisticated chromatographic techniques.
IV. Summary of Stability Profile and Recommendations
Based on the available information and general chemical principles, the stability profile of this compound can be summarized as follows:
| Stress Factor | Expected Stability | Primary Degradation Pathway | Key Considerations |
| Thermal | Moderately stable; degradation expected at elevated temperatures. | Retro-alkylation (SN2) to quinoline and ethyl iodide. | Avoid high temperatures during storage and processing. |
| Photochemical | Susceptible to degradation, especially under UV light. | Excited state reactions leading to ring cleavage or dealkylation. | Protect from light during storage and handling. |
| Hydrolytic | Relatively stable at neutral pH; potential for degradation at extreme pH. | pH-dependent hydrolysis, potentially leading to ring opening. | Control pH in aqueous formulations. |
| Oxidative | Potentially susceptible to oxidation. | Oxidation of the quinolinium ring or iodide counter-ion. | Store in well-sealed containers to minimize exposure to air. |
Recommendations for Handling and Storage:
-
Store this compound in a tightly sealed, light-resistant container in a cool, dry place.
-
For solutions, use buffered systems where pH control is critical and protect from light.
-
Regularly monitor the purity of the compound, especially if stored for extended periods or under non-ideal conditions, using a validated stability-indicating analytical method.
V. Conclusion
A comprehensive understanding of the stability and degradation pathways of this compound is crucial for its effective application in research and industry. This technical guide has outlined the key degradation pathways—thermal, photochemical, hydrolytic, and oxidative—and provided a framework for their systematic investigation through forced degradation studies and other analytical techniques. By implementing the described protocols and adhering to the handling and storage recommendations, researchers and drug development professionals can ensure the quality, efficacy, and safety of this compound in their work.
References
- 1. parchem.com [parchem.com]
- 2. This compound | 634-35-5 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ijsdr.org [ijsdr.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A mechanistic study on the potential of quinolinium salts as photocatalysts for the abatement of chlorinated pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unveiling the Mechanism for the Photochemistry and Photodegradation of Vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photodegradation of the Novel Herbicide Pyraquinate in Aqueous Solution: Kinetics, Photoproducts, Mechanisms, and Toxicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Portal [scholarworks.brandeis.edu]
- 16. Kinetics of iodine hydrolysis in unbuffered solutions (Conference) | OSTI.GOV [osti.gov]
- 17. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. media.neliti.com [media.neliti.com]
- 20. benchchem.com [benchchem.com]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
An In-Depth Technical Guide to the Safe Handling of 1-Ethylquinolinium Iodide
Prepared for Researchers, Scientists, and Drug Development Professionals
Preamble: Understanding 1-Ethylquinolinium Iodide
This compound (CAS No. 634-35-5) is a quaternary ammonium salt belonging to the quinoline class of compounds.[1] It typically presents as a yellow or brown crystalline powder.[1] In the fields of chemical synthesis and drug development, it serves various roles, including as a precursor or intermediate in the synthesis of more complex molecules and as a catalyst in certain organic reactions.[2] Its structural properties and reactivity necessitate a thorough understanding of its potential hazards to ensure the safety of laboratory personnel.
This guide provides a comprehensive overview of the health and safety considerations for handling this compound. The protocols and recommendations outlined herein are synthesized from established safety data and are designed to empower researchers with the knowledge to mitigate risks effectively. The core principle of this guide is that true laboratory safety is achieved not by mere adherence to rules, but by a deep, causal understanding of the risks associated with a substance and the rationale behind each safety precaution.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards.[1][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: PubChem, ChemicalBook[1][3]
These classifications mandate careful handling to avoid direct contact. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[4] It is crucial to note that the toxicological properties of this material have not been fully investigated, which calls for a cautious approach, treating it as potentially more hazardous than currently documented.[4]
Caption: GHS Pictogram and associated hazards for this compound.
The Hierarchy of Controls: A Proactive Safety Paradigm
Before any experimental work begins, a thorough risk assessment must be conducted. The most effective way to manage identified risks is by applying the hierarchy of controls. This framework prioritizes control measures from most to least effective, ensuring a multi-layered safety approach.
References
Methodological & Application
Application Notes & Protocols: 1-Ethylquinolinium Iodide as a Versatile Catalyst in Modern Organic Synthesis
Abstract: This technical guide provides an in-depth exploration of 1-Ethylquinolinium iodide, a quaternary ammonium salt with significant, though often specialized, applications in organic synthesis. Moving beyond a simple catalogue of reactions, this document elucidates the mechanistic underpinnings of its catalytic activity, focusing on its well-established role as a key precursor in the synthesis of cyanine dyes and exploring its potential as a phase-transfer catalyst and an activator in condensation reactions. Detailed, field-tested protocols are provided for researchers, scientists, and professionals in drug development to enable the practical application of this versatile reagent.
Introduction: The Scientific Profile of this compound
This compound (CAS No. 634-35-5) is a quaternary ammonium salt derived from quinoline.[1][2] Structurally, it consists of a planar, aromatic quinoline ring system where the nitrogen atom is quaternized by an ethyl group, with an iodide anion providing charge balance.[3] This architecture imparts several key properties that are central to its function in synthesis:
-
Ionic Nature: Its salt-like character dictates its solubility, making it soluble in polar solvents.[4]
-
Electrophilic Activation: The positive charge on the quinolinium ring system can influence nearby molecules, a feature exploited in certain catalytic cycles.
-
Reactive C-H Bonds: In derivatives like 1-ethyl-2-methylquinolinium iodide (quinaldine ethiodide) or 1-ethyl-4-methylquinolinium iodide (lepidine ethiodide), the methyl groups are acidified by the positively charged ring, making them susceptible to deprotonation by a mild base. This is the cornerstone of its application in cyanine dye synthesis.[4][5]
While often overshadowed by more complex catalytic systems, the unique combination of these features makes this compound and its derivatives indispensable in specific synthetic domains.
Primary Application: Precursor in Cyanine Dye Synthesis
The most prominent and historically significant application of this compound derivatives is in the synthesis of cyanine dyes.[5][6] These dyes are characterized by two nitrogen-containing heterocycles linked by a polymethine bridge and are renowned for their sharp and intense absorption bands, making them vital for applications ranging from photographic sensitizers to fluorescent probes for biomolecule labeling.[7][8]
The Causality of the Reaction Mechanism
The synthesis of a typical symmetrical trimethine cyanine dye, such as Pinacyanol (1,1'-diethyl-2,2'-carbocyanine iodide), exemplifies the role of the 1-ethylquinolinium moiety. The process hinges on the reactivity of the methyl group at the 2-position (the α-position) of the quinoline ring, as found in 1-ethyl-2-methylquinolinium iodide (also known as quinaldine ethiodide).[4][5]
The key mechanistic steps are as follows:
-
Deprotonation: A base (e.g., triethylamine, pyridine) removes a proton from the α-methyl group of the quinaldine ethiodide. This deprotonation is facilitated by the electron-withdrawing effect of the positively charged quaternary nitrogen, which stabilizes the resulting methylene base intermediate.
-
Nucleophilic Attack: This highly reactive intermediate acts as a nucleophile, attacking an electrophilic one-carbon source, such as formaldehyde or a trialkyl orthoformate.
-
Condensation: A second molecule of the deprotonated quinaldine ethiodide attacks the intermediate formed in the previous step.
-
Elimination & Conjugation: Subsequent elimination steps form the conjugated trimethine bridge that connects the two quinoline systems, resulting in the final cyanine dye.
This sequence highlights the "self-validating" nature of the protocol: the reaction's success is a direct consequence of the designed reactivity of the starting material, where the quinolinium core activates the adjacent methyl group for condensation.
Visualization: Generalized Mechanism for Symmetrical Trimethine Cyanine Dye Synthesis
Caption: Mechanism of symmetrical cyanine dye synthesis.
Experimental Protocol: Synthesis of a Symmetrical Carbocyanine Dye
This protocol is a representative procedure adapted from established methods for synthesizing symmetrical trimethine cyanine dyes.[5]
Materials:
-
1-Ethyl-2-methylquinolinium iodide (Quinaldine ethiodide, CAS 606-55-3)
-
Triethyl orthoformate
-
Pyridine (anhydrous)
-
Ethanol (absolute)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-ethyl-2-methylquinolinium iodide (2 equivalents) in anhydrous pyridine.
-
Addition of Linker: Add triethyl orthoformate (1.1 equivalents) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 1-2 hours. The solution will typically develop a deep color (blue or green) as the dye forms.
-
Isolation: Cool the reaction mixture to room temperature. The cyanine dye product often precipitates from the solution upon cooling. If not, the product can be precipitated by the slow addition of diethyl ether.
-
Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol or diethyl ether to remove residual pyridine and unreacted starting materials.
-
Recrystallization: For higher purity, recrystallize the dye from ethanol.
-
Characterization: Confirm the product identity and purity using UV-Vis spectroscopy (to determine λmax), NMR spectroscopy, and mass spectrometry.
Emerging Applications: Beyond Dye Synthesis
While its role in dye synthesis is paramount, the chemical properties of this compound suggest its utility in other catalytic domains.
Potential as a Phase-Transfer Catalyst (PTC)
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).[9] Quaternary ammonium salts are classic phase-transfer catalysts.[10] The 1-ethylquinolinium cation, paired with its iodide anion, can function in this capacity.
Mechanism of Action: The lipophilic organic cation (1-ethylquinolinium) can pair with an aqueous-phase anion (e.g., hydroxide, cyanide) and transport it into the organic phase. This "naked" anion is highly reactive in the organic medium, leading to significantly enhanced reaction rates for processes like nucleophilic substitution or alkylation.[11][12]
While specific, high-yield protocols using this compound as a PTC are not as widely documented as for salts like tetrabutylammonium bromide, its structural similarity makes it a viable candidate for such applications, particularly in contexts where its unique electronic or steric properties might offer advantages.[11][13]
Catalyst for Condensation Reactions
Reactions like the Knoevenagel[14][15] and Henry (nitroaldol)[16] condensations often rely on a catalyst that can activate a carbonyl group toward nucleophilic attack. Molecular iodine (I₂) itself has been shown to be a powerful catalyst for Knoevenagel condensations.[17][18] The catalytic effect can arise from several mechanisms, including Lewis acid activation or halogen bonding.[19]
This compound could potentially catalyze these reactions through two distinct pathways:
-
Halogen Bonding: The iodide anion can act as a halogen bond donor, interacting with the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.
-
Lewis Acid/Brønsted Acid: While the quinolinium cation is not a traditional Lewis acid, trace impurities or in-situ generation of HI (a strong Brønsted acid) from the iodide salt could provide catalytic activity.[19]
Visualization: Conceptual Workflow for PTC
Caption: Conceptual workflow of phase-transfer catalysis.
Quantitative Data Summary
The following table summarizes typical data for reactions involving quinolinium iodide derivatives.
| Application | Reactants | Catalyst/Precursor | Solvent | Temp. (°C) | Yield (%) | Reference |
| Symmetrical Cyanine Dye Synthesis | 1-Ethyl-2-methylquinolinium iodide, Triethyl orthoformate | (Self-condensation) | Pyridine | Reflux | >70% (Typical) | [5] |
| Asymmetrical Cyanine Dye Synthesis | Quaternary Salt 1, Hemicyanine Intermediate | Base (e.g., Triethylamine) | Pyridine | RT - Reflux | Variable | [5][8] |
| Knoevenagel Condensation | Isatin, Malononitrile | Molecular Iodine (I₂) | Ethanol | RT | 90-98% | [17] |
| Phase-Transfer Alkylation | Isovanillin, Bromocyclopentane | Tetrabutylammonium Bromide (TBAB) | THF | Reflux | High | [12] |
Note: Data for Knoevenagel and PTC reactions are shown for analogous catalysts (I₂ and TBAB) to illustrate typical conditions for reactions where this compound could potentially be applied.
Safety and Handling
-
Hazard Profile: this compound is classified as a skin and serious eye irritant.[3]
-
Handling: Always handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place, away from light and incompatible materials. The compound can be light-sensitive.[4]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound and its methylated derivatives are highly valuable reagents, primarily serving as foundational building blocks for the synthesis of cyanine dyes. The inherent reactivity endowed by the quaternized quinoline core provides a direct and efficient pathway to complex, conjugated systems. Furthermore, its properties as a quaternary ammonium salt open avenues for its application as a phase-transfer catalyst and potentially as a halogen-bond-donating catalyst in other organic transformations. The protocols and mechanistic insights provided herein offer a robust framework for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Quinolinium, 1-ethyl-, iodide (1:1) | C11H12IN | CID 69446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Ethyl-2-methylquinolinium iodide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. nbinno.com [nbinno.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms in Iodine Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Ethylquinolinium Iodide as a Precursor for Advanced Photosensitizers
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: The Quinolinium Scaffold - A Versatile Entry Point to Photoreactive Molecules
In the landscape of photodynamic therapy (PDT) and bioimaging, the molecular architecture of the photosensitizer is paramount. It dictates the agent's photophysical properties, its interaction with biological systems, and ultimately, its therapeutic or diagnostic efficacy. Among the myriad of heterocyclic precursors, quinolinium salts, and specifically 1-Ethylquinolinium iodide, represent a robust and versatile starting point for the synthesis of a class of potent photosensitizers: the cyanine dyes.
This guide provides a comprehensive overview of the synthesis, characterization, and application of photosensitizers derived from this compound. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and explore the mechanistic basis of their action. The focus will be on providing a self-validating framework for researchers to confidently synthesize and apply these powerful molecular tools.
Section 1: Synthesis of a Prototypical Photosensitizer: 1,1'-Diethyl-2,2'-cyanine iodide
The synthesis of symmetrical monomethine cyanine dyes from 1-alkylquinolinium salts is a classic and reliable condensation reaction. Here, we detail the synthesis of 1,1'-Diethyl-2,2'-cyanine iodide, also known as Pseudoisocyanine iodide, a photosensitizer known for its interesting aggregation properties.[1]
Underlying Principle: The Condensation Reaction
The core of this synthesis is a base-catalyzed self-condensation of a quaternary quinolinium salt bearing an activated methyl group at the 2-position (a quinaldinium salt). The base abstracts a proton from the highly acidic methyl group, generating a reactive methylene base. This nucleophile then attacks the electrophilic carbon at the 2-position of a second quinolinium salt molecule, leading to the formation of the methine bridge that connects the two quinoline rings.
Experimental Workflow: Synthesis of 1,1'-Diethyl-2,2'-cyanine iodide
Caption: Synthesis workflow for 1,1'-Diethyl-2,2'-cyanine iodide.
Detailed Protocol: Synthesis of 1,1'-Diethyl-2,2'-cyanine iodide
Materials:
-
1-Ethyl-2-methylquinolinium iodide (or synthesized from 2-methylquinoline and ethyl iodide)
-
Absolute Ethanol
-
Piperidine (or another suitable base like triethylamine)
-
Standard reflux apparatus with a condenser
-
Stirring hotplate
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Ethyl-2-methylquinolinium iodide in a minimal amount of hot absolute ethanol.
-
Expertise & Experience Note: Using a minimal amount of solvent is crucial for achieving a high yield upon precipitation.
-
-
Base Addition: To the stirred solution, add a few drops of piperidine. The color of the solution should change, indicating the formation of the reactive methylene base.
-
Expertise & Experience Note: Piperidine is an effective catalyst for this condensation. The amount should be catalytic, as an excess can lead to side reactions.
-
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by the deepening of the color. A reflux time of 2-4 hours is typically sufficient.
-
Precipitation: After the reflux period, remove the flask from the heat and allow it to cool to room temperature, and then further cool in an ice bath. The product will precipitate out as a crystalline solid.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold absolute ethanol to remove any unreacted starting material and other impurities.
-
Expertise & Experience Note: Using cold ethanol minimizes the loss of the desired product, which has some solubility in hot ethanol.
-
-
Drying and Recrystallization: Dry the collected crystals. For higher purity, the product can be recrystallized from ethanol.
Characterization
The synthesized 1,1'-Diethyl-2,2'-cyanine iodide should be characterized to confirm its identity and purity.
-
UV-Vis Spectroscopy: A solution of the dye in ethanol should exhibit a characteristic absorption spectrum. The monomeric form has an absorption maximum (λmax) at approximately 524 nm.[1][2][3]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized dye.[4]
-
Mass Spectrometry: This will confirm the molecular weight of the cationic part of the dye.
Section 2: Photophysical Properties and Data Presentation
The efficacy of a photosensitizer is dictated by its photophysical properties. 1,1'-Diethyl-2,2'-cyanine iodide exhibits properties that make it an interesting candidate for photodynamic applications, particularly its strong absorption in the visible region.
| Property | Value | Solvent | Reference(s) |
| Absorption Maximum (λmax) | ~524 nm | Ethanol | [1][2][3] |
| Molar Extinction Coeff. (ε) | ~54,000 cm⁻¹M⁻¹ | Ethanol | [1][2][3] |
| Fluorescence Quantum Yield (Φf) | Low (~0.001) | Ethanol | [3] |
| Singlet Oxygen Quantum Yield (ΦΔ) | To be determined experimentally | - | [5][6] |
| J-aggregate Absorption | ~573-580 nm | Aqueous | [1][7] |
Expertise & Experience Note: A low fluorescence quantum yield is often desirable for a photosensitizer, as it implies that the excited singlet state is more likely to undergo intersystem crossing to the triplet state, which is necessary for generating reactive oxygen species.
Section 3: Mechanism of Action in Photodynamic Therapy (PDT)
The therapeutic effect of photosensitizers in PDT is mediated by the generation of cytotoxic reactive oxygen species (ROS) upon light activation.[8] This process can occur via two primary mechanisms:
Caption: The two primary mechanisms of photodynamic therapy.
-
Type I Mechanism: The excited triplet state of the photosensitizer can directly interact with a substrate, such as a biomolecule, through electron or hydrogen transfer, forming free radicals. These radicals can then react with molecular oxygen to produce other ROS like superoxide anions and hydroxyl radicals.
-
Type II Mechanism: The excited triplet state photosensitizer can transfer its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet, to generate the highly reactive singlet oxygen (¹O₂). This is often the dominant pathway in PDT.
Section 4: Application Protocols
Protocol for In Vitro Photodynamic Therapy
This protocol outlines a general procedure for evaluating the phototoxicity of a synthesized quinolinium-derived photosensitizer against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin/streptomycin)
-
Synthesized photosensitizer (e.g., 1,1'-Diethyl-2,2'-cyanine iodide)
-
DMSO for stock solution preparation
-
96-well plates
-
Light source with appropriate wavelength and power (e.g., LED array centered around the λmax of the photosensitizer)
-
MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Photosensitizer Incubation: Prepare a stock solution of the photosensitizer in DMSO and dilute it to various concentrations in the cell culture medium. Replace the medium in the wells with the photosensitizer-containing medium and incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
-
Expertise & Experience Note: The optimal incubation time and concentration will need to be determined empirically for each cell line and photosensitizer.
-
-
Irradiation: Wash the cells with PBS to remove any photosensitizer that has not been taken up. Add fresh medium and irradiate the cells with a light source at a specific dose. A dark control (no light) and a light-only control (no photosensitizer) must be included.[9][10][11][12]
-
Post-Irradiation Incubation: Return the plate to the incubator for 24-48 hours.
-
Cell Viability Assay (MTT): Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance using a plate reader. Calculate the cell viability as a percentage of the untreated control.
Protocol for Cellular Bioimaging
This protocol provides a general method for using the synthesized photosensitizer as a fluorescent probe for cellular imaging.[13][14][15]
Materials:
-
Cells grown on glass-bottom dishes or coverslips
-
Synthesized photosensitizer
-
PBS and cell culture medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Grow cells to a suitable confluency on a glass-bottom dish or coverslip.
-
Staining: Prepare a dilute solution of the photosensitizer in cell culture medium. Replace the medium in the dish with the staining solution and incubate for 15-30 minutes at 37°C.
-
Expertise & Experience Note: The optimal staining concentration should be low enough to avoid cytotoxicity and high enough to provide a good signal-to-noise ratio.
-
-
Washing: Gently wash the cells two to three times with warm PBS or fresh medium to remove excess dye.
-
Imaging: Mount the dish or coverslip on the fluorescence microscope and image the cells using the appropriate filter set for the photosensitizer's excitation and emission wavelengths.
Section 5: Advanced Topic - J-Aggregates of 1,1'-Diethyl-2,2'-cyanine iodide
A fascinating characteristic of 1,1'-Diethyl-2,2'-cyanine iodide is its ability to self-assemble into J-aggregates in aqueous solutions.[7][16][17] These are supramolecular structures where the dye molecules are arranged in a head-to-tail fashion, resulting in a sharp, red-shifted absorption band (the "J-band") and often enhanced fluorescence. The formation of J-aggregates can be influenced by factors such as concentration, temperature, and the presence of templates like DNA.[16] This property can be exploited for various applications, including the development of highly sensitive probes and materials with unique optical properties.
References
- 1. Buy 1,1'-Diethyl-2,2'-cyanine iodide (EVT-304010) | 977-96-8 [evitachem.com]
- 2. PhotochemCAD | 1,1'-Diethyl-2,2'-cyanine iodide [photochemcad.com]
- 3. 1,1'-diethyl-2,2'-cyanine iodide [omlc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. youtube.com [youtube.com]
- 11. centerforskinwellness.com [centerforskinwellness.com]
- 12. Photodynamic Therapy for Dermatologic Conditions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. Understanding Self-Assembled Pseudoisocyanine Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular model of J-aggregated pseudoisocyanine fibers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 1-Ethylquinolinium Iodide
Abstract
This comprehensive guide provides detailed experimental protocols and theoretical insights for researchers, scientists, and drug development professionals working with 1-Ethylquinolinium iodide. This document moves beyond a simple recitation of procedural steps to offer a deeper understanding of the causality behind experimental choices, ensuring both reproducibility and a foundation for further innovation. The protocols described herein are designed as self-validating systems, incorporating in-process checks and characterization methods to verify outcomes at each critical stage. All key mechanistic claims and procedural standards are supported by authoritative, cited literature.
Introduction: The Versatility of this compound
This compound is a quaternary ammonium salt that has garnered significant interest in organic synthesis and medicinal chemistry. Its core structure, featuring a positively charged quinolinium ring, renders the protons on the ethyl group and, more importantly, any alkyl substituent at the 2- or 4-position of the quinoline ring, acidic. This inherent reactivity makes it a valuable precursor for the synthesis of a wide array of functional molecules, most notably cyanine dyes.[1] These dyes are renowned for their sharp and intense absorption and fluorescence properties, making them indispensable tools in biomedical imaging, diagnostics, and as photosensitizers in photodynamic therapy.[1][2]
This application note will focus on a cornerstone reaction involving this compound and its analogs: the synthesis of symmetrical trimethine cyanine dyes. The principles and techniques detailed can be readily adapted for the synthesis of other classes of cyanine dyes and related compounds.
Foundational Principles: The Chemistry of this compound
The utility of this compound in the synthesis of cyanine dyes hinges on the reactivity of the methyl group at the 2- or 4-position of the quinoline ring. For this application note, we will consider the analogous and frequently used starting material, 1-ethyl-2-methylquinolinium iodide (quinaldine ethiodide), to illustrate the synthesis of a symmetrical trimethine cyanine dye. The presence of the quaternary nitrogen atom significantly increases the acidity of the C-H bonds of the adjacent methyl group, facilitating its deprotonation by a weak base to form a reactive methylene base intermediate. This nucleophilic intermediate is central to the formation of the polymethine chain that characterizes cyanine dyes.
Mechanism of Symmetrical Trimethine Cyanine Dye Formation
The synthesis of a symmetrical trimethine cyanine dye from a 2-methylquinolinium salt typically proceeds via a condensation reaction with a source for the central carbon of the trimethine bridge, such as triethyl orthoformate. The reaction is generally catalyzed by a base, such as pyridine or triethylamine.[1]
The proposed mechanism involves the following key steps:
-
Deprotonation: The basic catalyst removes a proton from the active methyl group of the 1-ethyl-2-methylquinolinium iodide, forming a highly reactive methylene base.
-
Nucleophilic Attack: The methylene base acts as a nucleophile and attacks the electrophilic carbon of the triethyl orthoformate.
-
Elimination and Condensation: Subsequent elimination of ethanol and condensation with a second molecule of the methylene base leads to the formation of the symmetrical trimethine cyanine dye.
Experimental Protocols
Safety Precautions
-
This compound and its analogs are irritating to the eyes, respiratory system, and skin.[3]
-
Always handle these chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.[4][5]
Materials and Equipment
| Reagents | Equipment |
| 1-Ethyl-2-methylquinolinium iodide | Round-bottom flasks |
| Triethyl orthoformate | Reflux condenser |
| Pyridine (anhydrous) | Magnetic stirrer with heating mantle |
| Ethanol | Beakers and graduated cylinders |
| Diethyl ether | Buchner funnel and filter paper |
| Thin-layer chromatography (TLC) plates | |
| UV-Vis spectrophotometer | |
| NMR spectrometer |
Protocol: Synthesis of a Symmetrical Trimethine Cyanine Dye
This protocol is adapted from established methods for the synthesis of symmetrical carbocyanine dyes.[1]
Step 1: Reaction Setup
-
In a clean, dry 100 mL round-bottom flask, add 1-ethyl-2-methylquinolinium iodide (2.99 g, 10 mmol).
-
Add anhydrous pyridine (20 mL) to the flask. Pyridine acts as both the solvent and the basic catalyst.
-
To this suspension, add triethyl orthoformate (0.74 g, 5 mmol). Triethyl orthoformate serves as the source of the central methine group in the trimethine chain.
-
Add a magnetic stir bar to the flask.
Step 2: Reaction
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 115 °C) with continuous stirring.
-
Maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by a color change in the reaction mixture, which should turn a deep blue or green, indicative of dye formation.
-
(Optional) The reaction can be monitored by TLC (e.g., using a dichloromethane:methanol solvent system) to check for the consumption of the starting material.
Step 3: Product Isolation and Purification
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Slowly add diethyl ether (50 mL) to the cooled reaction mixture with stirring. This will cause the cyanine dye product to precipitate out of the solution as a solid.
-
Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with several portions of diethyl ether to remove any unreacted starting materials and pyridine.
-
Dry the purified solid product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Characterization and Data Analysis
The synthesized cyanine dye should be characterized to confirm its identity and purity.
| Technique | Expected Observations |
| Visual Appearance | A deeply colored (blue or green) crystalline solid. |
| UV-Vis Spectroscopy | A sharp and intense absorption peak in the visible region (typically 600-700 nm for trimethine cyanines), characteristic of the extended π-conjugated system.[1] |
| ¹H NMR Spectroscopy | The appearance of signals corresponding to the protons of the quinoline rings and the polymethine chain. The integration of these signals should be consistent with the expected structure. |
| Mass Spectrometry | A molecular ion peak corresponding to the cationic part of the cyanine dye. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Extend the reflux time and monitor by TLC. |
| Wet reagents or solvent | Ensure all reagents and glassware are dry. Use anhydrous pyridine. | |
| Impure product | Incomplete washing | Wash the solid product thoroughly with diethyl ether. |
| Side reactions | Control the reaction temperature carefully. Consider purification by recrystallization from a suitable solvent like ethanol if necessary. |
Conclusion
This compound and its derivatives are versatile and powerful building blocks in organic synthesis, particularly for the construction of cyanine dyes. The protocol detailed in this application note provides a robust and reproducible method for the synthesis of a symmetrical trimethine cyanine dye. By understanding the underlying reaction mechanism and paying careful attention to the experimental details, researchers can successfully synthesize and further functionalize these important molecules for a wide range of applications in drug development, diagnostics, and materials science.
References
- 1. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1-Ethylquinolinium Iodide in Synthetic Organic Chemistry: A Guide to Named Reactions and Applications
For the modern organic chemist, particularly those engaged in the synthesis of heterocyclic compounds and functional dyes, 1-Ethylquinolinium iodide emerges as a versatile and potent reagent. This technical guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the applications of this compound in key named reactions. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings and practical considerations that are paramount for successful and reproducible synthetic outcomes.
Introduction to this compound: A Quaternary Quinolinium Salt
This compound, a quaternary ammonium salt, possesses a unique combination of properties that render it valuable in organic synthesis.[1] Its structure, featuring a positively charged nitrogen atom within the aromatic quinoline ring and an iodide counter-ion, imparts solubility in various organic solvents and the ability to participate in a range of chemical transformations. This guide will focus on its pivotal role as a precursor in the synthesis of cyanine dyes and its function as a phase-transfer catalyst in fundamental organic reactions.
The Synthesis of Cyanine Dyes: The Pinacyanol Reaction
One of the most significant applications of this compound derivatives is in the synthesis of cyanine dyes. These dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic nuclei. Pinacyanol, a well-known trimethine cyanine dye, is synthesized using precursors derived from this compound.[2]
Mechanistic Insight
The synthesis of Pinacyanol involves the condensation of a 1-ethylquinaldinium salt with a 1-ethylquinolinium salt in the presence of a C1 synthon, typically formaldehyde or an orthoformate. The reaction proceeds through the formation of a highly reactive intermediate from the 1-ethylquinaldinium salt, which then undergoes nucleophilic attack on the activated quinolinium ring of the second molecule. Subsequent elimination reactions lead to the formation of the conjugated polymethine chain that defines the cyanine dye.
Diagram: Synthesis of Pinacyanol
Caption: A simplified workflow for the synthesis of Pinacyanol.
Experimental Protocol: Synthesis of Pinacyanol
This protocol is a representative procedure for the synthesis of Pinacyanol. Researchers should adapt and optimize the conditions based on their specific laboratory setup and desired scale.
Materials:
-
This compound[1]
-
Formaldehyde solution (37%)
-
Pyridine
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-ethylquinaldinium iodide (1.0 eq) and this compound (1.0 eq) in a minimal amount of ethanol.
-
Add pyridine (2.0 eq) to the solution to act as a basic catalyst.
-
Slowly add formaldehyde solution (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the development of the characteristic deep blue color of the cyanine dye.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product may precipitate upon cooling. If not, the product can be precipitated by the addition of diethyl ether.
-
Collect the solid product by filtration and wash with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.
-
The product can be further purified by recrystallization from ethanol.
Data Presentation:
| Reactant | Molar Equivalent |
| 1-Ethylquinaldinium iodide | 1.0 |
| This compound | 1.0 |
| Formaldehyde (37%) | 1.1 |
| Pyridine | 2.0 |
This compound as a Phase-Transfer Catalyst
Quaternary ammonium salts, such as this compound, are effective phase-transfer catalysts (PTCs).[5][6] They facilitate the transfer of a reactant from an aqueous phase to an organic phase, where the reaction with an organic-soluble substrate can occur. This is particularly useful in reactions where the nucleophile is an inorganic salt, which has low solubility in organic solvents.
Mechanistic Principle of Phase-Transfer Catalysis
The lipophilic ethyl and quinoline groups of the 1-ethylquinolinium cation allow it to be soluble in the organic phase, while its positive charge enables it to pair with an anion from the aqueous phase. This ion pair is then transported into the organic phase, where the "naked" anion is highly reactive. After the reaction, the catalyst returns to the aqueous phase to repeat the cycle.[7][8][9]
Diagram: Mechanism of Phase-Transfer Catalysis
Caption: The catalytic cycle of a phase-transfer catalyst.
Application in the Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for the preparation of ethers from an alkoxide and a primary alkyl halide.[10][11][12][13][14] When the alkoxide is generated from an alcohol using an inorganic base like sodium hydroxide, it resides in the aqueous phase. A phase-transfer catalyst is essential to bring the alkoxide into the organic phase to react with the alkyl halide.
Experimental Protocol: Phase-Transfer Catalyzed Williamson Ether Synthesis
Materials:
-
An alcohol (e.g., benzyl alcohol)
-
A primary alkyl halide (e.g., ethyl bromide)
-
Sodium hydroxide (50% aqueous solution)
-
This compound (as PTC)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the alcohol (1.0 eq), toluene, and the 50% aqueous sodium hydroxide solution.
-
Add a catalytic amount of this compound (0.05 - 0.1 eq).
-
Stir the biphasic mixture vigorously to ensure efficient mixing of the phases.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
The solvent can be removed under reduced pressure, and the product purified by distillation or column chromatography.
Application in the Michael Addition
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[15] Phase-transfer catalysis can be employed to facilitate the addition of soft nucleophiles, such as the enolate of a malonic ester, to a Michael acceptor.[16]
Experimental Protocol: Phase-Transfer Catalyzed Michael Addition
Materials:
-
A Michael donor (e.g., diethyl malonate)
-
A Michael acceptor (e.g., chalcone)
-
Potassium carbonate (solid)
-
This compound (as PTC)
-
Acetonitrile
Procedure:
-
To a round-bottom flask, add the Michael acceptor (1.0 eq), the Michael donor (1.2 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of this compound (0.1 eq).
-
Add acetonitrile as the solvent.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, filter off the solid potassium carbonate.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Role in Named Quinoline Syntheses: A Note on Catalysis
While this compound is a quinoline derivative itself, its direct role as a catalyst in classic named quinoline syntheses like the Combes,[17][18][19][20] Doebner-von Miller,[21][22][23][24] and Friedländer[25][26][27][28][29] reactions is not well-documented in the literature. These reactions typically employ acid or base catalysis.[30][31] However, the principles of phase-transfer catalysis suggest that in biphasic variations of these syntheses, a quaternary ammonium salt like this compound could potentially enhance reaction rates and yields, a promising area for further research.
Conclusion
This compound is a valuable and multifaceted reagent in the arsenal of the synthetic organic chemist. Its primary and well-established role lies in the synthesis of cyanine dyes, a class of compounds with significant applications in materials science and biomedical imaging. Furthermore, its utility as a phase-transfer catalyst in fundamental C-O and C-C bond-forming reactions like the Williamson ether synthesis and the Michael addition underscores its importance in facilitating reactions under mild and efficient conditions. This guide provides a foundation for the practical application of this compound, encouraging further exploration of its potential in both established and novel synthetic methodologies.
References
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. crescentchemical.com [crescentchemical.com]
- 4. 1-ETHYLQUINALDINIUM IODIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. jetir.org [jetir.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. ijstr.org [ijstr.org]
- 9. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. iipseries.org [iipseries.org]
- 18. researchgate.net [researchgate.net]
- 19. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 20. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. synarchive.com [synarchive.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. alfa-chemistry.com [alfa-chemistry.com]
- 27. researchgate.net [researchgate.net]
- 28. organicreactions.org [organicreactions.org]
- 29. Friedlander quinoline synthesis [quimicaorganica.org]
- 30. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 31. benchchem.com [benchchem.com]
Mastering the Standard: A Detailed Guide to the Preparation of 1-Ethylquinolinium Iodide Solutions
Abstract
This comprehensive application note provides a detailed protocol for the preparation of a standard solution of 1-Ethylquinolinium iodide, a crucial reagent in various synthetic and analytical applications. Designed for researchers, scientists, and drug development professionals, this guide emphasizes methodological precision, scientific rationale, and the establishment of a self-validating system for ensuring the accuracy of the prepared standard. Beyond a mere set of instructions, this document delves into the critical considerations that underpin each step, from reagent handling to concentration verification, thereby fostering a deeper understanding and promoting experimental reproducibility.
Introduction: The Significance of this compound and its Standard Solutions
This compound is a quaternary ammonium salt with significant applications in organic synthesis, particularly as a precursor for cyanine dyes used in photosensitization and as fluorescent probes.[1][2] The precise control of its concentration in solution is paramount for achieving desired reaction kinetics, stoichiometric accuracy, and reliable analytical measurements. An accurately prepared standard solution serves as a fundamental reference point in quantitative analysis, enabling the calibration of instruments and the validation of analytical methods.
This guide presents a robust methodology for preparing a standard solution of this compound, followed by a verification protocol using UV-Vis spectrophotometry. The principles and techniques described herein are foundational for ensuring the integrity of experimental data and the overall success of research and development endeavors involving this compound.
Materials and Apparatus
Reagents
-
Deionized (DI) water, Type I (18.2 MΩ·cm at 25°C)
-
Methanol, ACS grade or higher (for cleaning purposes)
Apparatus
-
Analytical balance (readability ±0.1 mg)
-
Class A volumetric flasks with stoppers
-
Beakers (borosilicate glass)
-
Magnetic stirrer and stir bars
-
Spatula
-
Weighing paper or boat
-
Calibrated pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Ultrasonic bath (optional)
Health and Safety Considerations
This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, must be worn at all times. All handling of the solid compound and its concentrated solutions should be performed in a well-ventilated fume hood. For comprehensive safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Experimental Protocol: Preparation of a Primary Standard Solution
This protocol outlines the preparation of a 100 mL of a 1 mM standard solution of this compound.
Pre-Preparation and Calculations
4.1.1. Molar Mass Calculation: The molecular formula for this compound is C₁₁H₁₂IN, corresponding to a molar mass of 285.12 g/mol .[1][3]
4.1.2. Mass Determination: To prepare 100 mL (0.1 L) of a 1 mM (0.001 mol/L) solution, the required mass is calculated as follows:
Mass (g) = Concentration (mol/L) × Volume (L) × Molar Mass ( g/mol ) Mass (g) = 0.001 mol/L × 0.1 L × 285.12 g/mol = 0.0285 g or 28.5 mg
Step-by-Step Preparation Workflow
-
Weighing the Solute:
-
Place a clean, dry weighing boat on the analytical balance and tare to zero.
-
Carefully weigh approximately 28.5 mg of this compound. Record the exact mass to the nearest 0.1 mg.
-
Causality: The precision of the final concentration is directly dependent on the accuracy of this initial mass measurement. An analytical balance is essential for this purpose.[5][6]
-
-
Dissolution:
-
Quantitatively transfer the weighed solid into a 100 mL beaker.
-
Rinse the weighing boat with a small amount of deionized water and add the rinsing to the beaker to ensure no loss of material.
-
Add approximately 50-60 mL of deionized water to the beaker.
-
Place a magnetic stir bar in the beaker and stir on a magnetic plate until the solid is fully dissolved. This compound is a yellow to brown crystalline powder with high solubility in polar solvents.[1][2] Gentle warming or sonication can be used to expedite dissolution if necessary, but the solution must be allowed to return to ambient temperature before proceeding.
-
Causality: Complete dissolution is critical for a homogenous solution. Incomplete dissolution will lead to a lower-than-expected concentration.
-
-
Dilution to Final Volume:
-
Carefully transfer the dissolved solution into a 100 mL Class A volumetric flask using a funnel.
-
Rinse the beaker and stir bar multiple times with small aliquots of deionized water, transferring each rinsing into the volumetric flask.
-
Causality: This quantitative transfer is crucial to ensure that the entire weighed mass of the solute is incorporated into the final solution.[7]
-
Add deionized water to the flask until the liquid level is just below the calibration mark.
-
Use a dropper to add the final amount of water until the bottom of the meniscus is precisely on the calibration mark.
-
Causality: Class A volumetric flasks are calibrated to contain a precise volume at a specific temperature. Proper use is essential for volumetric accuracy.
-
-
Homogenization:
-
Stopper the volumetric flask securely and invert it 15-20 times to ensure a homogenous solution. Avoid vigorous shaking that could introduce air bubbles.
-
Causality: Inadequate mixing will result in concentration gradients within the solution, leading to sampling errors.
-
Storage and Stability
Iodide-containing solutions can be sensitive to light and heat, which may lead to degradation.[8] Store the prepared standard solution in a clearly labeled, amber glass bottle at room temperature, away from direct sunlight. While the stability of this compound in aqueous solution is generally good, for long-term storage, it is advisable to keep it refrigerated and protected from light.
Verification of Concentration via UV-Vis Spectrophotometry
This section describes a self-validating system to confirm the concentration of the prepared standard.
Preparation of Working Solutions for Analysis
The 1 mM stock solution will likely have an absorbance value that is too high for accurate measurement. Therefore, a dilution is necessary to bring the absorbance into the optimal range of the spectrophotometer (typically 0.1-1.0 A.U.).
-
Prepare a 1:100 dilution by accurately pipetting 1.00 mL of the 1 mM stock solution into a 100 mL Class A volumetric flask.
-
Dilute to the mark with deionized water and homogenize thoroughly. This yields a working solution with a theoretical concentration of 0.01 mM (10 µM).
Spectrophotometric Measurement
-
Turn on the UV-Vis spectrophotometer and allow it to warm up and self-calibrate as per the manufacturer's instructions.
-
Perform a baseline correction using deionized water as the blank in both the sample and reference cuvettes.
-
Scan the 10 µM working solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to measure the absorbance at the determined λmax.
-
Measure the absorbance of the 10 µM working solution. Repeat the measurement three times and calculate the average.
Concentration Calculation using the Beer-Lambert Law
The concentration of the solution can be verified using the Beer-Lambert Law:
A = εbc
Where:
-
A is the measured absorbance.
-
ε (epsilon) is the molar absorptivity (in L·mol⁻¹·cm⁻¹), a constant for a given substance at a specific wavelength.
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the solution (in mol/L).
The molar absorptivity (ε) of this compound should ideally be determined experimentally by preparing a calibration curve from a certified reference material. If this is not available, a value from peer-reviewed literature should be used, with the source cited.
Data Presentation and Calculations
| Parameter | Value |
| Compound | This compound |
| Molecular Formula | C₁₁H₁₂IN |
| Molar Mass | 285.12 g/mol |
| Purity | ≥99% |
| Target Stock Concentration | 1.00 mM |
| Volume of Stock Solution | 100.0 mL |
| Theoretical Mass Required | 28.5 mg |
| Actual Mass Weighed | e.g., 28.6 mg |
| Calculated Stock Concentration | (Actual Mass / 0.1 L / 285.12 g/mol ) × 1000 |
| Verification Wavelength (λmax) | To be determined experimentally |
| Molar Absorptivity (ε) | From literature or experiment |
| Measured Absorbance (A) | Average of triplicate readings |
| Experimentally Verified Conc. | A / (ε × b) |
Visualized Workflow
Caption: Workflow for preparing and verifying a this compound standard solution.
References
- 1. Quinolinium, 1-ethyl-, iodide (1:1) | C11H12IN | CID 69446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. flinnsci.com [flinnsci.com]
- 8. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Monitoring Reaction Progress with 1-Ethylquinolinium Iodide
Abstract
1-Ethylquinolinium iodide is a versatile quaternary ammonium salt that serves as a critical precursor in the synthesis of cyanine dyes and as a reactive component in chemosensors.[1][2][3] The efficiency, yield, and purity of products derived from its reactions are critically dependent on precise monitoring and control of the reaction progress. This guide provides researchers, scientists, and drug development professionals with a detailed framework for monitoring reactions involving this compound. We delve into the core principles and provide validated protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Through practical case studies, we illustrate how these techniques can be synergistically applied to optimize reaction outcomes, elucidate mechanisms, and ensure product quality.
Introduction: The Chemistry and Utility of this compound
This compound (CAS 634-35-5) is a water-soluble organic salt consisting of a quinolinium cation and an iodide anion.[4][5][6] The defining feature of the 1-ethylquinolinium cation is its electron-deficient aromatic system, which renders the protons, particularly at the 2- and 4-positions, acidic and the ring susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility.
Its two primary applications are:
-
Synthesis of Cyanine Dyes: The acidic protons on a methyl group at the 2- or 4-position (as in the related 1-ethyl-2-methylquinolinium iodide, or quinaldine ethiodide) can be deprotonated by a base to form a reactive methylene base.[1][2] This intermediate readily undergoes condensation reactions with other electrophilic species to form the polymethine bridge characteristic of cyanine dyes.[3][7] Monitoring these condensation reactions is crucial for controlling the length of the polymethine chain and preventing the formation of side products.
-
Chemosensing Applications: The electrophilic nature of the quinolinium ring allows for direct nucleophilic addition. A notable example is its use in fluorescent probes for cyanide detection, where the addition of a cyanide ion disrupts the aromatic system, leading to a measurable change in the compound's photophysical properties.[8][9]
Effective reaction monitoring provides real-time data on the consumption of reactants and the formation of products and intermediates, enabling precise determination of the reaction endpoint and optimization of parameters such as temperature, catalyst loading, and reaction time.[10][11]
Core Principles and General Workflow
The fundamental goal of reaction monitoring is to obtain a temporal snapshot of the chemical composition of the reaction mixture. This is achieved by periodically sampling the reaction and analyzing it using a suitable analytical technique. The choice of technique is dictated by the specific chemical properties of the molecules involved and the information required.
Below is a generalized workflow for effective reaction monitoring.
Caption: Generalized workflow for iterative reaction monitoring.
Analytical Techniques and Protocols
A. Thin-Layer Chromatography (TLC)
Expertise & Experience: TLC is the quintessential first-line technique for reaction monitoring due to its speed, low cost, and minimal sample requirement. It provides qualitative information on the progress of a reaction by separating components based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. For quinolinium salts, which are highly polar, a polar mobile phase system is required for effective elution.
Protocol: Monitoring a Condensation Reaction
-
Plate Preparation: Use silica gel 60 F254 plates. Draw a light pencil line ~1 cm from the bottom to serve as the origin.
-
Spotting:
-
On the origin line, spot a dilute solution of your starting material (this compound derivative) in a suitable solvent (e.g., methanol) as a reference.
-
Carefully withdraw a small aliquot (~1-2 drops) from the reaction mixture using a glass capillary. Dilute this aliquot in a vial with a small amount of solvent (e.g., 0.5 mL of methanol).
-
Spot the diluted reaction mixture on the origin line, separate from the starting material spot. A co-spot (spotting the reaction mixture directly on top of the starting material spot) is also highly recommended for unambiguous identification.
-
-
Elution:
-
Prepare a mobile phase. For polar compounds like quinolinium salts and their initial products, a mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 9:1 or 8:2 v/v) often provides good separation. Add a small amount of triethylamine (~0.5%) to the mobile phase to prevent peak tailing of basic compounds.
-
Place the TLC plate in a developing chamber containing the mobile phase, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend to ~1 cm from the top of the plate.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
UV Light: Visualize the plate under short-wave (254 nm) UV light. The aromatic quinolinium ring and many dye products are UV-active and will appear as dark spots.
-
Iodine Staining: Place the dried plate in a chamber containing a few crystals of solid iodine. Most organic compounds will absorb the iodine vapor and appear as brown or yellow spots.[11] This is a useful general stain if products are not UV-active.
-
-
Interpretation: The reaction is progressing if the spot corresponding to the starting material diminishes in intensity over time, while a new spot, corresponding to the product, appears and intensifies. The relative positions (Rƒ values) indicate a change in polarity; typically, the product will have a different Rƒ value than the starting material.
B. High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC offers superior resolution and quantitative analysis compared to TLC, making it the gold standard for accurate reaction monitoring, especially for complex mixtures or when precise conversion rates are needed.[12] For ionic and polar compounds like this compound, reverse-phase HPLC is the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase.[13][14]
Protocol: Quantitative Monitoring by Reverse-Phase HPLC
-
Sample Preparation:
-
Withdraw a precise aliquot from the reaction (e.g., 50 µL).
-
Quench the reaction by diluting it into a known, large volume of mobile phase (e.g., 5 mL in a volumetric flask). This stops the reaction and prepares the sample for injection.
-
-
Instrumentation and Conditions:
-
Column: C18 (octadecylsilane) is a robust starting choice for separating quinolinium salts and related structures.[13][14]
-
Mobile Phase: A gradient elution is often necessary.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid improves peak shape for nitrogen-containing heterocycles and provides a source of protons.
-
Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.
-
-
Detection: UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA) detector. Monitor at a wavelength where both reactant and product absorb (e.g., 254 nm or 280 nm), or at the λmax of the key species.[15]
-
-
Method Execution:
-
Inject a standard of the starting material to determine its retention time.
-
Inject the prepared reaction aliquot.
-
Run the gradient program (e.g., starting with 95% A, ramping to 95% B over 15 minutes).
-
-
Data Analysis:
-
Monitor the peak area of the starting material and the product(s) over time.
-
The percentage conversion can be calculated from the relative peak areas (assuming similar response factors, or by using a calibration curve for higher accuracy).
-
% Conversion = [Area_Product / (Area_Reactant + Area_Product)] * 100
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of small organic molecules.[13][14] |
| Mobile Phase A | 0.1% TFA in Water | Acidifier to ensure sharp peaks for basic analytes. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for eluting less polar components. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection (UV) | 254 nm / 280 nm / λmax | Common wavelengths for aromatic systems; λmax provides maximum sensitivity.[15] |
| Column Temp. | 30-40 °C | Improves peak shape and run-to-run reproducibility. |
C. UV-Visible (UV-Vis) Spectroscopy
Expertise & Experience: This technique is particularly powerful for reactions where there is a significant change in the chromophore, which is common in the synthesis of cyanine dyes from this compound.[16] The formation of the extended π-conjugated system of the dye results in a dramatic bathochromic (red) shift of the maximum absorbance (λmax) into the visible region.[17] This allows for straightforward, real-time monitoring.
Protocol: Real-Time Monitoring of Dye Formation
-
Determine λmax:
-
Prepare dilute solutions of the starting material (this compound derivative) and the purified product (if available) in the reaction solvent.
-
Scan the absorbance of each solution from ~200 nm to 800 nm to determine the λmax for each species. This compound itself has absorbance in the UV region, while cyanine dyes absorb strongly in the visible region.
-
-
Reaction Setup:
-
If possible, run the reaction directly in a quartz cuvette inside a temperature-controlled spectrophotometer.
-
Alternatively, for reactions at elevated temperatures, withdraw aliquots at timed intervals, quench by dilution, and measure the absorbance.
-
-
Data Acquisition:
-
Set the spectrophotometer to measure the absorbance at the λmax of the product over time.
-
As the reaction proceeds, the absorbance at this wavelength will increase.
-
-
Data Analysis: The reaction can be considered complete when the absorbance at the product's λmax reaches a plateau. The Beer-Lambert law (A = εbc) relates absorbance directly to concentration, allowing for kinetic analysis.
| Compound | Typical λmax Range | Chromophore System |
| This compound | ~230-320 nm | Quinolinium aromatic system |
| Simple Trimethine Cyanine Dye | ~500-600 nm | Extended polymethine chain[3] |
| Simple Pentamethine Cyanine Dye | ~600-700 nm | Extended polymethine chain[18] |
D. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR provides the most detailed structural information, making it invaluable for identifying not only reactants and products but also transient intermediates.[10][19] It is inherently quantitative, as the integral of a signal is directly proportional to the number of nuclei it represents.[20][21] For this compound, the aromatic protons and the ethyl group protons provide distinct signals that can be easily monitored.
Protocol: Time-Course ¹H NMR Analysis
-
Reaction Setup: The reaction can be run directly in an NMR tube using a deuterated solvent if the reaction conditions permit. More commonly, the reaction is run in a standard flask, and aliquots are taken.
-
Sample Preparation:
-
At each time point, withdraw an aliquot from the reaction mixture.
-
Quench the reaction immediately (e.g., by cooling or adding a quenching agent).
-
Remove the reaction solvent under reduced pressure and redissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Add a small amount of an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) for precise quantification.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum for each time point.
-
Data Analysis:
-
Identify a clean, well-resolved signal for the starting material (e.g., one of the aromatic protons or the -CH₂- of the ethyl group) and the product.
-
Integrate these signals relative to the internal standard.
-
Monitor the decrease in the integral of the starting material and the increase in the integral of the product over time to determine the reaction kinetics and final conversion. Online and flow NMR systems can automate this process for real-time analysis.[20][22][23]
-
Case Study: Monitoring the Synthesis of a Trimethine Cyanine Dye
A common application of 1-ethyl-2-methylquinolinium iodide (a derivative of the topic compound) is its base-catalyzed condensation with an orthoester to form a trimethine cyanine dye.
Caption: Simplified reaction pathway for cyanine dye synthesis.
Monitoring Strategy:
-
TLC: Use a DCM:MeOH (9:1) mobile phase. The starting material will have a low Rƒ. The highly conjugated, but still charged, cyanine dye product will also be polar but should be separable. The disappearance of the starting material spot and the appearance of a new, intensely colored spot indicates reaction progress.
-
UV-Vis: This is the ideal technique. The starting material is colorless with absorbance only in the UV region. The product is intensely colored (e.g., blue or green) with a strong λmax > 500 nm. Monitoring the growth of this absorbance peak provides a simple and accurate measure of reaction progress.
-
HPLC: A C18 column with a water/acetonitrile gradient can be used to quantify the conversion of the starting material into the product, providing precise data on reaction completion and purity.
Case Study: Monitoring Cyanide Detection
This compound can act as a chemodosimeter for cyanide. The cyanide anion performs a nucleophilic attack on the quinolinium ring, forming a non-aromatic adduct.
Caption: Mechanism for cyanide detection via nucleophilic addition.
Monitoring Strategy:
-
Fluorescence/UV-Vis Spectroscopy: This is the primary monitoring and detection method. The nucleophilic addition of cyanide disrupts the conjugation of the quinolinium system.[9] This causes a significant change in the electronic properties, leading to either a "turn-on" or ratiometric change in fluorescence emission or a distinct shift in the UV-Vis absorbance spectrum.[8] The progress of the "reaction" (binding event) is monitored by tracking this spectral change upon addition of a cyanide-containing sample.
References
- 1. 1-ETHYLQUINALDINIUM IODIDE | 606-55-3 [chemicalbook.com]
- 2. 1-ETHYLQUINALDINIUM IODIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. Quinolinium, 1-ethyl-, iodide (1:1) | C11H12IN | CID 69446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced fluorescence cyanide detection at physiologically lethal levels: reduced ICT-based signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyanine-based Fluorescent Probe for Cyanide Ion Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. scispace.com [scispace.com]
- 13. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sielc.com [sielc.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmtech.com [pharmtech.com]
- 21. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 22. Magritek [magritek.com]
- 23. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Purification of Products Synthesized with 1-Ethylquinolinium Iodide
Abstract: 1-Ethylquinolinium iodide serves as a critical precursor in the synthesis of a diverse range of functional organic molecules, most notably styryl and cyanine dyes, which are integral to biomedical imaging and materials science. The inherent ionic character of the quinolinium scaffold, however, presents unique challenges for the purification of its derivatives. Standard protocols often fall short, leading to suboptimal purity and yield. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust purification techniques tailored for products synthesized using this compound. It moves beyond mere procedural lists to explain the underlying chemical principles, enabling rational selection and optimization of purification strategies. Detailed, field-tested protocols for recrystallization and column chromatography are provided, supplemented with troubleshooting insights and safety guidelines.
Foundational Principles: Understanding the Purification Challenge
Products derived from this compound are typically quaternary ammonium salts. This class of compounds is characterized by:
-
Ionic Nature: Leading to high melting points and significant solubility in polar solvents, while being largely insoluble in nonpolar organic solvents.
-
Potential for Complex Impurity Profiles: Syntheses, such as the Knoevenagel condensation for styryl dyes or multi-step cyanine dye syntheses, can result in a mixture of unreacted starting materials, side products, and the desired compound, all of which may possess similar ionic properties.[1][2][3]
-
Hygroscopicity: Many quinolinium salts readily absorb moisture from the atmosphere, which can complicate handling and purification.[4]
The primary goal of purification is to effectively separate the target molecule from these impurities. The choice of technique is dictated by the physical properties of the product and its contaminants.
Common Impurities in this compound Reactions:
-
Unreacted this compound
-
Unreacted aldehydes or other heterocyclic salts
-
Catalysts (e.g., piperidine, acetic acid)[5]
-
Side-products from self-condensation or alternative reaction pathways
-
Residual high-boiling solvents (e.g., ethanol, toluene)[5][6]
A logical workflow is essential for efficiently tackling this purification challenge.
Caption: General purification strategy decision tree.
Recrystallization: The Workhorse Technique
Recrystallization is the most effective and widely used method for purifying solid organic compounds.[7][8] The principle relies on the differential solubility of the desired product and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4 °C).
Protocol 2.1: General Recrystallization of a Quinolinium-Based Dye
-
Solvent Selection: Choose an appropriate solvent (see Table 1). The key is that the compound should be sparingly soluble at room temperature but highly soluble when hot.[7] For quinolinium salts, polar protic solvents like ethanol or methanol are often excellent starting points.[5]
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and bring the mixture to a gentle boil on a hot plate, using a stirring bar for even heating. Continue adding small portions of hot solvent until the solid is just fully dissolved.
-
Expert Tip: Adding excess solvent will reduce the final yield. The goal is to create a saturated solution at high temperature.[9]
-
-
Decolorization (Optional): If the solution has colored impurities that are distinct from the product's color, add a small amount (1-2% by weight) of activated charcoal to the hot solution. Boil for another 2-3 minutes. The impurities will adsorb to the carbon surface.[7]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the charcoal or any insoluble impurities. Premature crystallization on the funnel is a common issue; keeping the apparatus hot is critical.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the crystal surfaces.
-
Drying: Leave the crystals under vacuum for a few minutes to air dry. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.
| Solvent | Suitability for Quinolinium Salts | Rationale & Comments |
| Methanol | Excellent | High polarity effectively dissolves ionic salts when hot. Often used for styryl and cyanine dyes.[5] |
| Ethanol | Excellent | Similar to methanol, slightly less polar. A very common and effective choice.[6] |
| Isopropanol | Good | Lower polarity can be useful for compounds that are too soluble in methanol/ethanol. |
| Acetonitrile | Good | Aprotic polar solvent, can provide different selectivity compared to alcohols. |
| Water | Use with Caution | High polarity can dissolve quinolinium salts too well, even when cold. Can be used in a mixed-solvent system (e.g., Ethanol/Water). |
| Diethyl Ether | Poor (as primary solvent) | Generally used for washing/trituration to remove non-polar impurities as the ionic product is insoluble.[6] |
| Hexanes | Poor (as primary solvent) | Used for washing/trituration of non-polar impurities. |
Table 1: Common solvents for the recrystallization of this compound derivatives.
Column Chromatography: For Challenging Separations
When recrystallization fails to yield a pure product, or when separating a mixture of structurally similar compounds, column chromatography is the method of choice. For ionic compounds like quinolinium salts, a polar stationary phase (like silica gel) is typically used with a mobile phase of increasing polarity.
Protocol 3.1: Silica Gel Column Chromatography
-
TLC Analysis: First, analyze the crude mixture using Thin Layer Chromatography (TLC) to determine an appropriate eluent system. Test various solvent mixtures (e.g., Dichloromethane/Methanol, Chloroform/Methanol). An ideal system will show good separation of the desired product spot (Rf value ~0.2-0.4) from impurities.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column. Add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (like methanol).
-
In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a "dry-loaded" sample.
-
Carefully add the dried silica-adsorbed sample to the top of the column, creating a thin, even band. Add another thin layer of sand on top to protect the sample layer.
-
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Start with the low-polarity solvent system determined by TLC and gradually increase the polarity (e.g., from 1% Methanol in Dichloromethane to 5% Methanol) to elute the compounds from the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Caption: Step-by-step workflow for column chromatography.
Safety and Waste Management
Handling: this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11] Many of these compounds are skin and eye irritants.[12] All manipulations should be performed in a well-ventilated fume hood.
Waste Disposal:
-
Solid Waste: Contaminated silica gel, filter paper, and residual product should be collected in a designated solid hazardous waste container.
-
Liquid Waste: All organic solvents and aqueous filtrates from recrystallization or chromatography must be collected in a properly labeled hazardous waste container.[13] Do not pour organic solvents down the drain.
-
Consult your institution's environmental health and safety guidelines for specific disposal procedures.
References
- 1. Styryl dyes – synthesis and applications during the last 15 years (2010) | Todor Deligeorgiev | 101 Citations [scispace.com]
- 2. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. proceedings.bas.bg [proceedings.bas.bg]
- 6. Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recrystallization [sites.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. Quinolinium, 1-ethyl-, iodide (1:1) | C11H12IN | CID 69446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nswai.org [nswai.org]
Introduction: The Enduring Relevance of Quinoline-Based Cyanine Dyes
An In-Depth Technical Guide to the Scale-Up Synthesis of Symmetrical Carbocyanine Dyes from 1-Ethylquinolinium Iodide
Cyanine dyes represent a cornerstone class of synthetic organic molecules, characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic systems.[1] This conjugated π-electron system is the basis for their intense color and, in many cases, strong fluorescence, making them indispensable tools in biomedical imaging, fluorescence microscopy, and as photosensitizers.[1][2] Among the various heterocyclic scaffolds, the quinoline ring system forms the basis of some of the earliest and most historically significant cyanine dyes, such as Pinacyanol and Kryptocyanine.[3]
The synthesis of these dyes, while established in principle, presents unique challenges when transitioning from milligram-scale laboratory preparations to a multi-gram scale-up required for broader applications in drug development and material science. Issues such as increased side product formation, temperature control, and complex purification of highly polar products become paramount.[4]
This application note provides a detailed, experience-driven guide for researchers and process chemists on the scale-up synthesis of a symmetrical trimethine carbocyanine dye starting from this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, address common scale-up pitfalls, and offer robust protocols for achieving high purity and yield.
Section 1: The Chemical Rationale Behind the Synthesis
The synthesis of symmetrical carbocyanine dyes from this compound is a classic condensation reaction. The overall transformation involves linking two quinoline units with a three-carbon polymethine bridge.
The Role of the Quaternary Salt
The starting material, this compound, is a quaternary ammonium salt. The quaternization of the nitrogen atom significantly increases the acidity of the protons on the adjacent alkyl groups, particularly at the 2- and 4-positions of the quinoline ring. In the presence of a suitable base, a proton can be abstracted to form a highly reactive neutral species known as a methylene base. This intermediate is the key nucleophile in the subsequent condensation step.
Sourcing the Polymethine Bridge
A variety of reagents can serve as the source for the three-carbon bridge. One of the most common and effective methods for symmetrical trimethine cyanines involves the use of a malonaldehyde equivalent, such as N-[3-(phenylamino)allylidene]aniline monohydrochloride (also known as malonaldehyde bis(phenylimine) monohydrochloride).[5][6] This reagent reacts with two equivalents of the activated quinolinium salt to form the stable, conjugated dye structure. The reaction is typically facilitated by a base and a dehydrating agent, often in a high-boiling solvent.
The Reaction Mechanism
The synthesis proceeds through a multi-step condensation pathway. The mechanism, while intricate, can be summarized by the key transformations illustrated below. The process begins with the reaction of one equivalent of the quinolinium salt with the polymethine bridge source, followed by condensation with a second equivalent of the salt.
Diagram 1: Generalized Reaction Mechanism
A simplified diagram illustrating the key steps in the formation of the symmetrical carbocyanine dye.
Section 2: Scale-Up Synthesis Protocol
This protocol details the synthesis of 1,1'-diethyl-2,2'-carbocyanine iodide on a low-gram scale. Scaling beyond this level will require further process optimization, particularly regarding heat transfer and mixing.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (for 5g scale) | Notes |
| This compound | 606-51-9 | 299.13 g/mol | 5.00 g (16.7 mmol) | Ensure dry. Store in a desiccator. |
| Malonaldehyde bis(phenylimine) monohydrochloride | 50328-50-2 | 258.74 g/mol | 2.16 g (8.35 mmol) | Light-sensitive. Store in a cool, dark place. |
| Anhydrous Sodium Acetate | 127-09-3 | 82.03 g/mol | 2.06 g (25.1 mmol) | Fused or freshly dried. |
| Acetic Anhydride | 108-24-7 | 102.09 g/mol | 50 mL | Corrosive and lachrymator. Handle in a fume hood. |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | ~500 mL | Anhydrous grade. Highly flammable. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | ~200 mL | For purification. |
| Ethanol | 64-17-5 | 46.07 g/mol | As needed | For recrystallization. |
Equipment
-
250 mL three-neck round-bottom flask
-
Mechanical stirrer with a paddle or anchor stirrer blade
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Heating mantle with a temperature controller and thermocouple
-
Buchner funnel and filter flask assembly
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a stopper. Ensure all glassware is thoroughly dried.
-
Charge Reagents: To the flask, add this compound (5.00 g), malonaldehyde bis(phenylimine) monohydrochloride (2.16 g), and anhydrous sodium acetate (2.06 g).
-
Add Solvent: Add acetic anhydride (50 mL) to the flask. The mixture will likely be a slurry.
-
Heating and Reaction: Begin stirring the mixture and heat it to 130 °C using the heating mantle.[6] Maintain this temperature for 15-30 minutes. The reaction mixture will turn a deep blue/green color. Monitor the reaction progress if possible (e.g., by TLC), but the reaction is typically rapid under these conditions.
-
Precipitation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. In a large beaker, place ~400 mL of anhydrous diethyl ether. Slowly and carefully pour the reaction mixture into the diethyl ether while stirring vigorously. A solid precipitate of the crude dye will form.[6]
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid liberally with additional diethyl ether (~100 mL) to remove residual acetic anhydride and other soluble impurities.
-
Initial Purification: Transfer the dark solid from the filter paper to a beaker. Add ~100 mL of Dichloromethane (DCM) and stir. The dye will dissolve, but the unreacted sodium acetate and other inorganic salts will not.[6] Filter this solution to remove the insoluble salts.
-
Final Purification (Recrystallization): Evaporate the DCM from the filtrate under reduced pressure to obtain a solid. Recrystallize this solid from a minimal amount of hot ethanol. Cool the solution slowly to allow for the formation of well-defined crystals.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 40-50 °C to a constant weight.
Trustworthiness: Self-Validating Systems
-
Purity Assessment: The purity of the final product should be assessed by HPLC and ¹H NMR. The UV-Vis spectrum in ethanol should show a sharp, intense absorption peak characteristic of the dye's chromophore.
-
Yield Calculation: An expected yield for this scale-up synthesis, after purification, is in the range of 60-75%. Lower yields often point to incomplete reaction or losses during the workup and purification steps.
-
Troubleshooting: If the yield is low, consider increasing the reaction time slightly or ensuring all reagents are completely anhydrous. If purification is difficult, column chromatography on basic aluminum oxide can be an alternative to recrystallization, though irreversible adsorption is a risk.[7]
Section 3: Experimental Workflow and Data
Effective scale-up requires a clear and logical workflow. The following diagram outlines the critical stages of the process.
Diagram 2: Scale-Up Synthesis Workflow
A flowchart representing the major steps from reaction setup to the final, purified product.
Section 4: Safety and Handling
The scale-up of chemical synthesis magnifies potential hazards. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-resistant lab coat.
-
Ventilation: All steps, especially those involving acetic anhydride and organic solvents, must be performed in a certified chemical fume hood.[8] Acetic anhydride is corrosive and a lachrymator.
-
Fire Hazards: Diethyl ether is extremely flammable.[8] Ensure there are no ignition sources nearby during the precipitation and washing steps. All heating should be conducted using a heating mantle, not an open flame.
-
Chemical Hazards: Cyanine dyes themselves should be handled with care. While specific toxicity data can vary, they are potent biological stains and should not be ingested or allowed to contact skin.[9]
-
Waste Disposal: All organic solvents and chemical waste must be collected in appropriately labeled containers for disposal according to institutional guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iris.unito.it [iris.unito.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
How to improve the yield of reactions using 1-Ethylquinolinium iodide
Welcome to the technical support center for 1-Ethylquinolinium Iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving reaction yields. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs) - The Basics
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What should my this compound look like and how should I store it?
A1: this compound is typically a yellow or brown crystalline powder.[1] It is sensitive to moisture (hygroscopic) and should be stored in a tightly sealed container in a cool, dry place away from light.[2] Discoloration or clumping may indicate decomposition or water absorption, which can negatively impact your reaction.
Q2: How can I assess the purity of my this compound?
A2: The most straightforward method is to check its melting point, which is reported to be in the range of 158-160°C.[2] A broad or depressed melting point range suggests the presence of impurities. For more rigorous analysis, ¹H NMR spectroscopy can be used to confirm the structure and identify any organic impurities.
Q3: What are the primary applications of this compound in synthesis?
A3: this compound is a versatile quaternary ammonium salt. Its primary roles are:
-
Phase-Transfer Catalyst (PTC): It excels at accelerating reactions between reactants in immiscible phases (e.g., an aqueous and an organic layer) by transporting anions into the organic phase.[3][4]
-
Precursor for Cyanine Dyes: It is a key building block in the condensation reactions used to synthesize various cyanine dyes, which are vital fluorescent labels in biomedical research.[5][6]
Section 2: Troubleshooting Low Yield in Phase-Transfer Catalysis (PTC)
This is the most common application and often the source of yield-related issues. The core principle of PTC is to transport a water-soluble anion (like CN⁻) into an organic phase to react with an organic-soluble substrate. The catalyst, this compound (Q⁺I⁻), facilitates this transfer.
Q1: My PTC reaction is slow and the yield is low. What are the first general parameters I should check?
A1: Low yield in a PTC system often points to an inefficient transfer of the reactive anion between phases.[7] Before suspecting more complex issues, always verify the foundational parameters of your reaction.
-
Agitation/Stirring Rate: This is the single most critical, yet often overlooked, parameter. In a biphasic system, the reaction occurs at the interface between the two liquids. Vigorous stirring is essential to maximize the interfacial surface area, which directly increases the rate of anion transfer and, consequently, the overall reaction rate.[4][8] If your reaction is sluggish, significantly increasing the stirring speed should be your first action.
-
Catalyst Concentration: While it's a catalyst, an insufficient amount will lead to a slow reaction. For initial screening, a catalyst loading of 2-5 mol% is typical.[9] If the reaction is slow, increasing the loading to 10 mol% can be beneficial. However, using a vast excess (e.g., 50 mol%) is rarely necessary and can complicate purification.[9]
-
Solvent Choice: The organic solvent should be non-polar and aprotic (e.g., toluene, dichloromethane, or chlorobenzene). Polar aprotic solvents like DMSO or DMF can be used but may require different catalyst structures. The key is that the solvent must not solvate the anion so strongly that it becomes unreactive.[8]
-
Water Concentration: While PTC is robust in the presence of water, the amount of water can be a key optimization parameter. Excess water can hydrate the anion being transported into the organic phase, shielding it and reducing its nucleophilicity.[7] Using a more concentrated aqueous solution of your salt (e.g., 50% NaOH instead of 10%) can dramatically improve reaction rates.
Data Presentation: Impact of Key Parameters on PTC Yield
| Parameter | Sub-Optimal Condition | Optimized Condition | Rationale for Improvement |
| Agitation | Gentle swirling (e.g., <300 rpm) | Vigorous stirring (e.g., >1000 rpm) | Maximizes interfacial surface area for efficient anion exchange.[4] |
| Catalyst Loading | < 1 mol% | 2-10 mol% | Ensures a sufficient concentration of the catalyst to facilitate transport.[9] |
| Aqueous Phase | Dilute reactant (e.g., 1 M NaCN) | Concentrated reactant (>5 M NaCN) | Reduces anion hydration and increases partitioning into the organic phase.[7] |
| Temperature | Room Temperature | 50-80 °C (substrate dependent) | Increases intrinsic reaction rate, but must be balanced against potential catalyst degradation.[8] |
Q2: I've optimized the general parameters, but my yield is still poor, especially in a substitution reaction. Could it be catalyst poisoning?
A2: Yes, this is an advanced but critical concept in PTC. Catalyst poisoning occurs when an anion generated during the reaction has a higher affinity for the catalyst's cation than the reactant anion you want to transport. This effectively sequesters the catalyst, breaking the catalytic cycle.
This compound is particularly susceptible to poisoning by large, soft, polarizable anions. The iodide (I⁻) counter-ion itself is a potential poison, but the most common culprit is an iodide ion generated as a leaving group from the substrate.[10]
The affinity of the 1-Ethylquinolinium cation (Q⁺) for various anions follows this general trend: I⁻ > Br⁻ > Cl⁻ >> CN⁻, OH⁻ .
This means if your reaction produces iodide ions (e.g., from an alkyl iodide substrate), the catalyst will preferentially pair with the iodide and transport it instead of your desired nucleophile (like cyanide). This traps the catalyst as Q⁺I⁻ in the organic phase, halting the reaction.[11]
Visualization: The PTC Cycle and Catalyst Poisoning
Caption: PTC cycle showing desired anion transport (black) and the catalyst poisoning loop (red).
Q3: I am trying to synthesize a nitrile from an alkyl halide using NaCN and this compound, but the yield is terrible. What's wrong?
A3: Based on the principle of catalyst poisoning, your choice of alkyl halide is the most likely cause.
-
If you are using an alkyl iodide (R-I): This is the problem. The iodide leaving group produced in the reaction will immediately poison your 1-Ethylquinolinium catalyst, as explained above. The reaction will start, generate iodide, and then stop. PT-catalyzed cyanation is generally unsuitable for alkyl iodides for this reason.[11]
-
If you are using an alkyl bromide (R-Br): This is better, but bromide can still be a moderate inhibitor. You may see a sluggish reaction or incomplete conversion.
-
If you are using an alkyl chloride (R-Cl): This is the ideal substrate. Chloride has a much lower affinity for the catalyst than cyanide, so it will not act as a poison. The catalyst will efficiently transport the cyanide nucleophile.
Solution: To improve your yield, switch your substrate from an alkyl iodide or bromide to an alkyl chloride . This single change, which avoids the generation of a catalyst poison, will have the most significant positive impact on your reaction yield.
Section 3: Optimizing the Synthesis of Cyanine Dyes
This compound is a common starting material for synthesizing cyanine dyes, typically through condensation with other heterocyclic salts or intermediates in the presence of a base.
Q1: My condensation reaction to form a cyanine dye is giving a low yield and many side products. What are the common causes?
A1: These reactions are sensitive to conditions, and low yields often stem from issues with stoichiometry, base strength, or temperature.
-
Purity of Starting Materials: Ensure your this compound and other heterocyclic salts are pure and dry. Impurities can lead to a cascade of side reactions.
-
Base Selection: The choice of base is critical. Strong bases like triethylamine or DBU are often used. The base must be strong enough to deprotonate the active methyl or methylene group on one of the heterocyclic precursors to form the nucleophilic intermediate, but not so strong that it promotes unwanted side reactions or degradation of the dye product.
-
Stoichiometry: Precise control of the stoichiometry between the electrophilic and nucleophilic components is crucial. An excess of one component can lead to the formation of symmetrical byproducts instead of the desired asymmetrical dye.
-
Temperature Control: These condensations are often performed at elevated temperatures (e.g., in refluxing pyridine or acetic anhydride).[5][12] However, excessive heat can cause degradation of the highly conjugated (and often sensitive) cyanine dye product. Monitor the reaction by TLC or LC-MS and avoid unnecessarily long reaction times.
-
Purification: Cyanine dyes can be challenging to purify. They often adhere strongly to silica gel. Purification may require specialized chromatography techniques, such as using a DCM/Methanol eluent system, sometimes with the addition of a small amount of triethylamine to reduce tailing.[12]
Visualization: Troubleshooting Workflow for Low PTC Yield
Caption: A step-by-step workflow for diagnosing low yield in PTC reactions.
Section 4: Experimental Protocols
Protocol 1: Model Phase-Transfer Catalyzed Cyanation of 1-Chlorooctane
This protocol demonstrates the principles discussed for an efficient PTC reaction, avoiding catalyst poisoning.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar capable of high-speed stirring, add 1-chlorooctane (14.87 g, 100 mmol) and toluene (50 mL).
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium cyanide (NaCN) (7.35 g, 150 mmol) in 15 mL of deionized water. Caution: NaCN is highly toxic. Handle with extreme care in a fume hood.
-
Catalyst Addition: Add this compound (2.85 g, 10 mmol, 10 mol%) to the flask containing the 1-chlorooctane and toluene.
-
Reaction Initiation: Add the aqueous NaCN solution to the flask. Begin vigorous stirring (>1000 rpm) and heat the mixture to 80°C.
-
Monitoring: Monitor the reaction progress by taking small aliquots of the organic layer and analyzing by GC or TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction to room temperature. Separate the organic and aqueous layers using a separatory funnel. Wash the organic layer with brine (2 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure. The resulting crude 1-cyanooctane can be purified by vacuum distillation.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of 1-Ethylquinolinium Iodide in Synthesis
Welcome to the technical support center for troubleshooting synthesis reactions involving 1-Ethylquinolinium iodide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to the reactivity of this key reagent, particularly in the synthesis of cyanine dyes and other conjugated systems. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: My condensation reaction with this compound is not proceeding, or the yield is very low. What are the primary factors I should investigate?
A1: Low reactivity of this compound typically stems from one or more of the following factors:
-
Insufficient Basicity: The chosen base may not be strong enough to deprotonate the α-protons of the ethyl group on the quinolinium ring, which is the crucial first step for its participation as a nucleophile.
-
Inappropriate Solvent System: The solvent plays a critical role in substrate solubility, base strength, and the stability of intermediates. A suboptimal solvent can hinder the reaction.
-
Purity of this compound: Impurities, especially moisture or residual acid from its synthesis, can quench the base or interfere with the reaction pathway.
-
Reaction Temperature: The activation energy for the deprotonation and subsequent condensation may not be met at the current reaction temperature.
-
Steric Hindrance: The structure of your other reactant might sterically hinder the approach of the deprotonated this compound.
Q2: What is the underlying chemical principle governing the reactivity of this compound?
A2: The reactivity of this compound in condensation reactions hinges on the acidity of the protons on the α-carbon of the N-ethyl group. The positively charged nitrogen atom of the quinolinium ring acts as a powerful electron-withdrawing group, increasing the C-H acidity of the adjacent methylene (-CH2-) protons. A sufficiently strong base can abstract one of these protons to form a transient, highly reactive ylide intermediate. This ylide is the key nucleophilic species that attacks an electrophilic partner (e.g., an aldehyde, orthoester, or another activated molecule) to form the desired C-C bond.[1][2]
Q3: Can the iodide counter-ion influence the reaction? Should I consider an anion exchange?
A3: The iodide counter-ion is generally considered a spectator ion and has a negligible effect on the reactivity of the quinolinium cation in most applications.[3] However, in some specific solvent systems, ion pairing could subtly influence solubility and reactivity. If you suspect solubility issues, an anion exchange to a more lipophilic anion like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) might be considered, but this is an advanced troubleshooting step and rarely the primary cause of low reactivity.
Troubleshooting Guide: A Mechanistic Approach
This section provides a structured approach to diagnosing and resolving low reactivity issues with this compound.
Issue 1: No or Minimal Product Formation
If you observe no or very little consumption of your starting materials, the initial activation of the this compound is likely the bottleneck.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low reactivity.
Step-by-Step Guidance:
-
Evaluate the Base: The pKa of the conjugate acid of the base should be significantly higher than the estimated pKa of the α-protons of this compound.
-
Explanation: A weak base will not establish a sufficient concentration of the reactive ylide intermediate.
-
Actionable Advice: If you are using a weak base like sodium acetate, consider switching to a stronger organic base such as triethylamine (TEA) or pyridine.[4] For particularly stubborn reactions, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) could be trialed, though care must be taken to avoid side reactions.
-
-
Assess the Solvent: The choice of solvent is critical.
-
Explanation: Polar aprotic solvents can enhance the reactivity of anionic nucleophiles. Protic solvents can solvate and potentially deactivate the base.[5][6]
-
Actionable Advice: For many cyanine dye syntheses, pyridine or ethanol are commonly used.[4][7] Pyridine can often act as both the solvent and the base. If using ethanol with a base like TEA, ensure the reaction is anhydrous, as water can interfere. Acetic anhydride is also frequently used, particularly in condensations with orthoesters, where it acts as both a solvent and a water scavenger.[4][8]
-
-
Adjust the Temperature: Many condensation reactions require thermal energy to overcome the activation barrier.
-
Explanation: Increased temperature enhances reaction rates and can shift equilibria towards product formation, especially if a volatile byproduct is removed.
-
Actionable Advice: If the reaction is being run at room temperature, consider heating it to reflux in the chosen solvent. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
-
Verify Reagent Purity: Impurities can halt the reaction.
-
Explanation: this compound is hygroscopic and can absorb water, which will react with the base.[9] Acidic impurities will also neutralize the base.
-
Actionable Advice: Ensure your this compound is dry. If its purity is questionable, consider recrystallization.
-
Protocol 1: Recrystallization of this compound
This protocol provides a general method for the purification of this compound.
Materials:
-
Crude this compound
-
Ethanol (absolute)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum.
Characterization: The purity can be confirmed by melting point determination (literature value: 158-160 °C) and ¹H NMR spectroscopy.[9][10]
Issue 2: Formation of Side Products or Darkening of the Reaction Mixture
The appearance of unexpected spots on a TLC plate or a significant color change to dark brown or black can indicate side reactions or decomposition.
Potential Causes and Solutions:
-
Excessive Heat or Reaction Time:
-
Explanation: Quinolinium salts and the resulting cyanine dyes can be thermally sensitive, leading to decomposition at high temperatures or over extended reaction times.[11]
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider running the reaction at a lower temperature for a longer duration.
-
-
Strongly Basic Conditions:
-
Explanation: While a strong base is needed, an excessively strong or nucleophilic base can lead to side reactions, such as ring-opening of the quinolinium system or self-condensation of other reactants.
-
Solution: Use the minimum effective concentration of the base. Opt for a sterically hindered, non-nucleophilic base if side reactions are suspected.
-
-
Oxidation:
-
Explanation: Cyanine dyes and their intermediates can be susceptible to oxidation, especially in the presence of air at elevated temperatures.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Data Summary and Reference Protocols
The following table summarizes typical reaction conditions for successful syntheses involving N-alkyl quinolinium salts, providing a starting point for optimization.
| Reaction Type | N-Alkyl Quinolinium Salt | Electrophile | Base | Solvent | Temperature | Reference |
| Symmetrical Trimethine Cyanine | Quinaldine ethyl iodide | Ethyl orthoformate | Pyridine | Pyridine | Reflux | [4] |
| Symmetrical Trimethine Cyanine | Quinaldine ethyl iodide | Formaldehyde | - | Acetic Anhydride | Heat | [4] |
| Asymmetrical Monomethine Cyanine | 1-Ethyl-2-methylbenzothiazolium iodide & 4,7-dichloro-1-ethylquinolin-1-ium iodide | - | Sodium Carbonate | Ethanol/Water | Mechanochemical | [12] |
| Symmetrical Pentamethine Cyanine | 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide | Malonaldehyde bis(phenylimine) | Sodium Acetate | Acetic Anhydride | 130 °C (MW) | [8] |
Protocol 2: General Procedure for the Synthesis of a Symmetrical Trimethine Cyanine Dye
This protocol is a representative example of a condensation reaction using a 1-Alkylquinolinium salt derivative.
Caption: Experimental workflow for a typical cyanine dye synthesis.
Materials:
-
1-Ethyl-2-methylquinolinium iodide (quinaldine ethiodide) (2 equivalents)
-
Triethyl orthoformate (1 equivalent)
-
Pyridine (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Diethyl ether
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve 1-Ethyl-2-methylquinolinium iodide in anhydrous pyridine.
-
Add triethyl orthoformate to the solution.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the formation of a colored spot.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add diethyl ether to the reaction mixture to precipitate the crude dye.
-
Collect the solid product by vacuum filtration and wash with diethyl ether.
-
Purify the crude product by recrystallization from ethanol to obtain the desired cyanine dye.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Spin–Vibronic Control of Intersystem Crossing in Iodine-Substituted Heptamethine Cyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. EFFECT OF SOLVENT COMPOSITION ON THE KINETICS OF REACTIONS BETWEEN IONS AND DIPOLAR MOLECULES. PART III (Journal Article) | OSTI.GOV [osti.gov]
- 7. scispace.com [scispace.com]
- 8. iris.unito.it [iris.unito.it]
- 9. parchem.com [parchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. mdpi.com [mdpi.com]
- 12. Mechanochemical Approach to a Monocationic Asymmetric Monomethine Cyanine Dye for Nucleic Acid Analysis and Visualization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1-Ethylquinolinium Iodide Catalysis
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 1-Ethylquinolinium iodide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during its use as a catalyst. The following sections are structured in a question-and-answer format to directly address specific experimental challenges.
Part 1: Catalyst Fundamentals and Initial Setup
This section covers the basic properties, handling, and initial experimental design when using this compound.
FAQ 1: What is this compound and in which types of reactions is it commonly used?
This compound (CAS 634-35-5) is a quaternary ammonium salt derived from quinoline.[1][2] Structurally, it possesses a positively charged nitrogen atom within the aromatic quinoline ring and an iodide counter-anion. This structure makes it a useful catalyst or reagent in several organic transformations.
Its applications are diverse and leverage its unique electronic and physical properties:
-
Phase-Transfer Catalysis (PTC): Due to its salt-like nature, it can facilitate the transfer of reactants between immiscible phases (e.g., organic and aqueous), enhancing reaction rates.
-
Precursor for Functional Dyes: It serves as a building block for synthesizing cyanine and other functional dyes.[3]
-
Reductive Functionalization: In the presence of a reductant, the quinolinium moiety can be partially reduced to a highly reactive enamine intermediate, which can then react with various electrophiles.[4]
-
Photoredox Catalysis: Quinolinium salts can participate in single-electron transfer (SET) processes under visible light irradiation, enabling dearomatization and cycloaddition reactions.[5][6]
-
Synthesis of Fused Heterocycles: It is a valuable synthon for 1,3-dipolar cycloaddition reactions to construct complex polyheterocyclic scaffolds.[7]
FAQ 2: How should I handle and store this compound?
Proper handling and storage are critical to ensure catalyst activity and longevity.
-
Appearance: It is typically a yellow-green or white crystalline solid.[1][3]
-
Solubility: It is soluble in polar solvents like water and acetonitrile.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture. The recommended storage temperature is generally below 30°C.[3] Exposure to light can potentially cause degradation over time, especially in solution.
-
Safety: It is classified as a skin and eye irritant.[8] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
FAQ 3: What are the recommended starting conditions for a typical reaction?
While optimal conditions are highly substrate-dependent, the following table provides a validated starting point for process optimization.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Catalyst Loading | 5–10 mol% | A lower loading (1-5 mol%) may be sufficient for highly efficient reactions. Start with 10 mol% for initial screening to ensure the reaction proceeds. |
| Solvent | Acetonitrile (MeCN) or Dichloromethane (DCM) | Polar aprotic solvents are generally a good starting point as they can dissolve the catalyst and many organic substrates.[9] Solvent choice is critical and must be screened. |
| Temperature | Room Temperature (20–25 °C) | Many quinolinium-catalyzed reactions proceed at ambient temperature. If no reaction is observed, gentle heating (40–80 °C) may be required.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | While not always strictly necessary, running reactions under an inert atmosphere prevents potential oxidative side reactions of sensitive substrates or intermediates. |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) or LC-MS | Monitor the consumption of starting material and the formation of the product at regular intervals (e.g., every 1-2 hours) to establish a reaction profile. |
Part 2: Troubleshooting Guide for Poor Reaction Outcomes
This section addresses the most common issues encountered during the reaction: low conversion, low yield, and the formation of side products.
Issue 1: Low Conversion or No Reaction
You have set up the reaction, but after several hours, analysis shows that the starting material is largely unconsumed.
Caption: Troubleshooting workflow for low reaction conversion.
Question: My catalyst isn't dissolving. What should I do? Answer: Poor solubility is a common issue that prevents the catalyst from participating in the reaction.
-
Causality: this compound is an ionic salt and requires a solvent with sufficient polarity to achieve dissolution. If it remains as a solid, the number of active catalytic sites in the solution phase is negligible.
-
Solutions:
-
Solvent Screening: Switch to more polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Co-Solvent System: Consider using a co-solvent system. For example, if your substrate is only soluble in a nonpolar solvent like toluene, adding a small amount of a polar solvent can help dissolve the catalyst.
-
Gentle Heating: Warming the reaction mixture can often improve the solubility of the catalyst.
-
Question: I've confirmed the catalyst is dissolved, but still see no reaction at room temperature. What is the next step? Answer: The reaction likely has a significant activation energy barrier that is not being overcome at room temperature.
-
Causality: Chemical reactions require a minimum amount of energy (activation energy) to proceed. Thermal energy is the most common way to provide this.
-
Solutions:
-
Incremental Heating: Gradually increase the reaction temperature in 20 °C increments (e.g., to 40 °C, then 60 °C). Monitor the reaction by TLC at each stage to check for product formation and potential decomposition. Many reductive functionalizations using quinolinium salts are run at 80 °C.[4]
-
Additive Screening: Some reactions catalyzed by iodine-containing compounds can be promoted by additives. For instance, Lewis acids can sometimes activate the substrate, or a co-catalyst might be necessary depending on the specific transformation.[10]
-
Issue 2: Complex Product Mixture or Low Yield of Desired Product
The starting material is consumed, but the desired product is formed in low yield, accompanied by multiple unidentified spots on the TLC plate.
Question: My reaction is messy. What are the likely side reactions? Answer: Side reactions often stem from conditions that are too harsh or from the inherent reactivity of intermediates.
-
Causality: The highly reactive intermediates generated in quinolinium-catalyzed reactions (e.g., enamines, radicals) can react through multiple pathways if not effectively controlled.[4][5]
-
Potential Side Reactions & Solutions:
| Side Reaction | Probable Cause | Recommended Solution |
| Substrate/Product Decomposition | Temperature is too high; Presence of acid/base impurities. | Lower the temperature. Run the reaction at 0 °C or room temperature. Ensure all reagents and solvents are pure and neutral. |
| Polymerization | High concentration of reactive intermediates. | Use a higher dilution. Slower addition of a key reactant via syringe pump can also maintain a low concentration of reactive species. |
| Over-reduction/Dearomatization | Reductant is too strong or present in excess (in reductive functionalizations). | Use a milder reductant. For example, switch from a metal hydride to a transfer hydrogenation source like Hantzsch ester or formic acid.[4] Titrate the amount of reductant carefully. |
| Reaction with Solvent | The solvent is not inert under the reaction conditions. | Switch to a more robust solvent. For example, if side reactions with DCM are suspected, try 1,2-dichloroethane (DCE) or acetonitrile. |
This protocol provides a framework for determining the optimal temperature to maximize yield and minimize side products.
-
Setup: Prepare three identical reaction vials (A, B, C), each with a stir bar and under an inert atmosphere.
-
Reagents: To each vial, add the substrate (1.0 mmol), the coupling partner (1.2 mmol), and the chosen solvent (5 mL).
-
Catalyst Addition: Add this compound (0.1 mmol, 10 mol%) to each vial.
-
Temperature Control:
-
Place Vial A in an ice bath (0 °C).
-
Keep Vial B at ambient temperature (25 °C).
-
Place Vial C in a heating block set to 50 °C.
-
-
Monitoring: Stir all reactions and monitor their progress every hour by TLC or GC-MS.
-
Analysis: After a set time (e.g., 12 hours), quench all reactions and analyze the crude mixtures by ¹H NMR or LC-MS to determine the conversion and the ratio of product to byproducts. This systematic approach will reveal the optimal temperature window for your specific transformation.
Part 3: Catalyst Deactivation and Product Purification
This section focuses on issues related to the stability of the catalyst and challenges in isolating the final product.
FAQ 4: How can I tell if my this compound catalyst has deactivated?
Catalyst deactivation is a common problem in many catalytic systems and can manifest in several ways.[11]
-
Signs of Deactivation:
-
Stalled Reaction: The reaction proceeds initially but then stops before reaching full conversion.
-
Inconsistent Results: Batches of the catalyst that previously worked are no longer effective.
-
Visible Changes: The catalyst changes color or precipitates from the reaction mixture as an insoluble solid.
-
-
Common Causes and Solutions:
-
Poisoning: Impurities in the reagents or solvents (e.g., water, amines, thiols) can bind to the catalyst and inhibit its activity.[12]
-
Solution: Ensure all solvents are anhydrous and reagents are of high purity. Purifying starting materials before use can be beneficial.
-
-
Thermal Degradation: At excessively high temperatures, the organic structure of the quinolinium salt can decompose.
-
Solution: As determined during optimization, operate within a stable temperature range.
-
-
Fouling: Insoluble byproducts or polymers can coat the catalyst, blocking active sites.[12]
-
Solution: Improving the solubility of all species in the reaction medium can help mitigate this. If fouling is observed, the reaction may need to be filtered mid-run.
-
-
FAQ 5: I've completed the reaction. What is the best way to purify my product and remove the catalyst?
Purification is often challenging due to the presence of the ionic catalyst.
Caption: Standard workflow for product purification.
Question: How do I efficiently remove the water-soluble catalyst? Answer: An aqueous workup is the most effective first step.
-
Causality: this compound is a salt and exhibits high polarity and good solubility in water. Most organic products are significantly less polar and will preferentially remain in an organic solvent.
-
Protocol:
-
Dilute the crude reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash it two to three times with water, followed by a wash with saturated aqueous sodium chloride (brine).
-
The catalyst and other ionic species will be removed in the aqueous layers. The organic layer, containing your product, can then be dried, concentrated, and further purified.[13]
-
Question: My product is also polar, and I'm losing it during the aqueous workup. What are my options? Answer: If your product has significant water solubility, a standard aqueous workup may not be suitable.
-
Solutions:
-
Direct Chromatography: Concentrate the crude reaction mixture and directly purify it using flash column chromatography. The highly polar quinolinium salt will likely have very low mobility on silica gel and remain at the baseline, allowing for the elution of your product.
-
Alternative Extraction Solvents: Experiment with different organic solvents for extraction. Sometimes a more polar solvent like ethyl acetate is better at retaining polar products than less polar ones like DCM or ether.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent method for purification, leaving the more soluble catalyst behind in the mother liquor.[14]
-
References
- 1. guidechem.com [guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1-ETHYLQUINALDINIUM IODIDE | 606-55-3 [chemicalbook.com]
- 4. Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Recent applications of quinolinium salts in the synthesis of annulated heterocycles | Semantic Scholar [semanticscholar.org]
- 8. Quinolinium, 1-ethyl-, iodide (1:1) | C11H12IN | CID 69446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Side reactions and byproduct formation with 1-Ethylquinolinium iodide
Welcome to the technical support center for 1-Ethylquinolinium iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and handling of this versatile compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate side reactions, optimize your yields, and ensure the purity of your product.
Introduction to this compound and the Menshutkin Reaction
This compound is a quaternary ammonium salt synthesized via the Menshutkin reaction, a classic SN2 reaction between a tertiary amine (quinoline) and an alkyl halide (ethyl iodide). While seemingly straightforward, this reaction is sensitive to various parameters that can lead to the formation of undesirable byproducts, impacting reaction yield and product purity. Understanding the underlying mechanisms is key to successful synthesis.
The core reaction is as follows:
This guide will delve into the common pitfalls of this process and provide actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned a deep yellow/orange/red color. Is this normal, and what does it indicate?
A slight yellowing of the reaction mixture is expected as the this compound product is a yellow crystalline solid.[1] However, the development of intense or dark colors (orange, red, or even deep green/blue) often signals the formation of cyanine dye byproducts. These dyes are highly conjugated systems and can be intensely colored even at low concentrations.
The formation of these dyes can be initiated by impurities in the starting quinoline or by side reactions under specific conditions. For instance, symmetrical trimethine cyanine dyes can be formed from two molecules of a quinaldine derivative (a potential impurity) and a one-carbon linker like formaldehyde (which could arise from solvent degradation).[2]
Q2: What are the most common byproducts in the synthesis of this compound?
The most prevalent byproducts include:
-
Unreacted Starting Materials: Residual quinoline and ethyl iodide.
-
Solvent Adducts: If using reactive solvents, they may form adducts with the reactants or product.
-
Over-alkylation Products: While less common for simple quinoline, substituted quinolines can sometimes undergo further reactions.
-
Cyanine Dyes: As mentioned in Q1, these are a significant class of colored byproducts. Symmetrical dyes like Pinacyanol (from quinaldine impurity) and Kryptocyanine can form.[2]
-
Degradation Products: Prolonged reaction times or high temperatures can lead to the degradation of both the starting materials and the product.
Q3: How does the choice of solvent affect the reaction and the formation of byproducts?
Solvent choice is critical in the Menshutkin reaction. Polar aprotic solvents are generally preferred as they can stabilize the charged transition state, accelerating the desired SN2 reaction.[3][4]
-
Recommended Solvents: Acetonitrile, Dimethylformamide (DMF), and Nitromethane are often good choices.
-
Solvents to Avoid:
-
Protic Solvents (e.g., Ethanol, Water): These can solvate the nucleophile (quinoline), reducing its reactivity, and may participate in side reactions.[5]
-
Non-polar Solvents (e.g., Toluene, Hexane): The reaction rate is significantly slower in these solvents, potentially requiring higher temperatures that can promote side reactions.
-
The polarity of the solvent can also influence the aggregation of cyanine dye byproducts, which can affect their solubility and removal.[6]
Q4: What is the optimal stoichiometry of reactants? Should I use an excess of ethyl iodide?
A slight excess of ethyl iodide (1.1 to 1.5 equivalents) is often used to ensure complete conversion of the quinoline. However, a large excess should be avoided as it can complicate purification and potentially lead to side reactions if the reaction is run for an extended period at high temperatures. Unreacted ethyl iodide will need to be removed during the workup.
Q5: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate). The product, being a salt, will have a much lower Rf value than the starting quinoline. The disappearance of the quinoline spot indicates the completion of the reaction.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Solvent | Using a non-polar or protic solvent can significantly slow down the reaction rate. | Switch to a polar aprotic solvent such as acetonitrile or DMF. |
| Low Reaction Temperature | The Menshutkin reaction, while generally favorable, may require heating to proceed at a reasonable rate. | Gently reflux the reaction mixture. Start with a lower temperature (e.g., 50-60 °C) and increase if necessary while monitoring by TLC. |
| Poor Quality Reagents | Impurities in quinoline or decomposed ethyl iodide can inhibit the reaction. | Use freshly distilled quinoline and high-purity ethyl iodide. Store ethyl iodide in a dark bottle and over a copper wire to scavenge iodine. |
| Insufficient Reaction Time | The reaction may simply not have proceeded to completion. | Monitor the reaction by TLC until the quinoline starting material is no longer visible. |
Problem 2: Product is Highly Colored (Red, Green, or Blue)
| Potential Cause | Explanation | Recommended Solution |
| Formation of Cyanine Dyes | Impurities in the quinoline (e.g., quinaldine or lepidine) can react to form highly colored cyanine dyes.[2] | Use highly purified quinoline. Consider purifying the starting material by distillation if its purity is questionable. |
| Contamination | Contamination from previous reactions in the glassware can introduce species that lead to colored byproducts. | Ensure all glassware is scrupulously clean. |
| Degradation | Excessive heat or prolonged reaction times can cause degradation of the product or starting materials into colored impurities. | Run the reaction at the lowest effective temperature and for the minimum time required for completion (monitor by TLC). |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Explanation | Recommended Solution |
| Product is an Oil | The product may not crystallize readily from the reaction mixture, especially in the presence of impurities. | Try adding a non-polar solvent like diethyl ether or hexane to the cooled reaction mixture to precipitate the product. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| Co-precipitation of Impurities | Unreacted starting materials or byproducts may co-precipitate with the product. | Recrystallization is the most effective purification method. Ethanol or a mixture of ethanol and ethyl acetate is a good starting point. |
| Hygroscopic Product | This compound can absorb moisture from the air, making it difficult to handle as a solid.[7] | Dry the purified product under vacuum. Handle and store it in a desiccator or under an inert atmosphere. |
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add quinoline (1.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent (e.g., acetonitrile, ~5-10 mL per gram of quinoline).
-
Reagent Addition: Add ethyl iodide (1.2 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to a gentle reflux (for acetonitrile, this is around 82 °C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane) until the quinoline spot disappears. This typically takes 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature, then in an ice bath.
-
The product will often precipitate as a yellow solid. If not, add diethyl ether to induce precipitation.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether to remove unreacted ethyl iodide and quinoline.
-
-
Purification: Recrystallize the crude product from hot ethanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the product is soluble when hot but sparingly soluble when cold. Ethanol is a common choice.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot ethanol to dissolve it completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Caution: Do not add charcoal to a boiling solution.
-
Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, followed by cold diethyl ether.
-
Drying: Dry the crystals under vacuum.
Part 4: Visualizing Reaction Pathways
Main Reaction and Potential Side Reactions
The following diagram illustrates the primary synthesis route and a potential side reaction pathway leading to cyanine dye formation.
Caption: Desired synthesis and a potential side reaction.
Troubleshooting Workflow for Low Yield
This diagram provides a logical flow for troubleshooting low product yield.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
- 5. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. parchem.com [parchem.com]
Technical Support Center: Purification of 1-Ethylquinolinium Iodide
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of impurities from 1-Ethylquinolinium iodide reactions. Our goal is to equip you with the expertise to diagnose and resolve common purification challenges, ensuring the integrity of your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: My final this compound product has a persistent yellow, brown, or pinkish color.
Solution: Decolorization and Recrystallization
A two-step approach involving a chemical wash followed by recrystallization is highly effective.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude, colored this compound in a minimum amount of a suitable hot solvent. Based on the polar nature of the salt, ethanol or a mixture of ethanol and water are good starting points.[3][4]
-
Decolorizing Wash:
-
If using a water-miscible solvent like ethanol, you can add a small amount of a dilute aqueous solution of sodium thiosulfate to the dissolved product, then proceed to recrystallization by adding a suitable anti-solvent or by cooling.
-
Activated Carbon Treatment (Optional): If the color persists after the chemical wash, it may be due to other colored organic impurities. In such cases, you can add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Hot Filtration: If activated carbon was used, perform a hot filtration to remove the charcoal. This must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.
-
Recrystallization: Allow the hot, colorless solution to cool down slowly to room temperature, and then in an ice bath to induce crystallization of the pure this compound.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Diagram of the Decolorization and Recrystallization Workflow:
Caption: Workflow for removing color impurities.
Issue 2: My product appears as an oil and will not crystallize.
Cause: "Oiling out" during recrystallization is a common problem that occurs when the solute is too soluble in the solvent, or when the solution is cooled too quickly. The presence of impurities can also inhibit crystallization.
Solution: Optimizing the Recrystallization Solvent System and Technique
Step-by-Step Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing a solvent or solvent system where the product is highly soluble at high temperatures and poorly soluble at low temperatures.[4][5]
-
Single Solvent: If you are using a single solvent (e.g., ethanol), and the product oils out, it may be too good a solvent. Try a solvent in which the product is less soluble.
-
Mixed Solvent System: A mixed solvent system is often more effective. Dissolve your oily product in a small amount of a "good" solvent (one in which it is very soluble, e.g., ethanol or acetone). Then, slowly add a "poor" or "anti-solvent" (one in which it is poorly soluble, e.g., diethyl ether or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy.[3][6] Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.
-
-
Inducing Crystallization:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, without disturbance. Then, place it in an ice bath or refrigerator.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can provide a surface for crystal nucleation.
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[5]
-
Table of Recommended Solvents for Recrystallization of this compound:
| Solvent System | Rationale |
| Ethanol | A good starting point due to the polarity of the salt. |
| Isopropanol | Similar to ethanol, may offer different solubility characteristics. |
| Ethanol/Water | A polar mixture that can be fine-tuned for optimal solubility.[4] |
| Acetone/Diethyl Ether | A common mixed solvent system for polar compounds.[3] |
| Acetonitrile | A polar aprotic solvent that can be effective. |
Issue 3: My purified product has a low melting point and a broad melting range, indicating the presence of impurities.
Cause: A low and broad melting point is a classic sign of an impure compound. The most likely impurities are unreacted starting materials (quinoline and ethyl iodide) or side products.
Solution: Thorough Washing and Recrystallization
Step-by-Step Protocol:
-
Removal of Unreacted Starting Materials:
-
Ethyl Iodide: Being volatile, any excess ethyl iodide can often be removed by drying the crude product under vacuum.
-
Quinoline: Unreacted quinoline is a basic impurity. It can be removed by washing the crude product with a non-polar organic solvent in which this compound is insoluble, such as diethyl ether or hexane. The quinoline will dissolve in the non-polar solvent, while the ionic product will not. Perform this wash before recrystallization.
-
-
Recrystallization: After the initial wash, proceed with recrystallization as described in the previous sections. A second recrystallization may be necessary to achieve high purity.
Diagram of the Purification Strategy for Low Purity Product:
Caption: Purification workflow for removing starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
The most common impurities are:
-
Unreacted Starting Materials: Quinoline and ethyl iodide.
-
Oxidation Products: Traces of iodine (I₂) from the oxidation of the iodide anion, which imparts a yellow or brown color.
-
Side Products: Although the Menshutkin reaction (quaternization) is generally efficient, minor side products from the decomposition of starting materials or products under prolonged heating can occur.
Q2: What is the best general strategy for purifying crude this compound?
A general and effective strategy involves:
-
Initial Wash: Washing the crude solid with a non-polar solvent like diethyl ether to remove unreacted quinoline.
-
Recrystallization: Recrystallizing the washed solid from a suitable polar solvent or solvent mixture (e.g., ethanol, ethanol/water, or isopropanol) to remove other impurities.
-
Decolorization: If the product is colored, a wash with a dilute solution of a reducing agent like sodium thiosulfate or treatment with activated carbon during recrystallization is recommended.
Q3: How can I assess the purity of my final this compound product?
Several analytical techniques can be used to assess purity:
-
Melting Point Analysis: A sharp melting point close to the literature value (around 158-160 °C) is a good indicator of high purity.[7] Impurities will lower and broaden the melting range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any organic impurities. The spectra should be clean with the expected chemical shifts and integration values.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.
Q4: Can I use column chromatography to purify this compound?
While possible, column chromatography is often not the preferred method for purifying highly polar, ionic compounds like quaternary ammonium salts. They tend to streak on silica gel and may be difficult to elute. Recrystallization is generally a more straightforward and effective technique for this class of compounds. If chromatography is necessary, using a more polar stationary phase like alumina or a reverse-phase column might be more successful.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. youtube.com [youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Quinolinium, 1-ethyl-, iodide (1:1) | C11H12IN | CID 69446 - PubChem [pubchem.ncbi.nlm.nih.gov]
Temperature and pH optimization for 1-Ethylquinolinium iodide stability
Technical Support Center: 1-Ethylquinolinium Iodide
A Guide to Optimizing Stability Through Temperature and pH Control
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability and integrity of this compound in your experiments. As a Senior Application Scientist, my goal is to offer not just protocols, but the scientific reasoning behind them, ensuring your work is both reproducible and reliable.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] The recommended storage temperature is generally below 30°C.[4][5][6] The compound is hygroscopic and can be sensitive to moisture, which can initiate degradation even in the solid state.[2][7] Storing it away from strong oxidizing agents is also critical, as the iodide anion is susceptible to oxidation.[2]
Q2: My this compound solution has turned yellow or brown. What does this indicate?
A: A color change from colorless/pale yellow to a more intense yellow or brown is a primary indicator of degradation. This is often due to the oxidation of the iodide anion (I⁻) to iodine (I₂), which is colored in solution.[8] This process can be accelerated by several factors:
-
Light Exposure: Photochemical reactions can promote oxidation. Always store solutions in amber vials or protect them from light.
-
Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation pathways.[9]
-
Incorrect pH: Highly acidic or alkaline conditions can catalyze the degradation of both the quinolinium cation and the iodide anion.
-
Presence of Oxidants: Contamination with oxidizing agents (e.g., peroxides in solvents, dissolved oxygen) will readily convert iodide to iodine.
Q3: What is the general impact of pH on the stability of this compound in aqueous solutions?
A: The stability of quinolinium salts and the iodide anion is highly dependent on pH. While specific data for this compound is limited, general principles for related compounds suggest that optimal stability is found at a near-neutral pH (approximately 6.0-7.5).[10]
-
Acidic Conditions (pH < 6): Can lead to hydrolysis or other reactions involving the quinolinium ring structure.
-
Alkaline Conditions (pH > 8): Can promote the hydrolysis of iodine species and may also facilitate reactions with the cation.[11] The reactivity of iodide with various oxidizers is known to be pH-dependent.[8]
It is crucial to experimentally determine the optimal pH for your specific application and buffer system.[10]
Q4: Which solvents or buffers are recommended for preparing solutions?
A: this compound is soluble in water.[4][5] For buffered solutions, phosphate-based buffers are a common starting point for maintaining a stable neutral pH.[10] However, the choice of buffer is critical and should be validated for compatibility. Some buffer components can interact with the compound or catalyze degradation.[12][13] Always use high-purity, degassed solvents to minimize dissolved oxygen, a potential oxidant. It is best practice to prepare solutions fresh for each experiment. If storage is necessary, flash-freeze aliquots and store them at -20°C or -80°C, protected from light.[10] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent analytical results (e.g., varying retention times, peak areas in HPLC). | Degradation of the compound between experiments or during the analytical run. | 1. Prepare fresh solutions for each experiment. 2. Confirm the pH of your mobile phase and sample diluent are within the stable range. 3. Run a time-zero control sample and compare it to samples analyzed at later time points. 4. Check for the appearance of new degradation peaks in your chromatogram.[14] |
| Precipitation forms after adding the compound to a buffer. | 1. The concentration exceeds the solubility limit in that specific buffer. 2. The buffer is causing a "salting-out" effect.[15] 3. A degradation product is insoluble. | 1. Prepare a more dilute solution. 2. Test solubility in alternative buffer systems. 3. Filter the solution through a 0.22 µm filter before use, and confirm the concentration of the filtrate. |
| Rapid color change upon dissolution. | 1. Contaminated solvent (e.g., presence of peroxides or other oxidants). 2. The pH of the solvent (e.g., unbuffered water) is outside the stable range. 3. The solid material was already partially degraded. | 1. Use fresh, high-purity, or HPLC-grade solvents. Consider sparging with nitrogen or argon to remove dissolved oxygen. 2. Measure the pH of your solvent and adjust if necessary, or use a suitable buffer. 3. Assess the purity of the solid material before use. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving stability issues with this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 1-ETHYLQUINALDINIUM IODIDE | 606-55-3 [chemicalbook.com]
- 5. 1-ETHYLQUINALDINIUM IODIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. parchem.com [parchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Science Behind Buffers: Why Stability Is Key in Experiments – kamgo [kamgotech.com]
- 13. Buffer and salt effects in aqueous host—guest systems: Screening, competitive binding, or both? [gibbgroup.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
Common mistakes to avoid when working with 1-Ethylquinolinium iodide
Technical Support Center: 1-Ethylquinolinium Iodide
Welcome to the dedicated technical support guide for this compound (CAS 634-35-5). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile quaternary ammonium salt in their work. My goal is to move beyond simple data sheets and provide you with field-tested insights and logical, first-principle explanations to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your results. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the real-world problems you may encounter.
Part 1: Frequently Asked Questions - Properties, Handling, and Storage
This section addresses the most common initial queries regarding the physical nature and proper management of this compound.
Question 1: My bottle of this compound has developed a yellow or brownish tint. Is it still viable for my experiment?
Answer: This is a very common observation and a critical quality control checkpoint. The discoloration from a white or pale yellow crystalline solid to a more pronounced yellow or brown is typically due to the oxidation of the iodide anion (I⁻) to molecular iodine (I₂).[1] Molecular iodine has a characteristic brownish color in the solid state.
-
Causality: This oxidation is primarily initiated by exposure to light (photo-oxidation) and, to a lesser extent, air. Quaternary quinolinium salts can be sensitive, and the iodide counter-ion is a relatively easily oxidized species.
-
Impact on Reactivity: The presence of I₂ introduces an impurity that can interfere with your reaction. It can potentially lead to unwanted side reactions, act as a quencher in fluorescent applications, or complicate product purification and yield calculations.
-
Recommendation: For high-purity applications like pharmaceutical development or sensitive catalytic cycles, using discolored reagent is not advised. For less sensitive reactions, its usability may depend on the tolerance of your specific chemistry. A purification step, such as recrystallization, may be necessary. To prevent this, always store the compound in an amber or opaque vial, tightly sealed, and in a dark location.[2][3]
Question 2: I'm struggling to dissolve this compound. What are the recommended solvents and solubility limits?
Answer: Solubility issues are often due to selecting a suboptimal solvent or underestimating the amount required. This compound is an ionic salt, which dictates its solubility profile. It exhibits high solubility in polar solvents.[4]
-
Expert Insight: While datasheets provide quantitative values, the rate of dissolution can be slow. Gentle heating and agitation (e.g., stirring or sonication) can significantly accelerate the process. Always ensure your solvent is anhydrous if the reaction is moisture-sensitive.
Below is a summary of its solubility characteristics:
| Solvent | Solubility | CAS Number | Molecular Formula | Molecular Weight |
| Water | High | 634-35-5 | C₁₁H₁₂IN | 285.12 g/mol [1] |
| Polar Organic Solvents (e.g., DMSO, DMF, Acetonitrile) | Generally Soluble | |||
| Non-polar Organic Solvents (e.g., Hexane, Toluene) | Poorly Soluble to Insoluble |
Data compiled from various chemical suppliers and databases.[1][4]
Question 3: What are the definitive storage conditions to maintain the long-term stability of this reagent?
Answer: The stability of this compound is directly linked to its storage environment. Based on its known sensitivities, the following conditions are mandatory for preserving its purity.
-
Temperature: Store at room temperature, generally below +30°C.[5][6]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially for long-term storage. The container must be kept tightly closed when not in use to prevent moisture ingress and oxidation.[2][7]
-
Light: Protect from light. Use amber glass bottles or store in a dark cabinet.[3]
-
Hygroscopicity: The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[8] Moisture can not only add water as an impurity but can also accelerate degradation pathways.
Part 2: Troubleshooting Experimental & Synthetic Issues
This section provides logical frameworks and step-by-step guidance for resolving common problems encountered during chemical reactions involving this compound.
Question 4: My reaction yield is consistently low. What factors should I investigate?
Answer: Low yield is a multifaceted problem. The key is to systematically isolate variables. This compound is often used as an alkylating agent or a precursor in syntheses, such as for cyanine dyes.[6] The troubleshooting process below is a self-validating system to pinpoint the root cause.
Troubleshooting Workflow for Low Reaction Yield
This diagram outlines a logical sequence for diagnosing the issue.
Caption: A systematic workflow for troubleshooting low reaction yields.
-
Expertise in Action: The most common mistake is failing to account for the reagent's hygroscopic nature.[8] Even trace amounts of water can hydrolyze reactants or interfere with base-catalyzed steps common in reactions using this salt. Always use freshly dried solvents.
Question 5: I am seeing unexpected spots on my TLC plate or peaks in my NMR/LC-MS. What are the likely side products or degradation pathways?
Answer: Unwanted products often arise from the inherent reactivity of the quinolinium core or degradation of the starting material.
-
Pathway 1: Hoffmann-type Elimination: In the presence of a strong base and heat, quaternary ammonium salts can undergo elimination reactions. This is a potential pathway if your reaction conditions are harsh.
-
Pathway 2: Ring Opening: Under certain nucleophilic conditions, the pyridinium ring within the quinoline structure can be susceptible to ring-opening.
-
Pathway 3: Contamination from Degradation: As discussed in Q1, if your starting material is discolored, you may be seeing byproducts from reactions with molecular iodine (I₂). This can lead to iodination of other aromatic rings in your system.
-
Mechanistic Insight: The quinolinium ring is electron-deficient, making the protons on the ethyl group (alpha to the nitrogen) slightly acidic. A strong base can potentially deprotonate this position, leading to the formation of an ylide, which is a highly reactive intermediate that can lead to a cascade of unexpected products.
Part 3: Key Protocols & Methodologies
Adherence to validated protocols is essential for reproducibility. Here are step-by-step guides for common procedures.
Protocol 1: Purity Assessment by Argentometric Titration
This protocol provides a reliable method to determine the purity of this compound by quantifying the iodide content. The principle is the precipitation of iodide ions with a standardized silver nitrate solution.
Materials:
-
This compound sample
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Deionized water
-
5% w/v Potassium Chromate (K₂CrO₄) solution (indicator)
-
Analytical balance, burette, flasks
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.25-0.30 g of the this compound into a 250 mL Erlenmeyer flask.
-
Dissolution: Dissolve the sample in approximately 100 mL of deionized water. Swirl until fully dissolved.
-
Indicator Addition: Add 1 mL of the 5% potassium chromate indicator solution. The solution will turn a pale yellow.
-
Titration: Titrate the solution with the standardized 0.1 M AgNO₃ solution from a burette. Swirl the flask constantly. The solution will become cloudy as white-yellow silver iodide (AgI) precipitates.
-
Endpoint Determination: The endpoint is reached when the first permanent reddish-brown color (due to the formation of silver chromate, Ag₂CrO₄) persists throughout the solution.
-
Calculation:
-
Purity % = (V_AgNO3 × M_AgNO3 × MW_reagent) / (W_sample) × 100
-
Where:
-
V_AgNO3 = Volume of AgNO₃ solution used (in L)
-
M_AgNO3 = Molarity of AgNO₃ solution
-
MW_reagent = Molecular weight of this compound (285.12 g/mol )[1]
-
W_sample = Weight of the sample (in g)
-
-
-
Trustworthiness: This method is a standard in halide quantification and directly validates the key ionic component of your reagent. Running a blank titration is good practice to ensure no interfering ions are present in your water or glassware.
Part 4: Safety First - A Non-Negotiable Priority
Working with any chemical requires a thorough understanding of its hazards.
Question 6: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is mandatory?
Answer: According to safety data sheets, this compound is classified as an irritant.[2][4]
-
Primary Hazards:
-
Mandatory PPE:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[2]
-
Body Protection: Wear a lab coat or appropriate protective clothing.[2]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[2][9] If dust is generated, a NIOSH/MSHA approved respirator may be required.[3]
-
Question 7: How should I handle spills and dispose of waste containing this compound?
Answer:
-
Spill Management: For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][3] Clean the spill area with soap and water.
-
Waste Disposal: This compound is classified as highly hazardous to water (WGK 3 in Germany).[5][10] Do not empty into drains.[3] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Generally, solid residues should be collected in a designated container for halogenated organic waste.[5][10]
References
- 1. Quinolinium, 1-ethyl-, iodide (1:1) | C11H12IN | CID 69446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. guidechem.com [guidechem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 1-ETHYLQUINALDINIUM IODIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. parchem.com [parchem.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 634-35-5 Name: this compound [xixisys.com]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Recrystallization of 1-Ethylquinolinium Iodide
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 1-Ethylquinolinium iodide via recrystallization. This guide is designed to offer practical, in-depth solutions to common challenges, ensuring the attainment of high-purity crystalline material.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: Based on its high polarity and the successful recrystallization of analogous organic iodide salts, absolute ethanol is the recommended solvent. This compound exhibits high solubility in hot ethanol and lower solubility at cooler temperatures, which is the fundamental principle for successful recrystallization.
Q2: My this compound is yellow to brownish. Is this normal and can it be purified?
A2: A yellow to brownish discoloration is a common issue with iodide salts, often resulting from slight decomposition and the formation of iodine (I₂), which can be exacerbated by exposure to light and air.[1] This discoloration indicates the presence of impurities. However, these colored impurities can typically be removed during the recrystallization process through the use of activated carbon.
Q3: Why are my crystals not forming, even after the solution has cooled?
A3: The failure of crystals to form can be attributed to several factors. The most common reason is the use of an excessive amount of solvent, resulting in a solution that is not supersaturated upon cooling. Another possibility is the presence of significant impurities that inhibit crystal lattice formation. To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
Q4: What does it mean if my compound "oils out" instead of crystallizing?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is cooled too rapidly. For this compound, which has a melting point of 158-160°C, this is less likely with ethanol (boiling point ~78°C). However, if it does occur, it may indicate the presence of significant impurities that are depressing the melting point. Re-heating the solution and adding a small amount of additional solvent before allowing for slower cooling can often resolve this issue.
Q5: How should I properly store purified this compound?
A5: this compound is hygroscopic and can be sensitive to light.[1] Therefore, it should be stored in a tightly sealed, amber glass container in a cool, dry place, preferably in a desiccator to protect it from moisture and light.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Yellow or Brown Discoloration of Crystals | Presence of elemental iodine (I₂) due to oxidation of the iodide ion. This can be accelerated by light and heat. | During recrystallization, after dissolving the compound in hot ethanol, add a small amount of activated carbon to the solution to adsorb the colored impurities. Perform a hot filtration to remove the carbon before cooling. |
| No Crystal Formation Upon Cooling | - The solution is not supersaturated (too much solvent was used).- The cooling process is too slow, or the final temperature is not low enough. | - If the solution is clear, try scratching the inner surface of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound. - If these fail, gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| "Oiling Out" (Formation of a liquid layer instead of crystals) | - The solution is supersaturated to a very high degree, and the solute comes out of solution above its melting point.- Presence of significant impurities depressing the melting point. | - Reheat the solution until the oil redissolves. - Add a small amount of additional hot solvent to decrease the saturation level slightly. - Allow the solution to cool much more slowly to encourage gradual crystal growth. |
| Low Yield of Purified Crystals | - Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.- Premature crystallization during hot filtration.- Incomplete transfer of crystals from the crystallization flask to the filter. | - Minimize the amount of hot solvent used to dissolve the initial compound. - To avoid premature crystallization, ensure the filtration apparatus (funnel and receiving flask) is pre-heated. - After filtration, the mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals. |
| Crystals are Clumped and not Well-defined | - The solution cooled too rapidly, leading to rapid precipitation rather than slow crystallization. | - Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. |
| Product is Difficult to Dry and Remains "Gummy" | - The compound is hygroscopic and is absorbing moisture from the air.- Residual solvent is trapped within the crystals. | - Dry the crystals under vacuum. - Store the purified, dry product in a desiccator immediately after filtration and drying.[2] |
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol outlines the step-by-step methodology for the purification of this compound using absolute ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Absolute Ethanol
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar and magnetic stirrer (optional)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of absolute ethanol to the flask, just enough to wet the solid.
-
Gently heat the mixture while stirring until the ethanol begins to boil.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
-
Decolorization (if necessary):
-
If the solution is colored (yellow to brown), remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (a spatula tip is usually sufficient) to the solution.
-
Reheat the mixture to boiling for a few minutes while stirring to allow the carbon to adsorb the impurities.
-
-
Hot Filtration:
-
Preheat a second Erlenmeyer flask and a stemless or short-stemmed glass funnel.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the preheated flask to remove the activated carbon and any other insoluble impurities. This step should be performed quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
-
Drying:
-
Continue to draw air through the Buchner funnel to partially dry the crystals.
-
Transfer the crystals to a watch glass or drying dish and dry them further in a vacuum oven at a moderate temperature or in a desiccator.
-
Visualizing the Recrystallization Workflow
References
Addressing poor solubility of 1-Ethylquinolinium iodide in a reaction
Technical Support Center: 1-Ethylquinolinium Iodide
Welcome to the technical support guide for handling this compound. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges related to the solubility of this quaternary ammonium salt in their reaction setups. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what governs its solubility?
This compound is a quaternary ammonium salt.[1][2][3][4] Its structure consists of a positively charged 1-ethylquinolinium cation and a negatively charged iodide anion. This ionic nature is the primary determinant of its solubility profile.
-
Polarity is Key: As an ionic compound, or "salt," it is generally soluble in polar solvents that can effectively solvate the charged ions.[5][6][7] This includes water, lower alcohols (methanol, ethanol), and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[8]
-
The Challenge in Organic Synthesis: The "poor solubility" issue typically arises when a reaction requires a medium-to-low polarity organic solvent (e.g., toluene, dichloromethane, ethers) to dissolve other non-polar reactants. In these environments, this compound has very limited solubility, leading to heterogeneous mixtures, slow reaction rates, and reproducibility issues.
Q2: How does temperature typically affect the solubility of this compound?
For most solid solutes, including this compound, solubility in a given solvent increases with temperature. Heating the reaction mixture is often a straightforward first step to try and dissolve more of the salt. However, this method has limitations:
-
Limited Increase: The solubility might not increase sufficiently for the reaction to proceed efficiently, even at the solvent's boiling point.
-
Reagent Instability: High temperatures can lead to the degradation of other sensitive reagents or the product itself.
-
Precipitation on Cooling: The salt may "crash out" of the solution upon cooling, which can complicate product isolation and purification.
Troubleshooting Guide: Addressing Solubility Challenges
This section provides in-depth, actionable strategies for when you encounter solubility issues with this compound in your reaction.
Q3: My primary reactant is only soluble in a non-polar solvent, but the this compound won't dissolve. What is my first step?
Answer: Your first step should be to explore a co-solvent system . The goal is to find a solvent mixture that provides sufficient polarity to dissolve the this compound without causing your organic reactant to precipitate.
This involves systematically adding a polar, miscible co-solvent to your primary non-polar solvent.
Data Presentation: Solvent Properties & Screening Guide
The table below provides a starting point for selecting appropriate solvents for creating a binary mixture. Aim for a blend that achieves the lowest possible overall polarity while still dissolving the salt.
| Solvent | Dielectric Constant (ε) at 20°C | Polarity Index | Miscible with Toluene? | Miscible with Water? | Notes |
| Toluene | 2.4 | 2.4 | - | No | Good for non-polar organics. |
| Dichloromethane (DCM) | 9.1 | 3.1 | Yes | No | A common, moderately polar choice. |
| Tetrahydrofuran (THF) | 7.5 | 4.0 | Yes | Yes | Can be a good "bridge" solvent. |
| Acetonitrile (MeCN) | 37.5 | 5.8 | No | Yes | Highly polar, limited miscibility with non-polars. |
| Dimethylformamide (DMF) | 36.7 | 6.4 | Yes | Yes | Highly polar aprotic, good solvent for salts.[8] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Yes | Yes | Highly polar aprotic, excellent solvent for salts.[8] |
Experimental Protocol: Co-Solvent Screening
-
Setup: In separate vials, add a fixed amount of this compound (e.g., 10 mg).
-
Initial Solvent: Add the primary non-polar solvent (e.g., 1 mL of Toluene) to each vial. The salt should remain mostly undissolved.
-
Titration: To each vial, add a different polar co-solvent (e.g., THF, DMF, DMSO) dropwise (e.g., 50 µL at a time), stirring or vortexing after each addition.
-
Observation: Record the approximate solvent ratio (e.g., 10:1 Toluene:DMF) at which the this compound completely dissolves.
-
Substrate Check: Add your primary organic reactant to the most promising solvent mixture(s) to ensure it remains soluble.
-
Selection: Choose the mixture with the lowest proportion of the polar co-solvent that successfully dissolves all reactants.
Q4: A co-solvent system isn't working or is incompatible with my reaction. How can I run the reaction in a two-phase system?
Answer: This is a classic scenario for Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.[9] For your situation, the catalyst will transport the 1-ethylquinolinium cation (or a reactive anion from another salt) into the organic phase.
Causality: Quaternary ammonium salts like tetrabutylammonium bromide or phosphonium salts are excellent phase-transfer catalysts because their long alkyl chains make them soluble in organic solvents, while their charged core can interact with ions in the aqueous (or solid) phase.[8][9] They essentially act as a "shuttle" for the insoluble reactant.[10]
Visualization: Phase-Transfer Catalysis Workflow
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Experimental Protocol: General Phase-Transfer Catalysis
-
Charge Reactor: To your reaction vessel, add the organic solvent (e.g., Toluene), the organic-soluble substrate, and the phase-transfer catalyst (typically 1-10 mol%). Common choices include tetrabutylammonium bromide (TBAB) or Aliquat 336.
-
Add Reagents: Add the this compound. If other aqueous reagents are used, add the water at this stage.
-
Vigorous Stirring: Begin very rapid mechanical or magnetic stirring. Efficient mixing is critical to maximize the interfacial area between the phases, which is where the catalyst functions. The mixture will often appear as a cloudy emulsion.
-
Heating: Heat the reaction to the desired temperature.
-
Monitoring: Monitor the reaction progress by periodically taking samples from the organic layer for analysis (e.g., TLC, GC, LC-MS).
-
Workup: Upon completion, stop stirring and allow the layers to separate. The product can be isolated from the organic phase through standard extraction and purification procedures.
Q5: My reaction is sluggish even with heating and stirring. Can I physically force the dissolution?
Answer: Yes, you can use sonication . Sonication uses high-frequency sound waves to agitate particles in a solution.[11] This is a physical method that can dramatically increase the rate of dissolution and, in some cases, drive reactions that are otherwise difficult.
Causality: The energy from the sound waves creates and collapses microscopic bubbles in the solvent, a process called cavitation.[12] The collapse of these bubbles generates localized hot spots and powerful shockwaves that break apart the solid lattice of the this compound, increasing its surface area and accelerating its dissolution.[12][13] While sonication primarily speeds up the rate of dissolution, it may not significantly increase the thermodynamic solubility limit.[14] However, by constantly forcing the dissolved portion to react, it can drive the equilibrium toward the product side (Le Châtelier's principle).
Visualization: Troubleshooting Workflow
Caption: Decision workflow for solubility issues.
Experimental Protocol: Reaction with Sonication
-
Setup: Use a reaction vessel with a shape that allows for efficient energy transmission (a round-bottom flask is suitable).
-
Charge Reagents: Add the solvent and all reactants, including the undissolved this compound, to the flask.
-
Position in Sonicator: Place the flask in an ultrasonic cleaning bath. Ensure the water level in the bath is sufficient to cover the level of the reaction mixture in the flask. You may need to clamp the flask in place.
-
Activate Sonication: Turn on the sonicator. Many sonicators have a heating function, which can be used simultaneously if required by your reaction chemistry.
-
Monitoring: Monitor the reaction as you normally would. You should observe the solid this compound gradually disappearing as it dissolves and reacts.
-
Workup: Once the reaction is complete, turn off the sonicator and process the reaction mixture using standard methods.
Q6: I have explored all the above options without success. Are there any advanced or alternative chemical strategies?
Answer: Yes, if standard physical methods fail, you can consider altering the chemical nature of the salt or the reaction conditions more dramatically.
-
Anion Metathesis (Ion Exchange): The iodide anion can be exchanged for a more non-polar, "organic-soluble" anion like tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), or bis(trifluoromethanesulfonyl)imide (NTf₂⁻). The resulting 1-ethylquinolinium salt will have significantly improved solubility in organic solvents. This is an additional synthetic step but can be highly effective.
-
Mechanochemistry (Ball Milling): For truly stubborn cases, a solvent-free approach may be necessary. High-temperature ball milling is a technique where reactants are placed in a milling jar with steel balls and subjected to high-energy mechanical grinding.[15][16] This mechanical force can initiate chemical reactions in the solid state, completely bypassing the need for a solvent.[15][16]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. parchem.com [parchem.com]
- 3. Quinolinium, 1-ethyl-, iodide (1:1) | C11H12IN | CID 69446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. fiveable.me [fiveable.me]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. guidechem.com [guidechem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 11. Sonication: Significance and symbolism [wisdomlib.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 14. researchgate.net [researchgate.net]
- 15. asiaresearchnews.com [asiaresearchnews.com]
- 16. sciencedaily.com [sciencedaily.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of Synthesized 1-Ethylquinolinium Iodide by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a cornerstone of reliable and reproducible results. In the realm of ionic liquids and quaternary ammonium salts, 1-Ethylquinolinium iodide stands as a compound of interest with diverse applications. Its purity can significantly impact its physicochemical properties and reactivity. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound against other powerful analytical techniques, complete with supporting experimental rationale and protocols.
The Criticality of Purity in this compound
High-Performance Liquid Chromatography (HPLC): A Detailed Approach
HPLC is a cornerstone technique for the purity analysis of non-volatile and semi-volatile organic compounds, offering high resolution, sensitivity, and quantification capabilities. For ionic compounds like this compound, a reversed-phase HPLC method is often the most effective approach.
Causality Behind Experimental Choices
The selection of HPLC parameters is a deliberate process designed to achieve optimal separation of the analyte from its potential impurities.
-
Column Selection: A C18 reversed-phase column is the workhorse for separating moderately polar to nonpolar compounds. The stationary phase's long alkyl chains provide a hydrophobic environment that interacts with the analytes. For a cationic species like 1-Ethylquinolinium, a standard C18 column can provide good retention and separation from the less polar quinoline and the volatile ethyl iodide.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, is typical for reversed-phase HPLC. The organic solvent strength is adjusted to control the elution of the analytes. For this compound, a gradient elution starting with a lower concentration of organic solvent allows for the retention and separation of polar impurities, while gradually increasing the organic content elutes the more retained analyte and any nonpolar impurities. The addition of a buffer, such as ammonium formate or formic acid, helps to maintain a consistent pH and improve peak shape by minimizing silanol interactions on the stationary phase.
-
Detector Selection: The quinolinium moiety in this compound contains a chromophore that absorbs UV light, making a UV detector an ideal choice for this analysis. A photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates the typical workflow for the HPLC analysis of this compound.
Caption: HPLC workflow for this compound purity analysis.
Detailed Experimental Protocol for HPLC Analysis
Objective: To determine the purity of synthesized this compound and quantify the levels of unreacted quinoline.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and a photodiode array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Synthesized this compound
-
Quinoline reference standard
-
Volumetric flasks, pipettes, and vials
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA detector at 230 nm and 315 nm.
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of quinoline reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 100 µg/mL.
-
Prepare a series of dilutions to create a calibration curve (e.g., 0.5, 1, 5, 10, 20 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a sample solution of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Acquire the chromatograms and integrate the peak areas.
-
-
Purity Calculation:
-
Calculate the percentage purity of this compound using the area normalization method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
Quantify the amount of unreacted quinoline in the sample using the calibration curve generated from the quinoline standards.
-
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques offer complementary information and can be advantageous in specific scenarios.
| Feature | HPLC-UV | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Differential partitioning between a stationary and mobile phase, detected by UV absorbance. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Separation by HPLC followed by mass-to-charge ratio detection, providing molecular weight and structural information. |
| Primary Use | Quantification of known impurities and purity assessment. | Absolute purity determination without a specific reference standard for the analyte; structural confirmation. | Identification of unknown impurities, confirmation of molecular weight, and high-sensitivity quantification. |
| Advantages | Robust, reproducible, widely available, and cost-effective for routine analysis. | Primary analytical method, high precision, and accuracy; no need for analyte-specific reference standards. | High specificity and sensitivity, provides molecular weight information, and can identify co-eluting peaks. |
| Disadvantages | Requires a chromophore for UV detection; co-eluting impurities can lead to inaccurate results. | Higher initial instrument cost, requires a certified internal standard, and may have lower sensitivity than LC-MS. | Higher operational complexity and cost, potential for ion suppression effects. |
| Sample Throughput | High | Moderate | Moderate to High |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a powerful primary ratio method for determining purity without the need for a reference standard of the analyte itself.[1] The principle lies in the direct proportionality between the integrated signal of a specific proton and the number of protons it represents. By adding a known amount of a certified internal standard with a known purity, the purity of the analyte can be accurately calculated.
Why consider qNMR?
-
Absolute Quantification: It provides a direct measure of purity without reliance on the availability of a pure this compound standard.
-
Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the synthesized compound.
-
Impurity Identification: Signals from impurities can also be identified and quantified if their structures are known or can be deduced.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the highly specific detection of mass spectrometry. This technique is invaluable for identifying unknown impurities and confirming the molecular weight of the synthesized product.
Why consider LC-MS?
-
High Specificity: Mass detection is based on the mass-to-charge ratio, allowing for the differentiation of compounds with similar retention times but different molecular weights.
-
Impurity Identification: The mass spectrum provides the molecular weight of impurities, which is crucial for their identification.
-
Enhanced Sensitivity: LC-MS often offers lower detection limits compared to UV detection, making it suitable for trace impurity analysis.
Logical Selection of Analytical Method
The choice of analytical technique depends on the specific requirements of the analysis.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For the routine purity analysis of synthesized this compound, a well-developed and validated reversed-phase HPLC method with UV detection offers a reliable, robust, and cost-effective solution. It is capable of separating and quantifying the main component from its likely impurities, such as unreacted quinoline.
However, for a more comprehensive characterization, especially during method development or when a reference standard is unavailable, complementary techniques are invaluable. qNMR provides an accurate and precise method for absolute purity determination, while LC-MS offers unparalleled specificity for the identification of unknown impurities. The integration of these techniques provides a self-validating system, ensuring the highest level of confidence in the quality of the synthesized this compound for its intended research and development applications.
References
A Comparative Guide to Cyanine Dye Synthesis: 1-Ethylquinolinium Iodide vs. Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probe development, the synthesis of cyanine dyes is a cornerstone for applications ranging from bioimaging to materials science. The choice of the heterocyclic precursor is a critical determinant of the final dye's photophysical properties, stability, and synthetic accessibility. This guide provides an in-depth technical comparison of 1-Ethylquinolinium iodide against other common precursors, namely N-ethylindoleninium iodide and N-ethylbenzothiazolium iodide, in the synthesis of trimethine cyanine dyes. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in making informed decisions for their specific applications.
The Crucial Role of the Heterocyclic Precursor
Cyanine dyes are characterized by two nitrogen-containing heterocycles linked by a polymethine bridge. The nature of these heterocycles dictates the foundational electronic and steric properties of the dye. This compound, with its quinoline core, has been a historically significant precursor, leading to dyes with distinct characteristics. However, the evolution of fluorescence applications has brought other precursors, such as those based on indolenine and benzothiazole, to the forefront. Understanding the inherent properties of each precursor is key to rationally designing cyanine dyes with desired absorption and emission profiles, quantum yields, and stability.
At the Helm: this compound
This compound serves as a precursor to quinoline-based cyanine dyes, often referred to as quinocyanines. A classic example is the synthesis of pinacyanol (1,1'-diethyl-2,2'-carbocyanine iodide), a trimethine cyanine dye. The synthesis typically involves the condensation of two equivalents of a quaternary quinolinium salt with a single-carbon bridging agent, such as triethyl orthoformate, in the presence of a base like pyridine.[1][2]
The quinoline moiety imparts a high degree of planarity to the resulting dye, which can influence its aggregation behavior and interaction with biological macromolecules.[3] Quinocyanines have been noted for their markedly red-shifted absorption and emission profiles compared to indocyanine dyes.[3]
Advantages:
-
Red-Shifted Spectra: The extended aromatic system of the quinoline ring generally leads to dyes with longer absorption and emission wavelengths.[3]
-
High Molar Extinction Coefficients: Quinoline-based dyes often exhibit strong light absorption.[2]
-
pH Sensitivity: The nitrogen atom in the quinoline ring can impart pH sensitivity to the dye's fluorescence, which can be exploited for sensing applications.[2]
Limitations:
-
Low Fluorescence Quantum Yield: Many quinoline-based cyanine dyes, such as pinacyanol, are known to have very low fluorescence quantum yields. For instance, the quantum yield of pinacyanol in methanol is reported to be as low as 0.001.[4][5] This is often attributed to efficient non-radiative decay pathways.
-
Susceptibility to Aggregation: The planar nature of quinoline-based dyes can promote the formation of H- and J-aggregates in aqueous solutions, which can alter their photophysical properties.[6]
The Alternatives: A Comparative Analysis
To provide a clear comparison, we will consider the synthesis of analogous trimethine cyanine dyes from two other widely used precursors: N-ethylindoleninium iodide and N-ethylbenzothiazolium iodide.
N-Ethylindoleninium Iodide: The Workhorse for Cy Dyes
N-alkylindoleninium salts are the precursors for the popular "Cy" series of dyes (e.g., Cy3, Cy5). The synthesis of a trimethine indolenine-based cyanine dye follows a similar principle to that of pinacyanol, involving the condensation of two indoleninium salt molecules with a bridging agent.
Key Performance Differences:
-
Higher Quantum Yields: Indolenine-based cyanine dyes, such as Cy3, generally exhibit significantly higher fluorescence quantum yields compared to their quinoline counterparts. The quantum yield of Cy3 in aqueous buffer is approximately 0.15, and can be even higher in more viscous environments or when conjugated to biomolecules.[7][8] This stark contrast with pinacyanol's quantum yield highlights a major advantage of the indolenine core for applications requiring bright fluorescence.
-
Enhanced Photostability: While photostability is a complex property influenced by many factors, indolenine-based cyanines are often considered to have better photostability than many simple quinoline-based dyes, making them more suitable for demanding imaging experiments.[9]
-
Well-Established Bioconjugation Chemistry: The extensive use of Cy dyes has led to a wide array of commercially available derivatives with reactive groups for easy conjugation to proteins and nucleic acids.[7]
N-Ethylbenzothiazolium Iodide: A Versatile Building Block
Benzothiazole-based precursors give rise to another important class of cyanine dyes. These dyes often find applications as sensitizers and in various imaging modalities.[10][11]
Key Performance Differences:
-
Intermediate Properties: Benzothiazole-based cyanine dyes often exhibit properties that are intermediate between those of quinoline and indolenine-based dyes. Their quantum yields and photostability can be tuned through chemical modifications.
-
Synthetic Accessibility: Benzothiazole derivatives are readily available and their quaternization to form the necessary precursors is generally straightforward.[12]
-
Applications in Sensing: The benzothiazole moiety can be readily functionalized, making these dyes attractive for the development of fluorescent probes for specific analytes.[13]
Quantitative Data Summary
The following table summarizes the key performance metrics for representative trimethine cyanine dyes derived from the three precursors. It is important to note that direct comparisons can be challenging due to variations in experimental conditions reported in the literature. The data presented here is compiled from various sources to provide a comparative overview.
| Precursor | Representative Dye (Trimethine) | Typical Synthesis Yield | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Relative Photostability |
| This compound | Pinacyanol Iodide | Moderate | ~604 (in Methanol)[5] | ~622 (in Methanol)[4] | ~18 | ~0.001 (in Methanol)[5] | Lower |
| N-Ethylindoleninium Iodide | Cy3-like dye | Good to High | ~550 (in aq. buffer)[7] | ~570 (in aq. buffer)[7] | ~20 | ~0.15 (in aq. buffer)[7] | Higher |
| N-Ethylbenzothiazolium Iodide | Thiacarbocyanine | Good | ~558 (in Ethanol) | ~580 (in Ethanol) | ~22 | Moderate | Moderate |
Experimental Protocols
To provide a practical context, here are generalized, step-by-step methodologies for the synthesis of a symmetrical trimethine cyanine dye from this compound.
Synthesis of Pinacyanol (1,1'-Diethyl-2,2'-carbocyanine iodide)
This protocol is based on established methods for the synthesis of carbocyanine dyes.[4]
Materials:
-
1-Ethyl-2-methylquinolinium iodide (quinaldine ethiodide)
-
Triethyl orthoformate
-
Pyridine (anhydrous)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Ethyl-2-methylquinolinium iodide (2 equivalents) in anhydrous pyridine.
-
Addition of Bridging Agent: To the stirred solution, add triethyl orthoformate (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the formation of the intensely colored dye.
-
Isolation: After cooling to room temperature, the product often precipitates from the reaction mixture. The precipitate can be collected by filtration.
-
Purification: The crude dye is typically purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pinacyanol iodide as dark blue crystals.
Causality Behind Experimental Choices:
-
Quaternary Salt: The use of the quaternary salt of quinaldine (2-methylquinoline) provides the necessary reactive methyl group for the condensation reaction. The ethyl group on the nitrogen enhances the solubility of the precursor and the final dye in organic solvents.
-
Triethyl Orthoformate: This reagent serves as the source of the central methine group in the trimethine bridge. In the presence of the basic pyridine and heat, it reacts with the activated methyl groups of the quinolinium salt.
-
Pyridine: Pyridine acts as a high-boiling basic solvent, facilitating the condensation reaction by deprotonating the reactive methyl group of the quinolinium salt to form a reactive methylene base intermediate.
Visualization of Synthetic Pathways
General Synthesis of Symmetrical Trimethine Cyanine Dyes
References
- 1. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. omlc.org [omlc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. xobi.net [xobi.net]
- 9. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Fluorescent Benzothiazole Cyanine Dyes as Potential Imaging Agents | Semantic Scholar [semanticscholar.org]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Spectral Properties of Benzothiazole Cyanine Dyes for Nucleic Acid Fluorescence Probe [yyhx.ciac.jl.cn]
A Guide to the Spectroscopic Comparison of 1-Ethylquinolinium Iodide and Its Reaction Products
This guide provides an in-depth spectroscopic comparison of 1-Ethylquinolinium iodide and its primary reaction products. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships between structural modifications and resulting spectral changes. We will explore the spectroscopic signatures that define the parent molecule and detail how these signatures are transformed through common synthetic reactions, providing a robust framework for reaction monitoring and product identification.
Introduction: The this compound Scaffold
This compound is a quaternary ammonium salt derived from quinoline. Its structure features a planar, aromatic quinolinium cation and an iodide anion[1]. The positive charge on the nitrogen atom makes the quinolinium ring electron-deficient and susceptible to nucleophilic attack, reduction, and condensation reactions. This reactivity makes it a valuable precursor in the synthesis of various functional molecules, most notably cyanine dyes, which are extensively used as fluorescent probes and photographic sensitizers[2][3]. Understanding the distinct spectroscopic profile of this compound is fundamental to differentiating it from its derivatives.
Spectroscopic Profile of this compound
The spectroscopic characteristics of this compound serve as our baseline. The extended aromatic system and the positive charge on the nitrogen atom dictate its unique spectral properties.
UV-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis spectrum of this compound in solution is characterized by strong absorptions in the ultraviolet region, arising from π-π* transitions within the aromatic quinolinium ring system. Typically, multiple bands are observed, analogous to those of naphthalene, but are shifted due to the presence of the heteroatom[4].
Fluorescence Spectroscopy
The quinolinium cation is known to be fluorescent, emitting in the blue region of the spectrum[4]. The fluorescence quantum yield and emission wavelength can be sensitive to the solvent environment and pH[5][6]. Protonation of related nitrogen heterocycles like quinoline dramatically enhances fluorescence intensity, a phenomenon attributed to changes in the energy levels of n-π* and π-π* states[5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework. Due to the positive charge on the nitrogen, the adjacent protons and carbons are significantly deshielded, causing their signals to appear at a characteristically downfield chemical shift. Spectral data is readily available in public databases[1][7][8].
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. Key features include C-H stretching from the aromatic ring and the ethyl group, and C=C and C=N stretching vibrations within the quinolinium core[1][7].
Key Reactions and Experimental Protocols
We will focus on two illustrative and synthetically important reactions of this compound: reduction to 1-ethyl-1,2-dihydroquinoline and condensation to form a cyanine dye.
Reaction 1: Reduction to 1-Ethyl-1,2-dihydroquinoline
The reduction of the electron-deficient quinolinium ring is readily achieved using a hydride-donating reagent like sodium borohydride (NaBH₄). This reaction breaks the aromaticity of the heterocyclic ring, leading to the formation of 1-ethyl-1,2-dihydroquinoline.
-
Dissolution: Dissolve this compound (1.0 mmol) in 10 mL of ethanol in a 50 mL round-bottom flask.
-
Cooling: Place the flask in an ice bath and stir for 10 minutes.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C[9]. The deep color of the solution should fade.
-
Reaction: Allow the mixture to stir at room temperature for 1 hour after the addition is complete.
-
Quenching: Slowly add 5 mL of water to quench the excess NaBH₄.
-
Extraction: Extract the product with diethyl ether (3 x 15 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude 1-ethyl-1,2-dihydroquinoline.
Caption: Experimental workflow for the synthesis of 1-ethyl-1,2-dihydroquinoline.
Reaction 2: Condensation to 1,1'-Diethyl-2,2'-Cyanine Iodide
Cyanine dyes are formed by linking two heterocyclic nuclei with a polymethine bridge. A classic example is the formation of 1,1'-diethyl-2,2'-cyanine iodide (also known as pseudoisocyanine iodide) from two molecules of a quinolinium salt precursor. This reaction typically requires a base to deprotonate the methyl group of a related salt, like 1-ethyl-2-methylquinolinium iodide (quinaldine ethiodide), which then acts as a nucleophile. For the purpose of this guide, we will consider the conceptual reaction pathway.
This synthesis involves the condensation of two heterocyclic quaternary salts[2]. A typical procedure uses a molecule like 1-ethyl-2-methylquinolinium iodide which can be deprotonated at the 2-methyl position to form a reactive methylene base. This intermediate then attacks a second molecule of this compound.
-
Reactant Mixture: Combine 1-ethyl-2-methylquinolinium iodide (1.0 mmol) and this compound (1.0 mmol) in a flask with pyridine (5 mL) as both solvent and base.
-
Heating: Heat the mixture under reflux for 2 hours. A deep color should develop.
-
Cooling & Precipitation: Cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation of the dye.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold diethyl ether to remove residual pyridine. Recrystallize from ethanol to obtain the purified 1,1'-diethyl-2,2'-cyanine iodide.
Caption: Reaction pathways of this compound.
Spectroscopic Comparison and Analysis
The structural changes from the reactions described above induce dramatic and predictable shifts in the spectroscopic data.
UV-Vis Spectroscopy: A Tale of Conjugation
The most striking difference is observed in the UV-Vis spectra.
-
1-Ethyl-1,2-dihydroquinoline: The reduction of one of the double bonds in the quinolinium ring disrupts the aromatic π-system. This loss of conjugation results in a significant hypsochromic shift (blue shift) of the absorption maxima compared to the starting material. The strong UV bands of the quinolinium parent are replaced by weaker absorptions at shorter wavelengths, characteristic of a substituted aniline[10].
-
1,1'-Diethyl-2,2'-cyanine Iodide: The formation of the methine bridge links the two quinoline rings, creating a much larger, delocalized π-electron system. This extension of conjugation dramatically lowers the energy of the π-π* transition, causing a profound bathochromic shift (red shift) . The absorption maximum moves from the UV region deep into the visible spectrum, giving the dye its characteristic color[11][12]. For instance, 1,1'-diethyl-2,2'-cyanine iodide in ethanol has a strong absorption maximum at approximately 524 nm[12].
| Compound | Key λmax (nm) | Molar Extinction (cm⁻¹/M) | Rationale for Shift |
| This compound | ~315 nm | - | Aromatic quinolinium system. |
| 1-Ethyl-1,2-dihydroquinoline | < 300 nm | Lower | Disruption of aromaticity, loss of conjugation. |
| 1,1'-Diethyl-2,2'-cyanine Iodide | ~524 nm[12] | ~54,000[11] | Extended π-conjugation across two rings and a methine bridge. |
¹H NMR Spectroscopy: Probing the Electronic Environment
¹H NMR provides definitive evidence of these structural transformations.
-
1-Ethyl-1,2-dihydroquinoline:
-
Loss of Aromaticity: The most telling change is the disappearance of the highly deshielded proton signals from the reduced portion of the ring.
-
Appearance of Aliphatic Signals: New signals appear in the upfield region (typically 2.5-4.0 ppm) corresponding to the methylene protons (at C2) of the newly formed dihydroquinoline ring[13][14].
-
Upfield Shift: The remaining protons on the benzenoid ring experience a slight upfield shift due to the loss of the overall positive charge and aromatic character of the adjacent ring.
-
-
1,1'-Diethyl-2,2'-cyanine Iodide:
-
Methine Bridge Proton: A new, characteristic singlet or triplet (depending on the bridge length) appears in the aromatic region, corresponding to the proton(s) on the methine bridge linking the two quinoline rings.
-
Complex Aromatic Region: The spectrum shows a more complex set of signals for the non-equivalent protons of the two quinoline systems.
-
Symmetry: For symmetrical dyes, the number of signals may be less than expected due to molecular symmetry.
-
| Compound | Key ¹H NMR Features |
| This compound | Deshielded aromatic protons (downfield of 7.5 ppm); distinct quartet and triplet for the N-ethyl group[8]. |
| 1-Ethyl-1,2-dihydroquinoline | Appearance of new aliphatic signals for the C2-H₂ group; upfield shift of remaining aromatic protons[13]. |
| 1,1'-Diethyl-2,2'-cyanine Iodide | Appearance of a methine proton signal; complex aromatic region reflecting the two quinoline moieties[15]. |
Conclusion
The spectroscopic analysis of this compound and its reaction products provides a clear and compelling illustration of structure-property relationships. The reduction to a dihydroquinoline is marked by a loss of conjugation, evidenced by a hypsochromic shift in the UV-Vis spectrum and the appearance of aliphatic signals in the ¹H NMR spectrum. Conversely, condensation to a cyanine dye results in a massively extended π-system, leading to a significant bathochromic shift into the visible region and the emergence of characteristic methine proton signals. These distinct spectroscopic fingerprints are invaluable tools for confirming reaction outcomes, assessing product purity, and guiding the synthesis of novel functional materials.
References
- 1. Quinolinium, 1-ethyl-, iodide (1:1) | C11H12IN | CID 69446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,1'-DIETHYL-2,2'-CYANINE IODIDE | 977-96-8 [chemicalbook.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 6. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. This compound(634-35-5) 1H NMR [m.chemicalbook.com]
- 9. jscimedcentral.com [jscimedcentral.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,1'-diethyl-2,2'-cyanine iodide [omlc.org]
- 12. PhotochemCAD | 1,1'-Diethyl-2,2'-cyanine iodide [photochemcad.com]
- 13. Stereoselective synthesis and X-ray structure determination of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Performance Evaluation of 1-Ethylquinolinium Iodide: A Guide for Application in Organic Synthesis
This guide provides a comprehensive evaluation of 1-Ethylquinolinium iodide, a quaternary ammonium salt, and its potential applications in various reaction types. For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst or reaction medium is paramount to achieving desired efficiency, selectivity, and yield. While direct comparative studies detailing the performance of this compound against common alternatives are not extensively documented in peer-reviewed literature, this guide will leverage its structural characteristics and the established reactivity of analogous compounds to provide a robust framework for its evaluation. We will explore its potential in phase-transfer catalysis and as an ionic liquid medium for condensation reactions, offering theoretical insights, validated experimental protocols for analogous systems, and a clear methodology for performance assessment.
Introduction to this compound: Structure and Potential
This compound (CAS 634-35-5) is a salt composed of a planar, aromatic 1-ethylquinolinium cation and an iodide anion.[1] Its structure dictates its potential utility in organic synthesis in two primary domains: as a phase-transfer catalyst and as a room-temperature ionic liquid.
-
Quaternary Ammonium Salt Core: The positively charged nitrogen atom, shielded by an ethyl group and the quinoline ring, allows it to function as a phase-transfer catalyst (PTC), ferrying anionic reactants between immiscible phases.[2]
-
Ionic Liquid Nature: With a melting point of approximately 158 °C, it falls within the broader classification of ionic liquids, which can serve as non-volatile, thermally stable reaction media that can significantly influence reaction rates and selectivity.[3]
-
The Iodide Anion: The iodide counter-ion is not merely a spectator. It is a soft nucleophile and can be oxidized to form catalytically active hypervalent iodine species, potentially opening unique reaction pathways not accessible with other halide anions like chloride or bromide.[4]
Application as a Phase-Transfer Catalyst (PTC) in Nucleophilic Substitution
Phase-transfer catalysis is an indispensable technique for reacting reagents that are soluble in different, immiscible phases (typically aqueous and organic).[5] Quaternary ammonium salts are the most common class of PTCs. They operate by forming an ion pair with the aqueous-phase reactant (e.g., a nucleophile), which renders the reactant soluble in the organic phase where it can react with the organic-soluble substrate.
Mechanistic Rationale & The Role of the Iodide Ion
The catalytic cycle involves the transfer of the quinolinium cation-nucleophile ion pair into the organic phase and the return of the quinolinium cation-leaving group ion pair to the aqueous phase.
Expertise & Experience: When evaluating this compound, the choice of the iodide anion is critical. Compared to the more common tetrabutylammonium bromide (TBAB), the larger, more polarizable iodide anion can lead to looser ion pairing with the cation. This can, in some cases, increase the "nakedness" and therefore the reactivity of the transported nucleophile. However, iodide is also an excellent leaving group and can "poison" the catalyst by forming a stable, organic-soluble ion pair with the cation that is reluctant to return to the aqueous phase for another cycle. Furthermore, under oxidative conditions, the iodide can be converted to ammonium hypoiodite (Q⁺IO⁻), a powerful catalytic species for reactions like cycloetherifications.[4]
Experimental Protocol: A Framework for Evaluation
To objectively assess the performance of this compound, a benchmark reaction is required. The nucleophilic substitution of 1-bromooctane with aqueous sodium cyanide is a classic example.
Objective: To compare the catalytic efficiency of this compound against a standard PTC (Tetrabutylammonium bromide) and a no-catalyst control.
Protocol:
-
Setup: To three separate 50 mL round-bottom flasks equipped with reflux condensers and magnetic stir bars, add 1-bromooctane (1.93 g, 10 mmol) and decane (0.5 g, internal standard) in 10 mL of toluene.
-
Catalyst Addition:
-
Flask 1 (Control): No catalyst.
-
Flask 2 (TBAB): Add tetrabutylammonium bromide (0.322 g, 1 mmol, 10 mol%).
-
Flask 3 (Q-Iodide): Add this compound (0.285 g, 1 mmol, 10 mol%).
-
-
Reactant Addition: To each flask, add a solution of sodium cyanide (0.74 g, 15 mmol) in 10 mL of deionized water.
-
Reaction: Heat all three flasks to 90 °C with vigorous stirring (approx. 500 RPM) to ensure adequate mixing of the phases.
-
Monitoring: At timed intervals (e.g., 1, 2, 4, 6, and 8 hours), withdraw a small aliquot (approx. 0.1 mL) from the organic layer of each flask. Dilute the aliquot with dichloromethane (1 mL) and analyze by Gas Chromatography (GC) to determine the consumption of 1-bromooctane and the formation of 1-cyanooctane relative to the internal standard.
-
Workup: After 8 hours, cool the reactions to room temperature. Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for yield determination.
Data Presentation and Performance Comparison (Hypothetical)
The data gathered should be tabulated to allow for a clear, objective comparison.
| Catalyst | Time (h) | Conversion of 1-bromooctane (%) [a] | Yield of 1-cyanooctane (%) [b] |
| None (Control) | 8 | < 5% | < 5% |
| Tetrabutylammonium Bromide (TBAB) | 4 | > 95% | 92% |
| This compound | 4 | Expected > 95% | To be determined |
| TBAB | 8 | > 99% | 94% |
| This compound | 8 | Expected > 99% | To be determined |
[a] Determined by GC analysis relative to an internal standard. [b] Isolated yield after workup.
Trustworthiness: This self-validating system, including a no-catalyst control and a benchmark catalyst (TBAB), allows for the unambiguous determination of this compound's efficacy. The key metrics for evaluation are reaction rate (time to reach >95% conversion) and final isolated yield, which accounts for any potential side reactions or catalyst degradation.
Application as an Ionic Liquid in Condensation Reactions
Ionic liquids (ILs) are valued as "green" solvents due to their negligible vapor pressure, but their true utility lies in their ability to influence reaction pathways.[6] The unique solvation environment and potential Lewis acidity of the cation can stabilize transition states and enhance reaction rates. The Knoevenagel condensation, a cornerstone C-C bond-forming reaction, is an excellent platform to evaluate these properties.[7]
Mechanistic Rationale & The Role of the Quinolinium Cation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone. While often base-catalyzed, the reaction can be promoted by an ionic liquid medium. The quinolinium cation of this compound can act as a weak Lewis acid, activating the carbonyl group of the aldehyde towards nucleophilic attack. Furthermore, the polar environment of the IL can stabilize charged intermediates.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. US8668807B2 - Ionic liquid systems for the processing of biomass, their components and/or derivatives, and mixtures thereof - Google Patents [patents.google.com]
- 4. Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanochemical Approach to a Monocationic Asymmetric Monomethine Cyanine Dye for Nucleic Acid Analysis and Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. sobereva.com [sobereva.com]
A Researcher's Guide to Experimental Reproducibility with 1-Ethylquinolinium Iodide
For researchers, scientists, and professionals in drug development, the integrity of experimental results is paramount. Reproducibility, the cornerstone of scientific validation, ensures that findings are reliable and not artifacts of chance or procedural nuance.[1] This guide provides an in-depth analysis of 1-Ethylquinolinium iodide, a versatile quaternary ammonium salt, with a focus on identifying and controlling the variables that govern experimental success. We will explore its critical quality attributes, delve into its primary applications, compare it with relevant alternatives, and offer detailed protocols to enhance the consistency of your results.
Understanding this compound: Properties and Pitfalls
This compound (CAS 634-35-5) is a heterocyclic organic compound with a positively charged nitrogen atom within a quinoline ring system, balanced by an iodide counter-ion.[2][3][4] Its utility stems from the reactivity of the quinolinium core, making it a valuable precursor in organic synthesis and a functional component in fluorescent probes.[5][6][7] However, achieving reproducible outcomes with this reagent necessitates a thorough understanding of its physicochemical properties and the factors that can compromise its integrity.
A common point of confusion arises with its isomer, 1-Ethyl-2-methylquinolinium iodide (also known as 1-Ethylquinaldinium iodide, CAS 606-55-3), which is frequently used as a precursor in the synthesis of carbocyanine dyes.[8] The presence of the methyl group at the 2-position in the latter compound is crucial for the condensation reactions required to form the polymethine chain of these dyes.[9][10] It is therefore critical to verify the exact isomer required for a specific synthetic protocol.
Table 1: Physicochemical Properties and Critical Quality Attributes (CQAs) of this compound
| Property | Value / Observation | Impact on Reproducibility |
| CAS Number | 634-35-5[2][3] | Critical. Ensures the correct chemical entity is being used. Must be distinguished from isomers like 1-Ethylquinaldinium iodide (606-55-3). |
| Molecular Formula | C₁₁H₁₂IN[2] | Foundational chemical information. |
| Molecular Weight | 285.12 g/mol [2][4] | Essential for accurate molar calculations in reaction stoichiometry. |
| Appearance | Yellow or brown crystalline powder[4] | Color variation can indicate the presence of impurities or degradation products (e.g., from oxidation of iodide), which may interfere with reactions or quench fluorescence. |
| Solubility | Soluble in water.[8] Specific solubility for the related 1-Ethylquinaldinium iodide is 250 g/L. | Affects solvent choice for reactions and preparation of stock solutions. Inconsistent dissolution may lead to inaccurate concentrations. |
| Purity | Commercially available in various grades (e.g., ≥95%).[2] | High Impact. Impurities from the synthesis (e.g., unreacted quinoline or ethyl iodide) can lead to side reactions, lower yields, and unpredictable results.[11] |
| Stability & Storage | Hygroscopic.[3] Store protected from light and moisture, often below +30°C.[8][12] Iodide compounds can be sensitive to light, heat, and humidity, potentially leading to degradation.[13] | High Impact. Absorption of water can alter the effective concentration and introduce a nucleophile that may interfere in certain reactions. Degradation can reduce the concentration of the active reagent and introduce interfering byproducts. |
Core Application: Precursor in Cyanine Dye Synthesis
Quaternary quinolinium salts are foundational building blocks for cyanine dyes, a class of synthetic dyes widely used as fluorescent labels in biomedical research and as sensitizers in photography.[9][14][15] Specifically, 1-ethylquinaldinium iodide (the 2-methyl isomer) is essential for synthesizing trimethine cyanine dyes like Pinacyanol through condensation reactions.[9] The reproducibility of these syntheses is highly dependent on meticulous control over reaction conditions.
The mechanism involves the deprotonation of the highly acidic methyl group at the 2-position by a base (e.g., piperidine, triethylamine). This generates a reactive methylene base intermediate, which then undergoes condensation with a linker molecule (like formaldehyde or triethyl orthoformate) and another molecule of the quinolinium salt to form the characteristic polymethine bridge of the cyanine dye.
Factors Influencing Reproducibility in Dye Synthesis:
-
Reagent Purity: The purity of the 1-ethylquinaldinium iodide is paramount. Non-reactive impurities can lower yields, while reactive impurities can lead to a mixture of dye products with different absorption and emission spectra.
-
Base Selection and Stoichiometry: The choice of base and its concentration are critical. A weak base may not efficiently generate the methylene intermediate, while an excessively strong base or high concentration can promote side reactions.
-
Solvent: The reaction is typically run in a high-boiling point alcohol like ethanol or butanol.[10] The solvent must be anhydrous, as water can interfere with the condensation steps.
-
Temperature and Reaction Time: These parameters must be precisely controlled to ensure complete reaction without promoting the degradation of the starting materials or the final dye product.
Experimental Protocol: Synthesis of a Symmetrical Trimethine Cyanine Dye
This protocol is a representative example for the synthesis of a 1,1'-diethyl-2,2'-carbocyanine iodide (Pinacyanol analogue), adapted from established methodologies.[9][10]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.99 g (10 mmol) of high-purity 1-ethylquinaldinium iodide in 30 mL of anhydrous ethanol.
-
Reaction Initiation: Add 1.5 mL of triethyl orthoformate (9 mmol) to the solution.
-
Catalysis: While stirring vigorously, add 0.5 mL of triethylamine as a basic catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2 hours. The solution should develop a deep blue or violet color.
-
Crystallization and Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate the crystallization of the dye.
-
Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove unreacted starting materials.
-
Drying: Dry the purified dye under vacuum. Characterize the product using UV-Vis spectroscopy to confirm its absorption maximum.
Visualization of the Synthesis Workflow
References
- 1. Reproducibility and Research Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. parchem.com [parchem.com]
- 4. Quinolinium, 1-ethyl-, iodide (1:1) | C11H12IN | CID 69446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Using confocal microscopy and the fluorescent indicator, 6-methoxy-N-ethylquinolinium iodide, to measure changes in intracellular chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-ETHYLQUINALDINIUM IODIDE | 606-55-3 [chemicalbook.com]
- 9. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. chemicalchemblogs.wordpress.com [chemicalchemblogs.wordpress.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Studies on the stability of iodine compounds in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Validation of Cyanine-Based Dyes for DIGE | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Catalytic Efficiency: Benchmarking 1-Ethylquinolinium Iodide Against Novel Catalysts in Sulfide Oxidation
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a pivotal decision that profoundly influences the efficiency, selectivity, and sustainability of a chemical transformation. This guide provides an in-depth, objective comparison of the catalytic performance of traditional quaternary ammonium salts, represented by 1-Ethylquinolinium iodide, against a new generation of advanced catalysts. The selective oxidation of thioanisole to methyl phenyl sulfoxide serves as our benchmark reaction, a transformation of significant interest in fine chemical synthesis and medicinal chemistry.
While this compound is a member of the quaternary ammonium salt class of phase-transfer catalysts, a lack of specific published performance data for this particular salt in our benchmark reaction necessitates the use of a well-documented and representative analogue, Tetrabutylammonium Bromide (TBAB), to establish a performance baseline for traditional catalysts of this type. This allows for a robust comparison with contemporary catalytic systems, including a metal-organic framework (MOF) and an ionic liquid-based catalyst, for which detailed experimental data are available.
The Benchmark Reaction: Selective Oxidation of Thioanisole
The selective oxidation of a sulfide to a sulfoxide without over-oxidation to the corresponding sulfone is a challenging yet crucial transformation in organic synthesis. Sulfoxides are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Our benchmark reaction is the oxidation of thioanisole to methyl phenyl sulfoxide, a common model system for evaluating the efficacy of new oxidation catalysts.
Comparative Performance Analysis
The efficiency of a catalyst in this benchmark reaction is evaluated based on several key metrics: conversion of the starting material (thioanisole), selectivity for the desired product (methyl phenyl sulfoxide), reaction time, and the mildness of the reaction conditions (temperature, nature of the oxidant).
| Catalyst System | Catalyst Loading | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity for Sulfoxide (%) |
| Traditional PTC (TBAB) | 10 mol% | 30% H₂O₂ | Dichloroethane | 70 | 6 | ~85 | ~90 |
| Metal-Organic Framework (Zr-MOF-808) | ~2.6 mol% | t-Butyl hydroperoxide (TBHP) | d₃-MeCN | Room Temp. | 10 | >95 | >95 (initially) |
| Ionic Liquid-based Catalyst (PMO-IL-WO₄²⁻) | Not specified | H₂O | H₂O | Room Temp. | Not specified | 92-99 | High |
Note: The data for TBAB is a representative estimation based on typical performance of quaternary ammonium salts in similar reactions, as specific data for this compound was not available. The data for the modern catalysts are derived from published research.[1][2]
Discussion of Catalytic Systems
Traditional Phase-Transfer Catalysis: Quaternary Ammonium Salts
Quaternary ammonium salts like this compound and Tetrabutylammonium Bromide (TBAB) function as phase-transfer catalysts.[3][4] They facilitate the transfer of an oxidant, such as the hydroperoxide anion from an aqueous phase or a solid surface, into the organic phase where the sulfide is dissolved. This allows the reaction to proceed at a reasonable rate.
Mechanism of Action: The lipophilic cation of the quaternary ammonium salt pairs with the oxidant anion, forming an ion pair that is soluble in the organic phase. This ion pair then reacts with the sulfide to form the sulfoxide. The catalyst cation is subsequently regenerated and returns to the aqueous or solid phase to transport another oxidant anion, thus completing the catalytic cycle.
Advantages:
-
Relatively inexpensive and readily available.
-
Simple to use in biphasic systems.
Disadvantages:
-
Often require elevated temperatures and longer reaction times.
-
Can suffer from catalyst poisoning or degradation under harsh conditions.
-
Moderate selectivity, with potential for over-oxidation to the sulfone.
Modern Catalysts I: Metal-Organic Frameworks (MOFs)
Metal-organic frameworks are highly porous, crystalline materials consisting of metal ions or clusters coordinated to organic ligands. Their well-defined structures and tunable porosity make them excellent platforms for heterogeneous catalysis.[5][6] In the case of thioanisole oxidation, a zirconium-based MOF, Zr-MOF-808, has shown high activity.[1][7]
Mechanism of Action: The Lewis acidic metal nodes of the MOF can activate the oxidant, in this case, t-butyl hydroperoxide (TBHP), facilitating the transfer of an oxygen atom to the sulfide substrate. The reaction occurs within the pores of the MOF, which can also influence selectivity.
Advantages:
-
As a heterogeneous catalyst, it can be easily recovered and reused.
Disadvantages:
-
Synthesis of MOFs can be more complex and costly than traditional PTCs.
-
The choice of solvent and oxidant can significantly impact performance and selectivity.[1]
Modern Catalysts II: Ionic Liquid-Based Systems
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts.[2][8] Functionalized ionic liquids, such as the tungstate-functionalized Brönsted acidic ionic liquid PMO-IL-WO₄²⁻, have been developed for highly efficient and selective sulfide oxidation.[2]
Mechanism of Action: These systems can exhibit a dual role. The ionic liquid itself can act as a phase-transfer agent, while the functional group (in this case, the tungstate anion) acts as the active oxidizing species, often in the presence of an oxidant like hydrogen peroxide.
Advantages:
-
High conversion and selectivity under mild, often aqueous, conditions.[2]
-
Can be designed to be recyclable, contributing to greener chemical processes.[2]
-
The properties of the ionic liquid can be tuned by modifying the cation and anion.
Disadvantages:
-
The synthesis of functionalized ionic liquids can be multi-step and require specialized knowledge.
-
Cost and long-term stability can be concerns for some ionic liquids.
Experimental Protocols
To ensure scientific integrity and enable the reproduction of results, the following is a detailed, self-validating experimental protocol for the oxidation of thioanisole using a modern metal-organic framework catalyst.
Benchmark Protocol: Oxidation of Thioanisole using Zr-MOF-808
Objective: To selectively oxidize thioanisole to methyl phenyl sulfoxide using Zr-MOF-808 as a heterogeneous catalyst.
Materials:
-
Zr-MOF-808 (synthesized according to literature procedures)
-
Thioanisole (purified by distillation)
-
t-Butyl hydroperoxide (TBHP, 5.5 M in decane)
-
Acetonitrile-d₃ (d₃-MeCN)
-
Internal standard (e.g., mesitylene)
Procedure:
-
In a clean, dry 4 mL vial, add ~5 mg of Zr-MOF-808.
-
To the vial, add 1.0 mL of a stock solution of thioanisole (0.1 M in d₃-MeCN) containing an internal standard.
-
Cap the vial and sonicate for 1 minute to ensure good dispersion of the catalyst.
-
To initiate the reaction, add the desired amount of TBHP (e.g., 1.5 equivalents relative to thioanisole) via a microsyringe.
-
Place the vial on a shaker at room temperature.
-
Monitor the reaction progress at regular intervals by taking aliquots of the reaction mixture, filtering through a syringe filter to remove the MOF catalyst, and analyzing by ¹H NMR spectroscopy.
-
Calculate the conversion of thioanisole and the selectivity for methyl phenyl sulfoxide and methyl phenyl sulfone by integrating the respective characteristic peaks relative to the internal standard.
Self-Validation: The progress of the reaction should be clearly observable through the decrease in the thioanisole signals and the appearance of the sulfoxide and, eventually, sulfone signals in the ¹H NMR spectrum. A control experiment without the Zr-MOF-808 catalyst should show a significantly lower or no conversion under the same reaction conditions, confirming the catalytic role of the MOF.
Visualization of the Catalytic Cycle
The following diagram illustrates the generalized phase-transfer catalytic cycle for the oxidation of a sulfide.
References
- 1. Node-Solution Microenvironment Governs the Selectivity of Thioanisole Oxidation within Catalytic Zr-Based Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems [frontiersin.org]
- 3. scribd.com [scribd.com]
- 4. biomedres.us [biomedres.us]
- 5. pubs.acs.org [pubs.acs.org]
- 6. osti.gov [osti.gov]
- 7. osti.gov [osti.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Ethylquinolinium Iodide Quantification
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-Ethylquinolinium iodide, a quaternary ammonium salt, serves as a critical component in various synthetic pathways and possesses potential biological activities. Its accurate measurement is crucial for ensuring product quality, process control, and regulatory compliance. This guide provides an in-depth comparison of two widely adopted analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry—for the quantification of this compound.
This document delves into the theoretical underpinnings of each method, provides detailed experimental protocols, and outlines a robust framework for method validation and cross-validation, adhering to the principles of scientific integrity and regulatory expectations. The insights provided are grounded in established analytical practices and authoritative guidelines to ensure trustworthiness and expertise.
Introduction to this compound and the Imperative for Accurate Quantification
This compound (C₁₁H₁₂IN) is a heterocyclic organic compound with a molecular weight of 285.12 g/mol .[1][2] Its structure, featuring a positively charged nitrogen atom within the quinoline ring and an iodide counter-ion, imparts specific chemical and physical properties that are leveraged for its analysis. The accurate determination of its concentration in various matrices is a critical step in research, development, and manufacturing, directly impacting the safety and efficacy of the final product.
The selection of an appropriate analytical method is a pivotal decision, driven by factors such as the required sensitivity, selectivity, sample throughput, and the specific characteristics of the sample matrix. Both HPLC and UV-Vis spectrophotometry are powerful techniques, each with its own set of advantages and limitations for the quantification of this compound.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of modern analytical chemistry, offering high-resolution separation and sensitive detection of compounds in a mixture. For this compound, a reverse-phase HPLC method is typically employed, where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
The "Why" Behind the HPLC Protocol
The choice of a C18 column is predicated on its hydrophobic nature, which provides excellent retention for the moderately polar 1-Ethylquinolinium cation. The mobile phase, a mixture of acetonitrile and water with a perchloric acid buffer, is optimized to achieve a sharp peak shape and a reasonable retention time.[3] Acetonitrile acts as the organic modifier, controlling the elution strength, while the acidic buffer suppresses the silanol groups on the silica-based stationary phase, minimizing peak tailing. UV detection is selected due to the strong chromophoric nature of the quinolinium ring system.
Experimental Protocol: HPLC Quantification
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Perchloric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 50:50 (v/v) acetonitrile and water, containing 0.1% perchloric acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 235 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound peak against the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.
Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid and straightforward technique that measures the absorption of ultraviolet or visible light by a substance in solution. The concentration of an analyte is directly proportional to the absorbance, as described by the Beer-Lambert Law. This method is particularly suitable for the quantification of compounds with strong chromophores, such as the quinoline ring in this compound.
The "Why" Behind the Spectrophotometric Protocol
The selection of a suitable solvent is critical to ensure that the analyte is fully dissolved and does not interact in a way that alters its absorption spectrum. Water or a mixture of water and a polar organic solvent like ethanol is often a good choice for quaternary ammonium salts. The wavelength of maximum absorbance (λmax) is determined by scanning a solution of this compound across a range of UV wavelengths. Measuring absorbance at the λmax provides the highest sensitivity and minimizes the impact of minor fluctuations in the wavelength.
Experimental Protocol: UV-Vis Spectrophotometric Quantification
Instrumentation:
-
UV-Vis spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
Reagents:
-
Ethanol (spectroscopic grade)
-
Water (deionized)
-
This compound reference standard
Procedure:
-
Solvent Preparation: Prepare a 50:50 (v/v) mixture of ethanol and water.
-
Determination of λmax: Prepare a dilute solution of this compound in the solvent. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the solvent. From the stock solution, prepare a series of calibration standards with concentrations that give absorbances in the linear range of the instrument (typically 0.1 to 1.0).
-
Sample Preparation: Dissolve the sample containing this compound in the solvent to obtain an expected absorbance within the calibration range.
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution.
-
-
Quantification: Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve.
Method Validation: Ensuring Scientific Rigor
Before any analytical method can be confidently used for routine analysis, it must be validated to demonstrate its suitability for the intended purpose.[4] The validation process involves evaluating several key parameters as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6][7]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Cross-Validation: Bridging the Methodological Divide
Cross-validation is the process of comparing the results from two or more analytical methods to ensure that they provide equivalent results.[8][9] This is a critical step when transferring a method between laboratories or when considering the use of an alternative method for the same analysis.[8][10] The primary goal is to demonstrate that the two methods are interchangeable for the intended application.
The Rationale for Cross-Validation
Cross-validating the HPLC and UV-Vis spectrophotometric methods for this compound quantification serves several important purposes:
-
Method Equivalence: To confirm that the simpler, faster UV-Vis method can be used in place of the more complex HPLC method for certain applications without compromising the quality of the results.
-
Data Integrity: To provide a higher level of confidence in the analytical data by demonstrating consistency across different analytical principles.
-
Regulatory Confidence: To satisfy regulatory requirements for method transfer and the use of multiple analytical procedures for the same analyte.[8]
Experimental Design for Cross-Validation
A typical cross-validation study involves analyzing a set of the same samples by both methods and statistically comparing the results.
Procedure:
-
Sample Selection: Prepare a minimum of three batches of samples containing this compound at different concentration levels (e.g., low, medium, and high).
-
Analysis: Analyze each sample in triplicate using both the validated HPLC and the validated UV-Vis spectrophotometric methods.
-
Data Comparison: Statistically compare the mean results and the variability of the data obtained from both methods. The Student's t-test can be used to compare the means, and the F-test can be used to compare the variances.
Acceptance Criteria: The acceptance criteria for cross-validation should be pre-defined. Typically, the percentage difference between the mean results of the two methods should be within a specified limit (e.g., ± 5%).
Visualizing the Workflow
To provide a clear overview of the analytical and validation processes, the following diagrams illustrate the logical flow of each stage.
Caption: Workflow for HPLC quantification of this compound.
Caption: Workflow for UV-Vis spectrophotometric quantification.
Caption: Logical flow of the cross-validation process.
Data Presentation: A Comparative Summary
The following tables summarize the expected performance characteristics of the two methods based on typical validation results.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Specificity | High (separation of impurities) | Moderate (potential interference from other absorbing species) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (RSD%) | < 2% | < 3% |
| LOD | ~0.1 µg/mL | ~1 µg/mL |
| LOQ | ~0.3 µg/mL | ~3 µg/mL |
| Robustness | Good | Excellent |
Table 2: Illustrative Cross-Validation Data
| Sample ID | HPLC Result (µg/mL) | UV-Vis Result (µg/mL) | % Difference |
| Batch 1 (Low) | 10.1 | 10.3 | +1.98% |
| Batch 2 (Medium) | 49.8 | 50.5 | +1.41% |
| Batch 3 (High) | 99.5 | 98.9 | -0.60% |
Conclusion: An Informed Approach to Method Selection
Both HPLC and UV-Vis spectrophotometry are viable and reliable methods for the quantification of this compound. The HPLC method offers superior specificity and sensitivity, making it the preferred choice for the analysis of complex samples where impurities may be present. In contrast, the UV-Vis spectrophotometric method is simpler, faster, and more cost-effective, making it an excellent option for routine quality control of relatively pure samples.
The successful cross-validation of these two methods provides a high degree of confidence in the interchangeability of the data, allowing for flexibility in the analytical workflow. The choice between the two methods should be based on a thorough understanding of the specific analytical requirements, including the nature of the sample, the required level of sensitivity and specificity, and practical considerations such as sample throughput and cost. By following the detailed protocols and validation procedures outlined in this guide, researchers and drug development professionals can ensure the generation of accurate and reliable data for the quantification of this compound, ultimately contributing to the development of safe and effective pharmaceutical products.
References
- 1. Quinolinium, 1-ethyl-, iodide (1:1) | C11H12IN | CID 69446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. HPLC Method for Analysis of Iodide on Primesep B Column | SIELC Technologies [sielc.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. benchchem.com [benchchem.com]
- 10. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-Ethylquinolinium Iodide: A Guide for the Modern Laboratory
For the conscientious researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 1-Ethylquinolinium iodide (CAS 634-35-5), a quaternary ammonium salt utilized in various organic synthesis applications. By understanding the "why" behind each procedural step, we empower researchers to make informed decisions that protect themselves, their colleagues, and the environment.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The toxicological properties of this material have not been fully investigated, underscoring the need for a cautious and well-defined handling and disposal protocol.[2]
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂IN | [1][4] |
| Molecular Weight | 285.12 g/mol | [1][5] |
| Appearance | Yellow or brown crystalline powder | [1][2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][3] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact | [2][3] |
The causality behind these hazards lies in the reactivity of the quaternary ammonium cation and the potential for the iodide anion to have systemic effects. As a skin and eye irritant, direct contact must be meticulously avoided through the use of appropriate Personal Protective Equipment (PPE).[6]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to provide a clear, actionable framework for the disposal of this compound. This workflow is a self-validating system, ensuring that each step logically follows from the last to minimize risk and ensure regulatory compliance.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Prior to handling this compound for disposal, it is imperative to be outfitted with the correct PPE. This is not a mere formality but a critical barrier against the known irritant properties of the compound.
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2] Given the nature of the compound, nitrile or neoprene gloves are recommended.
-
Body Protection: A standard laboratory coat should be worn. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[7]
The rationale for this level of PPE is directly linked to the GHS hazard statements associated with this compound, specifically its classification as a skin, eye, and respiratory irritant.[1][3]
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound should be disposed of as a solid hazardous waste.
-
Designated Waste Container: Collect solid residues of this compound in a clearly labeled, dedicated waste container.[8][9] This container should be made of a material compatible with the chemical and should have a secure lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste accumulation.
-
Avoid Commingling: Do not mix this compound with other waste streams, particularly strong oxidizing agents or incompatible chemicals, to prevent unforeseen reactions.
The principle of meticulous waste segregation is a proactive measure to prevent the accidental creation of more hazardous substances within the waste stream.
Step 3: Containment and Storage - Ensuring Stability
Once collected, the hazardous waste must be stored safely pending final disposal by a licensed contractor.
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2]
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks or spills.
-
Inventory Management: Maintain a log of the accumulated waste, noting the quantity and date.
Proper storage conditions are essential to prevent the degradation of the waste or its container, which could lead to environmental release or exposure.
Step 4: Final Disposal - Professional Handling
The ultimate disposal of this compound must be conducted by a licensed environmental waste management company.
-
Engage a Professional Service: Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.[10] Quaternary ammonium compounds can be toxic to aquatic life and may disrupt wastewater treatment processes.[11][12]
-
Provide Full Disclosure: When arranging for pickup, provide the waste management company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the hazards and can handle the waste appropriately.
-
Documentation: Retain all documentation related to the waste transfer and disposal for regulatory compliance.
The reliance on professional disposal services is a critical control measure that ensures the waste is handled in accordance with all local, state, and federal regulations, thereby minimizing environmental impact.[13]
Spill Management: An Emergency Protocol
In the event of a spill, a swift and informed response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[3]
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Step 1 of the disposal protocol.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[7] Avoid actions that could generate dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill before collecting it for disposal.[14]
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the affected surface with a suitable solvent (e.g., water), and collect the cleaning materials for disposal as hazardous waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's safety procedures.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key stages for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can ensure they are not only compliant with regulations but are also actively contributing to a safer laboratory environment and the protection of our ecosystem. This commitment to the complete lifecycle of chemical reagents is a hallmark of scientific excellence and a testament to our collective responsibility as scientists.
References
- 1. Quinolinium, 1-ethyl-, iodide (1:1) | C11H12IN | CID 69446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. turi.org [turi.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. medline.com [medline.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
